Product packaging for Indolin-5-ylmethanol(Cat. No.:CAS No. 1314932-69-8)

Indolin-5-ylmethanol

Cat. No.: B3025237
CAS No.: 1314932-69-8
M. Wt: 149.19 g/mol
InChI Key: XZEBWUHOCSNDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indolin-5-ylmethanol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3025237 Indolin-5-ylmethanol CAS No. 1314932-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5,10-11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEBWUHOCSNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Indolin-5-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic approach to its synthesis involves a two-step reduction process, starting from a readily available indole precursor. This document will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and outline the analytical techniques for the comprehensive characterization of the final product.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its saturated heterocyclic nature imparts a three-dimensional geometry that is often crucial for effective interaction with biological targets. The substituent at the 5-position of the indoline ring offers a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of a diverse array of potential therapeutic agents.

A Strategic Two-Step Synthesis

The most logical and efficient pathway to this compound involves a sequential reduction strategy, starting from the more readily accessible and aromatic indole framework. This approach is divided into two key transformations:

  • Reduction of the Carbonyl Group: The synthesis commences with the reduction of an appropriate indole-5-carbonyl precursor, such as indole-5-carbaldehyde or a derivative of indole-5-carboxylic acid, to the corresponding alcohol, (1H-indol-5-yl)methanol.

  • Reduction of the Indole Ring: The subsequent and crucial step is the selective reduction of the pyrrole ring of the indole nucleus to afford the desired indoline structure.

This two-step approach is advantageous as it allows for the use of commercially available starting materials and employs well-established and reliable reduction methodologies.

Part 1: Synthesis of the Precursor - (1H-indol-5-yl)methanol

The initial step focuses on the generation of the intermediate alcohol, (1H-indol-5-yl)methanol. This can be efficiently achieved through the reduction of indole-5-carbaldehyde.

Reaction Scheme: Reduction of Indole-5-carbaldehyde

Synthesis_of_Indol_5_yl_methanol indole_carbaldehyde Indole-5-carbaldehyde indole_methanol (1H-indol-5-yl)methanol indole_carbaldehyde->indole_methanol Reduction reagent NaBH₄ Methanol

Caption: Reduction of indole-5-carbaldehyde to (1H-indol-5-yl)methanol.

Causality Behind Experimental Choices

The choice of sodium borohydride (NaBH₄) in methanol is a deliberate and strategic one for this transformation.

  • Chemoselectivity: Sodium borohydride is a mild reducing agent, which is highly selective for the reduction of aldehydes and ketones over other functional groups that might be present in more complex indole derivatives. This selectivity is crucial to prevent unwanted side reactions.

  • Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for harsh conditions that could lead to the degradation of the sensitive indole ring.

  • Workup: The workup procedure is straightforward, involving a simple quenching of the excess reagent and extraction of the product.

Detailed Experimental Protocol: Synthesis of (1H-indol-5-yl)methanol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-5-carbaldehyde (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford (1H-indol-5-yl)methanol as a solid.

Part 2: Synthesis of the Final Product - this compound

The second and final stage of the synthesis involves the reduction of the indole ring of (1H-indol-5-yl)methanol to the corresponding indoline.

Reaction Scheme: Catalytic Hydrogenation of (1H-indol-5-yl)methanol

Synthesis_of_Indolin_5_yl_methanol indole_methanol (1H-indol-5-yl)methanol indoline_methanol This compound indole_methanol->indoline_methanol Catalytic Hydrogenation reagents H₂ (g), Pt/C p-TsOH, H₂O

Caption: Catalytic hydrogenation of (1H-indol-5-yl)methanol to this compound.

Causality Behind Experimental Choices

The catalytic hydrogenation of unprotected indoles to indolines is a well-established and environmentally benign method.[1]

  • Catalyst: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of aromatic systems, including the pyrrole ring of indoles.

  • Acidic Conditions: The presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is crucial for the activation of the indole ring towards reduction. Protonation at the C3 position disrupts the aromaticity of the pyrrole ring, facilitating hydrogenation.[1]

  • Solvent: Water is an excellent and green solvent for this reaction, especially when an acid co-catalyst is used.[1]

  • Clean Reaction: This method avoids the use of stoichiometric and often toxic reducing agents, with hydrogen gas being the only reagent and water being the only byproduct.

Detailed Experimental Protocol: Synthesis of this compound
  • Charging the Reactor: To a high-pressure reactor, add (1H-indol-5-yl)methanol (1.0 eq.), 10% Platinum on carbon (10 mol%), and p-toluenesulfonic acid (1.0 eq.) in water.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Filtration: After the reaction is complete, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Part 3: Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Data Presentation: Expected Analytical Data
Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, two sets of triplets for the -CH₂-CH₂- protons of the indoline ring, a singlet for the -CH₂OH protons, and a broad singlet for the -NH proton. The aromatic signals will be in the range of 6.5-7.2 ppm, and the aliphatic protons will be in the range of 3.0-4.0 ppm.
¹³C NMR Signals for the aromatic carbons, the two aliphatic carbons of the indoline ring, and the carbon of the hydroxymethyl group.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretch.
Mass Spec. The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁NO, MW: 149.19 g/mol ).
Appearance Expected to be an off-white to pale yellow solid.
Self-Validating System in Protocols

The provided protocols are designed to be self-validating through in-process monitoring.

  • TLC Analysis: At each stage, TLC is used to monitor the disappearance of the starting material and the appearance of the product. This provides a real-time assessment of the reaction's progress and completion.

  • Spectroscopic Confirmation: The final product's identity is unequivocally confirmed by a suite of spectroscopic methods. The data obtained should be consistent with the expected structure of this compound. Any significant deviation would indicate the presence of impurities or an incorrect product, prompting further investigation and purification.

Visualization of the Workflow

The overall synthetic and analytical workflow can be visualized as follows:

Indolin_5_ylmethanol_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Indole-5-carbaldehyde step1 Reduction with NaBH₄ in Methanol start->step1 intermediate (1H-indol-5-yl)methanol step1->intermediate step2 Catalytic Hydrogenation (H₂, Pt/C, p-TsOH, H₂O) intermediate->step2 product This compound step2->product nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) product->purity

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound, a key intermediate in drug discovery. The described protocols, grounded in established chemical principles, offer a reliable pathway for researchers and scientists. The comprehensive characterization methods detailed herein ensure the identity and purity of the final product, upholding the principles of scientific integrity and providing a solid foundation for its use in further synthetic endeavors.

References

A Technical Guide to Indolin-5-ylmethanol (CAS 1314932-69-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Indolin-5-ylmethanol is a functionalized heterocyclic compound built upon the privileged indoline scaffold. As a commercially available building block, it offers significant utility in medicinal chemistry and drug discovery programs. Its bifunctional nature—possessing both a reactive secondary amine and a primary alcohol—provides versatile handles for chemical modification and library synthesis. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its potential reactivity, and explores its applications as a scaffold for developing novel therapeutics. Safety protocols and a workflow for structural verification are also presented to support researchers in its effective and safe utilization.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline (2,3-dihydro-1H-indole) core is a cornerstone in the design of therapeutic agents.[1] Its rigid, bicyclic structure is present in numerous natural products and has been successfully incorporated into a wide array of clinically significant drugs.[2] Unlike its aromatic counterpart, indole, the saturated pyrrolidine ring of indoline imparts a three-dimensional character that can be crucial for achieving specific and high-affinity interactions with biological targets.[3]

The structural versatility of the indoline scaffold has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[4][5] this compound, by presenting functional groups at the 5-position, serves as a key intermediate for elaborating upon this proven pharmacophore, enabling researchers to explore chemical space and optimize drug-like properties.

Caption: The structure of this compound highlighting its key functional groups.

Physicochemical and Spectroscopic Properties

This compound is commercially available as a research chemical, typically as a solid with high purity.[6][7] A summary of its core properties is provided below.

PropertyValueReference
CAS Number 1314932-69-8[6][7]
Molecular Formula C₉H₁₁NO[6][7]
Molecular Weight 149.19 g/mol [6][7]
Purity ≥95% - ≥98%[6][7]
Storage Store in a cool, dry, sealed place, often recommended at 2-8°C.[6][8]
Structural Elucidation and Quality Control

Confirming the identity and purity of starting materials is a foundational principle of trustworthy research. While suppliers may provide a Certificate of Analysis, independent verification is often warranted.[7][8] A standard workflow for this validation involves a combination of chromatographic and spectroscopic techniques.

G compound This compound Sample hplc Purity Assessment (HPLC) compound->hplc ms Mass Verification (LC-MS) compound->ms nmr Structural Confirmation (1H & 13C NMR) compound->nmr ftir Functional Group ID (FT-IR) compound->ftir data Integrated Data Analysis hplc->data ms->data nmr->data ftir->data structure Structure & Purity Confirmed data->structure

Caption: A standard workflow for the structural and purity validation of a chemical sample.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (three, likely in the δ 6.5-7.5 ppm range), two aliphatic methylene groups of the pyrrolidine ring (two triplets, δ 2.5-3.5 ppm), the benzylic methylene protons of the alcohol (a singlet, δ ~4.5 ppm), a broad singlet for the N-H proton, and a signal for the O-H proton.

  • ¹³C NMR: The carbon spectrum should display nine signals: four for the aliphatic carbons (two -CH₂- from the ring and one -CH₂OH) and five for the aromatic carbons (three CH and two quaternary).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 150.20.

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis provides insight into the preparation of related analogs. A logical and robust synthetic route can be proposed based on well-established transformations of the indole scaffold.[9]

Proposed Synthetic Pathway

A plausible synthesis begins with a commercially available substituted indole, such as indole-5-carboxylic acid or its ester. This approach involves two key reductive steps.

Step-by-Step Protocol:

  • Reduction of Carboxylic Acid/Ester: The carbonyl group of indole-5-carboxylic acid (or its methyl ester) is reduced to a primary alcohol.

    • Rationale: This transformation is efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether). This choice is standard for converting carboxylic acids or esters to alcohols without affecting the indole ring.

  • Reduction of the Indole Ring: The resulting (1H-indol-5-yl)methanol is then selectively reduced at the 2,3-double bond to yield the final indoline product.

    • Rationale: The reduction of the indole nucleus to an indoline can be challenging but is achievable with specific reagents. A common method involves using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[9] This method is often preferred for its mild conditions and functional group tolerance compared to catalytic hydrogenation, which might risk over-reduction or hydrogenolysis of the benzylic alcohol.

Synthesis start Indole-5-carboxylic Acid step1_reagent 1. LiAlH4 2. H2O workup start->step1_reagent intermediate (1H-Indol-5-yl)methanol step1_reagent->intermediate step2_reagent Et3SiH, TFA intermediate->step2_reagent product This compound step2_reagent->product

Caption: Proposed two-step synthetic route to this compound.

Key Chemical Reactivity

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

  • N-H Reactivity: The secondary amine is nucleophilic and can undergo a variety of reactions such as N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), and sulfonylation. This allows for the introduction of diverse substituents to modulate properties like solubility, lipophilicity, and target engagement.[10]

  • O-H Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

  • Aromatic Ring Reactivity: The benzene portion of the indoline ring is electron-rich and can undergo electrophilic aromatic substitution, although it is less reactive than the parent indole.[11]

Applications in Drug Discovery

This compound is a quintessential building block for generating libraries of compounds for high-throughput screening or for use in fragment-based lead discovery (FBLD). Its relatively low molecular weight (149.19 g/mol ) and dual functionality make it an ideal starting point for creating more complex molecules with drug-like properties.[7]

The indoline core itself has been identified as a key scaffold for targeting a range of biological systems.[1][2] By using this compound, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel indoline derivatives in various therapeutic areas.

Caption: Elaboration of this compound into diverse compound libraries for various therapeutic targets.

Safety and Handling

Proper handling of all research chemicals is paramount to ensuring laboratory safety. Based on available safety data for indoline and its derivatives, the following precautions should be observed.[12][13]

Hazard InformationGHS ClassificationPrecautionary Measures
Pictogram GHS07 (Exclamation Mark)-
Signal Word Warning-
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table data is a composite based on information for indoline and related structures and should be confirmed with the supplier-specific Safety Data Sheet (SDS).[12][13]

Recommended Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[6][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound (CAS 1314932-69-8) is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its stable indoline core, combined with strategically placed functional handles, provides a robust platform for the design and synthesis of novel, biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its potential in the development of next-generation therapeutics.

References

Chemical and physical properties of "Indolin-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Indolin-5-ylmethanol, a heterocyclic building block with significant potential in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and prospective applications, grounded in established chemical principles and data from closely related analogues.

Core Molecular Identity and Physicochemical Properties

This compound, with the CAS number 1314932-69-8, is a disubstituted indoline derivative. The indoline scaffold, a saturated analog of indole, imparts a three-dimensional geometry that is often advantageous for creating specific and potent interactions with biological targets.[1] The presence of a hydroxymethyl group at the 5-position provides a crucial handle for synthetic modifications.

Chemical Structure and Identification
  • IUPAC Name: (2,3-Dihydro-1H-indol-5-yl)methanol

  • CAS Number: 1314932-69-8[2]

  • Molecular Formula: C₉H₁₁NO[2]

  • Molecular Weight: 149.19 g/mol [2]

  • SMILES: OCc1ccc2c(c1)CCN2

Physicochemical Data Summary

A summary of key physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive experimental determination of properties like melting and boiling points is not widely published.

PropertyValue/InformationSource(s)
Molecular Weight 149.19 g/mol [2]
Molecular Formula C₉H₁₁NO[2]
Purity (Typical) ≥95% to ≥98%[2]
Appearance Not specified in literature; likely an off-white to yellow solid based on related compounds.Inferred
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated.Inferred
Storage Store in a cool, dry, dark place. Recommended storage temperature is 2-8°C.[3]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Reduction of the indole ring: The aromatic indole ring of methyl indole-5-carboxylate is selectively reduced to the corresponding indoline.

  • Reduction of the ester: The methyl ester group of methyl indoline-5-carboxylate is reduced to the primary alcohol, yielding this compound.

Diagram of the Proposed Synthetic Pathway

G start Methyl Indole-5-carboxylate step1 Methyl Indoline-5-carboxylate start->step1 Step 1: Indole Reduction Reagent: NaBH3CN, Acetic Acid end_product This compound step1->end_product Step 2: Ester Reduction Reagent: LiAlH4, THF

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Indoline-5-carboxylate

This procedure is adapted from a known method for the reduction of indole-5-carboxylic acid esters.[4]

  • To a solution of methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid, add sodium cyanoborohydride (3 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This is a standard lithium aluminum hydride reduction of an ester to an alcohol.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl indoline-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by flash column chromatography.

Spectroscopic and Analytical Characterization

While specific, published spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Three protons on the benzene ring are expected, likely appearing as a singlet and two doublets in the region of δ 6.5-7.2 ppm.

    • Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.7 ppm.

    • Indoline Protons (CH₂CH₂N): Two triplets are anticipated for the two methylene groups of the indoline ring, typically in the regions of δ 3.0-3.2 ppm and δ 3.5-3.7 ppm.

    • NH Proton: A broad singlet is expected for the amine proton, the chemical shift of which can be variable.

    • OH Proton: A broad singlet or a triplet, depending on coupling, is expected for the alcohol proton.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm).

    • Hydroxymethyl Carbon (CH₂OH): A signal around δ 65 ppm is anticipated.

    • Indoline Carbons (CH₂CH₂N): Two signals for the methylene carbons are expected in the range of δ 30-50 ppm.

Mass Spectrometry (MS)
  • In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 150.11.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ for the secondary amine.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

  • C=C Stretches: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region for the primary alcohol C-O bond.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the secondary amine of the indoline ring and the primary alcohol of the hydroxymethyl substituent.

Reactivity of the Indoline Moiety
  • N-Functionalization: The secondary amine is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce substituents at the N-1 position. This is a common strategy in drug design to modulate the compound's properties.

  • Oxidation: The indoline ring can be oxidized back to the corresponding indole. This can be a consideration for the long-term stability of the compound, especially in the presence of oxidizing agents.

Reactivity of the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, providing another point for structural modification.

  • Conversion to Halides: The alcohol can be converted to the corresponding halide (e.g., using SOCl₂ or PBr₃), which can then be used in nucleophilic substitution reactions to introduce a wide range of other functional groups.

Diagram of Key Reactivity Pathways

G main This compound n_functionalized N-Alkylated/Acylated Indoline main->n_functionalized N-Alkylation/ Acylation oxidized_indole Indole-5-ylmethanol main->oxidized_indole Oxidation of Indoline Ring aldehyde Indoline-5-carbaldehyde main->aldehyde Oxidation of Alcohol (mild) ester Indolin-5-ylmethyl Ester main->ester Esterification halide 5-(Halomethyl)indoline main->halide Halogenation

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] Its non-planar, three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets compared to its flat, aromatic indole counterpart.

While specific applications of this compound are not extensively documented in patents or the scientific literature, its structure makes it a valuable building block for the synthesis of more complex molecules with therapeutic potential. The indoline core is a key feature in a number of approved drugs and clinical candidates.[5]

Potential as a Scaffold in Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to target the ATP-binding site. The indoline nucleus can serve as a core structure, and the functional groups of this compound provide ideal attachment points for side chains designed to interact with specific regions of the kinase, such as the hinge region. The amino group at the 1-position and the hydroxyl group at the 5-position can be functionalized to optimize potency and selectivity.

Role in the Development of Anti-inflammatory Agents

Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.[6][7] this compound could serve as a starting point for the synthesis of novel anti-inflammatory agents based on this scaffold.

Intermediate for Other Biologically Active Compounds

The versatile reactivity of this compound allows for its incorporation into a wide range of larger, more complex molecules. The indoline framework is found in compounds with anti-cancer, anti-hypertensive, and other pharmacological properties.

Safety, Handling, and Storage

Hazard Identification

Based on information from suppliers, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

Precautionary Measures

Standard laboratory safety precautions should be taken when handling this compound:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage and Stability
  • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]

  • The recommended storage temperature is 2-8°C.[3]

  • The compound should be stored away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its three-dimensional indoline core, combined with the reactive handles of the secondary amine and primary alcohol, provides a rich platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is not abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related structures. As the importance of the indoline scaffold in drug development continues to grow, compounds like this compound are poised to play a significant role in the creation of the next generation of therapeutics.

References

The Strategic deployment of Indolin-5-ylmethanol in Modern Organic Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Building Block, a Strategic Linchpin

In the landscape of contemporary drug discovery, the indoline scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its unique three-dimensional architecture, which combines an aromatic ring with a non-planar five-membered nitrogen-containing ring, offers a versatile platform for interacting with biological targets.[1] Within this esteemed family of heterocycles, indolin-5-ylmethanol emerges not merely as another starting material, but as a strategic linchpin for the synthesis of complex molecular entities. This guide provides an in-depth technical overview of the synthesis and synthetic utility of this compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Physicochemical Properties and Handling

This compound, with the CAS number 1314932-69-8, is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 1314932-69-8--INVALID-LINK--
Molecular Formula C₉H₁₁NO--INVALID-LINK--
Molecular Weight 149.19 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage 2-8°C, in a dry, sealed place--INVALID-LINK--

Safety and Handling: this compound should be handled with standard laboratory precautions. It may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis of this compound: A Multi-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a three-step sequence starting from the commercially available indole-5-carboxylic acid. This pathway involves esterification, reduction of the ester to the corresponding alcohol, and subsequent reduction of the indole ring to the indoline.

G A Indole-5-carboxylic Acid B Methyl Indole-5-carboxylate A->B Esterification (MeOH, H+) C (1H-indol-5-yl)methanol B->C Reduction (LiAlH4, THF) D This compound C->D Catalytic Hydrogenation (H2, Pt/C, p-TsOH, H2O)

Figure 1: A three-step synthetic pathway to this compound.

Step 1: Esterification of Indole-5-carboxylic Acid

The initial step involves the conversion of indole-5-carboxylic acid to its methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid.

Protocol 1: Synthesis of Methyl Indole-5-carboxylate

  • To a solution of indole-5-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl indole-5-carboxylate.

Step 2: Reduction of Methyl Indole-5-carboxylate to (1H-indol-5-yl)methanol

The reduction of the ester to the primary alcohol is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).[2][3][4]

Protocol 2: Synthesis of (1H-indol-5-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) at 0 °C under an inert atmosphere, add a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (1H-indol-5-yl)methanol.

Step 3: Catalytic Hydrogenation of (1H-indol-5-yl)methanol to this compound

The final step is the selective reduction of the indole's pyrrole ring to an indoline. A heterogeneous catalytic hydrogenation is an environmentally benign and effective method for this transformation.[5]

Protocol 3: Synthesis of this compound

  • In a hydrogenation vessel, combine (1H-indol-5-yl)methanol (1.0 eq), platinum on carbon (10 wt. %), and p-toluenesulfonic acid (0.2 eq) in water (0.1 M).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to provide this compound.

Key Synthetic Transformations of this compound

The synthetic utility of this compound lies in the reactivity of its two key functional groups: the secondary amine of the indoline ring and the primary hydroxyl group. The nitrogen is often protected to prevent side reactions during transformations of the hydroxyl group.

G A This compound B N-Protected This compound A->B N-Protection (e.g., Boc2O, AcCl) C N-Protected Indoline-5-carbaldehyde B->C Oxidation (Swern Oxidation) D N-Protected 5-(Chloromethyl)indoline B->D Chlorination (SOCl2 or Appel Reaction) E N-Protected Indolin-5-yl Ester B->E Esterification (Acyl Chloride, Base)

Figure 2: Key synthetic transformations of N-protected this compound.

N-Protection of the Indoline Nitrogen

To facilitate selective reactions at the hydroxyl group, the indoline nitrogen is typically protected. Common protecting groups include tert-butoxycarbonyl (Boc) and acetyl (Ac).

Protocol 4: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate.

Oxidation to Indoline-5-carbaldehyde

The primary alcohol of N-protected this compound can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. The Swern oxidation is a particularly effective method that avoids the use of heavy metals.[6][7][8]

Protocol 5: Swern Oxidation to N-Boc-indoline-5-carbaldehyde

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.5 M) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain tert-butyl 5-formylindoline-1-carboxylate.

Conversion to 5-(Chloromethyl)indoline

The hydroxyl group can be converted to a chloromethyl group, a versatile electrophile for subsequent C-C bond-forming reactions. This transformation can be achieved using thionyl chloride or under Appel reaction conditions.

Protocol 6: Chlorination using Thionyl Chloride

  • To a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 5-(chloromethyl)indoline-1-carboxylate.

Esterification of the Hydroxyl Group

The primary alcohol can be readily esterified with various acyl chlorides or carboxylic acids (using a coupling agent) to introduce a wide range of functional groups.

Protocol 7: Esterification with an Acyl Chloride

  • To a solution of N-Boc-indolin-5-ylmethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study of LSD1 Inhibitors

The derivatives of this compound are valuable intermediates in the synthesis of pharmacologically active compounds. For instance, indoline-5-carbaldehyde is a key precursor for the synthesis of potent and selective Lysine Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.[9] The synthesis of such inhibitors often involves a reductive amination step.

G A N-Boc-indoline- 5-carbaldehyde C N-Boc-indolin-5-yl- cyclopropanamine (LSD1 Inhibitor Precursor) A->C Reductive Amination (e.g., NaBH(OAc)3) B Cyclopropanamine B->C

Figure 3: Reductive amination of N-Boc-indoline-5-carbaldehyde to form an LSD1 inhibitor precursor.

Protocol 8: Reductive Amination to form an LSD1 Inhibitor Precursor

  • To a solution of tert-butyl 5-formylindoline-1-carboxylate (1.0 eq) and cyclopropanamine (1.2 eq) in dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc-protected indolin-5-yl-cyclopropanamine derivative.

This intermediate can then be further elaborated to afford a range of potent LSD1 inhibitors.

Conclusion

This compound is a highly versatile and strategically important starting material in organic synthesis, particularly for the construction of bioactive molecules. Its synthesis from readily available precursors is straightforward, and its functional handles can be selectively manipulated to introduce a wide array of chemical diversity. The protocols outlined in this guide provide a robust framework for the utilization of this compound and its derivatives in drug discovery and development programs. As the demand for novel therapeutics continues to grow, the strategic application of such "privileged" building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

An In-depth Technical Guide to Indolin-5-ylmethanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-5-ylmethanol, a key heterocyclic building block, holds a subtle yet significant position in the landscape of medicinal chemistry and drug discovery. While not a household name in the pharmacopoeia, its structural motif is a crucial component in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its inferred historical origins and logical synthetic pathways to its contemporary applications as a pivotal intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists in the field, offering not only a retrospective look at this compound but also practical, field-proven insights into its synthesis and utility.

Introduction: The Unseen Scaffolding of Drug Discovery

The indoline nucleus, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its three-dimensional structure and ability to engage in various biological interactions make it a desirable core for the design of novel therapeutic agents. This compound (CAS No. 1314932-69-8) represents a functionalized variant of this core, offering a reactive hydroxylmethyl group at the 5-position.[3][4] This functional handle is instrumental for chemists, providing a strategic point for molecular elaboration and the construction of more complex architectures. While the discovery of this specific molecule is not marked by a singular, seminal publication, its emergence is intrinsically linked to the advancement of powerful synthetic methodologies, particularly the advent of potent reducing agents in the mid-20th century.

A Historical Perspective: An Inferred Discovery

The direct history of this compound's first synthesis is not explicitly documented in a landmark paper. Its discovery can be inferred to have occurred as a logical consequence of the broader exploration of indole and indoline chemistry, driven by the quest for new pharmaceuticals. The development and popularization of Lithium Aluminium Hydride (LiAlH4) in the late 1940s by Finholt, Bond, and Schlesinger was a watershed moment in organic synthesis.[5][6] This reagent provided a robust and efficient method for the reduction of carboxylic acids and their derivatives to primary alcohols.[7]

Given the interest in functionalized indoles and indolines for their biological activities, it is highly probable that this compound was first synthesized in a research laboratory through the LiAlH4 reduction of a suitable precursor, such as indole-5-carboxylic acid or its corresponding ester. This transformation would have been a straightforward application of a powerful new tool in the synthetic chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1314932-69-8[3]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance Solid (Typical)
Storage Dry, sealed place[3]

Characterization of this compound is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.[3][4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved through the reduction of a readily available starting material, Indole-5-carboxylic acid. The following protocol is a representative, field-proven method based on established chemical principles for Lithium Aluminium Hydride reductions.

Reaction Scheme

G cluster_reagents reactant Indole-5-carboxylic acid product This compound reactant->product Reduction reagent LiAlH₄ THF, 0 °C to rt

Caption: Synthesis of this compound via LAH reduction.

Experimental Protocol

Materials:

  • Indole-5-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminium Hydride (1.5 - 2.0 equivalents) at 0 °C (ice bath).

  • Substrate Addition: A solution of Indole-5-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching (Fieser work-up): The reaction mixture is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Work-up: The resulting granular precipitate is filtered off and washed with THF or Ethyl Acetate. The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford pure this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere: Lithium Aluminium Hydride is highly reactive with water and moisture, necessitating the use of an inert atmosphere and anhydrous solvents to prevent its decomposition and ensure a safe reaction.[5]

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of both the carboxylic acid and the indole ring to the corresponding indoline.

  • Controlled Addition at 0 °C: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow, controlled addition at low temperature is crucial to manage the reaction rate and prevent dangerous temperature increases.

  • Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The hydroxylmethyl group provides a convenient attachment point for various functional groups and pharmacophores.

A Key Building Block for Silodosin

While not a direct precursor in all patented syntheses, the indoline core with functionalization at the 5-position is a key structural feature of Silodosin, a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[8] The synthesis of Silodosin involves the construction of a complex side chain at the 5-position of the indoline ring.[9] this compound represents a foundational starting point from which this side chain can be elaborated through a series of synthetic transformations.

G Indolin5M This compound Intermediate Functionalized Indoline Intermediate Indolin5M->Intermediate Side-chain Elaboration Silodosin Silodosin Intermediate->Silodosin Further Synthesis Steps

Caption: Role of this compound as a precursor to Silodosin.

A Scaffold for Diverse Bioactive Molecules

The indoline scaffold is present in a wide array of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][10] this compound serves as a valuable starting material for the synthesis of libraries of 5-substituted indoline derivatives, enabling medicinal chemists to explore the structure-activity relationships (SAR) of this important class of compounds. The hydroxyl group can be easily converted to other functional groups such as halides, amines, or ethers, providing access to a wide range of chemical diversity.

Conclusion

This compound, while not a widely recognized therapeutic agent in its own right, is a cornerstone intermediate in the synthesis of complex and important pharmaceuticals. Its history is intertwined with the development of modern synthetic chemistry, and its utility continues to be demonstrated in contemporary drug discovery programs. This guide has provided a comprehensive overview of its inferred discovery, a detailed and practical synthetic protocol, and an insight into its applications. For the research scientist and drug development professional, a thorough understanding of such key building blocks is essential for the design and execution of innovative and efficient synthetic strategies.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Indolin-5-ylmethanol, a substituted indoline, represents a core heterocyclic scaffold with significant potential in medicinal chemistry. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of novel therapeutics. This guide provides a comprehensive analysis of this compound, integrating theoretical principles with practical experimental considerations. We will explore the nuanced conformational landscape of the indoline ring system, the rotational freedom of the hydroxymethyl substituent, and the resulting spectroscopic signatures. Furthermore, a detailed, field-proven synthetic protocol is presented, underscoring the causality behind experimental choices to ensure reproducibility and purity. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of indoline-based compounds.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds. Its non-planar, saturated five-membered ring fused to a benzene ring imparts specific stereochemical properties that are often crucial for molecular recognition by biological targets. Unlike its aromatic counterpart, indole, the indoline structure introduces conformational flexibility, which can be strategically exploited to optimize ligand-receptor interactions.

This compound, specifically, incorporates a hydroxymethyl group at the 5-position of the indoline ring. This functionalization provides a key hydrogen-bonding moiety and a potential point for further chemical modification, making it an attractive building block for combinatorial library synthesis and lead optimization. A precise understanding of its structural and conformational behavior is therefore not merely academic but a critical prerequisite for its effective utilization in drug design.

Structural and Conformational Analysis

The overall conformation of this compound is determined by the interplay between the puckering of the dihydro-pyrrole ring and the rotational freedom of the C5-CH₂OH bond and the C-O bond within the hydroxymethyl group.

The Indoline Ring: A Non-Planar Entity

The five-membered ring of the indoline core is not planar. It adopts an envelope or twisted-envelope conformation to relieve ring strain. The nitrogen atom (N-1) and the C-2 and C-3 atoms are sp³ hybridized, leading to a puckered structure. The degree of puckering and the specific conformation (e.g., C2-endo, C3-endo) can be influenced by substituents and intermolecular interactions in the solid state.

Computational studies on related indoline derivatives suggest that the energy barrier between different puckered conformations is relatively low, allowing for dynamic conformational equilibria in solution.[1] The specific preferred conformation of this compound in a given environment will be a balance of minimizing steric hindrance and optimizing electronic interactions.

Rotational Freedom of the Hydroxymethyl Substituent

The hydroxymethyl group at the C-5 position introduces two key rotational degrees of freedom:

  • Rotation around the C5-C(methanol) bond: The rotation of the hydroxymethyl group relative to the plane of the benzene ring is a critical conformational parameter. Studies on benzyl alcohol and related structures have shown that the rotational barrier is influenced by electronic and steric effects.[2][3][4] For this compound, the lowest energy conformation is expected to have the C-O bond of the methanol group lying in or near the plane of the benzene ring to maximize conjugation and minimize steric clashes with the adjacent C4-H and C6-H protons.

  • Rotation around the C(methanol)-O bond: The hydroxyl proton can rotate around the C-O bond. The barrier to this rotation in methanol itself is relatively low.[5][6][7] In this compound, this rotation will be influenced by potential intramolecular hydrogen bonding with the indoline nitrogen or intermolecular hydrogen bonding in solution or the solid state.

The interplay of these rotational freedoms, combined with the ring puckering, defines the conformational landscape of the molecule.

Logical Flow of Conformational Analysis

G cluster_ring Indoline Core Conformation cluster_sidechain Hydroxymethyl Group Conformation puckering Ring Puckering (Envelope/Twist) substituent_effects Influence of N-H and C5-substituent puckering->substituent_effects is influenced by overall_conformation Overall Molecular Conformation (Lowest Energy State) puckering->overall_conformation contributes to rotation_cc Rotation around Ar-CH₂OH bond h_bonding Intra/Intermolecular H-Bonding rotation_cc->h_bonding rotation_cc->overall_conformation contributes to rotation_co Rotation around CH₂-OH bond rotation_co->h_bonding rotation_co->overall_conformation contributes to

Caption: Logical workflow for determining the overall conformation of this compound.

Spectroscopic Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
N-H~3.5-4.5Broad Singlet-The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding.
H-7~6.9-7.1Doublet~7.5-8.0Aromatic proton ortho to the nitrogen, showing coupling to H-6.
H-6~6.6-6.8Doublet of DoubletsJ(H6-H7) ≈ 7.5-8.0, J(H6-H4) ≈ 1.5-2.0Aromatic proton coupled to both H-7 (ortho) and H-4 (meta).
H-4~6.8-7.0Singlet or narrow doubletJ(H4-H6) ≈ 1.5-2.0Aromatic proton with weak meta-coupling to H-6.
-CH₂OH (methylene)~4.5-4.7Singlet or DoubletJ(CH₂-OH) ≈ 5.0-6.0Benzylic protons, deshielded by the aromatic ring and the oxygen atom. May show coupling to the hydroxyl proton depending on the solvent and temperature.
-CH₂OH (hydroxyl)~1.5-2.5Triplet or Broad SingletJ(OH-CH₂) ≈ 5.0-6.0Chemical shift and multiplicity are solvent and concentration dependent.
H-2 (methylene)~3.5-3.7Triplet~8.0-8.5Aliphatic protons adjacent to the nitrogen.
H-3 (methylene)~2.9-3.1Triplet~8.0-8.5Aliphatic protons adjacent to the aromatic ring.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information for structural confirmation.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-7a~150-155Aromatic carbon at the ring junction, deshielded by the nitrogen.
C-3a~130-135Aromatic carbon at the other ring junction.
C-5~135-140Aromatic carbon bearing the hydroxymethyl group.
C-7~125-130Aromatic methine carbon.
C-4~120-125Aromatic methine carbon.
C-6~110-115Aromatic methine carbon.
-CH₂OH~60-65Aliphatic carbon of the hydroxymethyl group.
C-2~45-50Aliphatic carbon adjacent to the nitrogen.
C-3~30-35Aliphatic carbon adjacent to the aromatic ring.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step reduction of commercially available indole-5-carboxylic acid. This approach is robust and avoids the use of harsh or difficult-to-handle reagents.

Synthetic Strategy

The overall strategy involves:

  • Reduction of the indole ring: Selective reduction of the 2,3-double bond of indole-5-carboxylic acid to yield indoline-5-carboxylic acid.

  • Reduction of the carboxylic acid: Conversion of the carboxylic acid functionality to the corresponding primary alcohol.

G start Indole-5-carboxylic Acid step1 Step 1: Indole Reduction Reagent: NaBH₃CN Solvent: Acetic Acid start->step1 intermediate Indoline-5-carboxylic Acid step1->intermediate step2 Step 2: Carboxylic Acid Reduction Reagent: LiAlH₄ Solvent: Anhydrous THF intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of this compound from indole-5-carboxylic acid.

Step 1: Synthesis of Indoline-5-carboxylic Acid

Rationale: The reduction of the indole ring can be challenging as the aromatic system is relatively stable. A common and effective method is the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid.[17] This reagent is a milder reducing agent than sodium borohydride and is selective for the reduction of iminium ions, which are formed in situ from the protonated indole. Acetic acid serves as both the solvent and the proton source.

Procedure:

  • To a solution of indole-5-carboxylic acid (1.0 eq.) in glacial acetic acid, add sodium cyanoborohydride (3.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude indoline-5-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Anhydrous tetrahydrofuran (THF) is a suitable solvent.

Procedure:

  • To a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of crude indoline-5-carboxylic acid (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of this compound, a molecule of considerable interest in medicinal chemistry. By integrating theoretical considerations with predictive spectroscopy and a detailed synthetic protocol, we have established a comprehensive framework for researchers working with this and related indoline derivatives. The conformational flexibility of the indoline ring and the rotational freedom of the hydroxymethyl group are key determinants of its three-dimensional structure and, by extension, its biological activity. The provided synthetic route offers a reliable and scalable method for accessing this valuable building block. A thorough understanding of these fundamental properties is essential for the successful application of this compound in the design and development of novel therapeutic agents.

References

The Unseen Workhorse: A Technical Guide to the Reactivity of the Hydroxymethyl Group in Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged motif in medicinal chemistry, prized for its three-dimensional structure and its presence in numerous bioactive natural products and pharmaceuticals. The introduction of a hydroxymethyl group at the 5-position, yielding indolin-5-ylmethanol, provides a versatile synthetic handle for further molecular elaboration. This in-depth technical guide delineates the reactivity profile of this benzylic-like alcohol, offering a Senior Application Scientist's perspective on its key transformations. We will explore the nuanced interplay of the electron-donating indoline nitrogen with the reactivity of the C5-hydroxymethyl group, providing a framework for predictable and efficient synthetic design. This guide will detail field-proven insights into oxidation, halogenation, etherification, and esterification reactions, complete with validated protocols and mechanistic considerations to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the C5-Hydroxymethyl Group

This compound is a key building block in the synthesis of a variety of pharmacologically active agents. Its strategic importance lies in the versatile reactivity of the hydroxymethyl group, which serves as a linchpin for the introduction of diverse functionalities. This primary alcohol, situated on the electron-rich benzene ring of the indoline nucleus, exhibits a reactivity profile akin to a benzylic alcohol, yet it is significantly modulated by the electronic effects of the heterocyclic nitrogen atom.

The lone pair of electrons on the indoline nitrogen participates in resonance with the aromatic system, increasing the electron density at the ortho and para positions.[1] This heightened electron density at the C5 position enhances the stability of carbocationic intermediates that may form during substitution reactions of the hydroxymethyl group, thereby influencing reaction rates and pathways. Understanding and harnessing this electronic interplay is paramount for the successful and selective functionalization of this scaffold.

Core Reactivity Profile: A Quadrapartite Analysis

The hydroxymethyl group of this compound can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, halides, ethers, and esters. This section will provide a detailed examination of these key transformations.

Oxidation: Accessing Higher Oxidation States

The oxidation of the hydroxymethyl group to an aldehyde (indoline-5-carbaldehyde) or a carboxylic acid (indoline-5-carboxylic acid) is a fundamental transformation in the elaboration of the this compound core. The choice of oxidant and reaction conditions is critical to achieve the desired level of oxidation and to avoid over-oxidation or side reactions involving the indoline nitrogen.

2.1.1. Oxidation to Indoline-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of benzylic and allylic alcohols. The reaction is typically performed in a non-polar solvent such as dichloromethane (DCM) or chloroform at room temperature. The heterogeneous nature of the reaction often requires a large excess of the reagent and can necessitate long reaction times.

  • Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These chromium-based reagents are reliable for the oxidation of primary alcohols to aldehydes. The reactions are typically carried out in anhydrous DCM. While effective, the carcinogenicity and stoichiometric nature of chromium reagents make them less desirable for large-scale applications.

  • Swern Oxidation and its Variants: The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and a hindered base like triethylamine, is a powerful and mild method for converting primary alcohols to aldehydes. The reaction is performed at low temperatures (typically -78 °C) to avoid side reactions.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Indoline-5-carbaldehyde

Oxidizing AgentTypical SolventTemperatureAdvantagesDisadvantages
MnO₂DCM, ChloroformRoom Temp.Mild, selective for benzylic alcoholsHeterogeneous, requires large excess
PCC/PDCDCMRoom Temp.Reliable, good yieldsToxic chromium waste, stoichiometric
Swern OxidationDCM, DMSO-78 °CMild, high yields, avoids heavy metalsRequires low temperatures, pungent byproducts

2.1.2. Oxidation to Indoline-5-carboxylic acid

For the synthesis of indoline-5-carboxylic acid, stronger oxidizing agents are employed.

  • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, KMnO₄ can effectively oxidize the hydroxymethyl group to a carboxylic acid. The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidic workup. Careful control of temperature is necessary to avoid degradation of the indoline ring.

  • Jones Oxidation: This method uses chromic acid (CrO₃) in aqueous sulfuric acid and acetone. It is a potent oxidizing system but suffers from the same environmental and toxicity concerns as other chromium-based reagents.

Conversion to Halomethylindolines: Gateway to Further Functionalization

The transformation of the hydroxymethyl group into a halomethyl group (chloromethyl or bromomethyl) creates a highly reactive electrophilic center, enabling a wide range of subsequent nucleophilic substitution reactions.

2.2.1. Synthesis of 5-Chloromethylindoline

Direct conversion of the alcohol to the chloride can be achieved using various reagents.

  • Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting primary alcohols to chlorides. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. To avoid potential side reactions with the indoline nitrogen, N-protection (e.g., with an acetyl or Boc group) is a prudent strategy.

  • Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) provides a milder alternative to SOCl₂ for the synthesis of alkyl chlorides from alcohols.

2.2.2. Synthesis of 5-Bromomethylindoline

Similar strategies are employed for the synthesis of the corresponding bromide.

  • Phosphorus Tribromide (PBr₃): A standard reagent for converting primary alcohols to bromides. The reaction is typically carried out in an anhydrous, non-protic solvent.

  • Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, analogous to the Appel reaction, provides a mild method for the synthesis of alkyl bromides.

Diagram 1: Halogenation Workflow

Indolin_5_ylmethanol This compound N_Protected_Indolin_5_ylmethanol N-Protected This compound Indolin_5_ylmethanol->N_Protected_Indolin_5_ylmethanol N-Protection (e.g., Ac₂O, (Boc)₂O) Halomethylindoline 5-Halomethylindoline (N-Protected) N_Protected_Indolin_5_ylmethanol->Halomethylindoline Halogenation (e.g., SOCl₂, PBr₃) Final_Product Further Functionalized Indoline Halomethylindoline->Final_Product Nucleophilic Substitution

Caption: Workflow for the halogenation of this compound.

Etherification: Building Diverse Linkages

The formation of an ether linkage from the hydroxymethyl group can be accomplished through several methods, primarily dependent on the nature of the alkylating agent.

  • Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Given the presence of the acidic N-H proton on the indoline ring, selective deprotonation of the hydroxymethyl group can be challenging. N-protection is therefore highly recommended.

  • Acid-Catalyzed Etherification: In the presence of a strong acid catalyst, this compound can react with another alcohol to form an ether, with the concomitant loss of water. This method is generally suitable for the synthesis of symmetrical ethers or when using the second alcohol as the solvent.

Esterification: Modulating Physicochemical Properties

Esterification of the hydroxymethyl group is a common strategy to modify the lipophilicity and other physicochemical properties of indoline-based compounds.

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction between the alcohol and a carboxylic acid.[2] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the carboxylic acid or to remove water as it is formed.[3]

  • Acylation with Acid Chlorides or Anhydrides: A more reactive approach involves the use of an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This method is often faster and proceeds under milder conditions than Fischer esterification.

  • Mitsunobu Reaction: This powerful reaction allows for the esterification of alcohols with carboxylic acids under mild, neutral conditions using a mixture of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at a chiral alcohol center.

Diagram 2: Key Reactions of the Hydroxymethyl Group

A This compound C₉H₁₁NO B Indoline-5-carbaldehyde A->B Mild Oxidation (e.g., MnO₂, Swern) D 5-Halomethylindoline A->D Halogenation (e.g., SOCl₂, PBr₃) E 5-Alkoxymethylindoline A->E Etherification (e.g., Williamson) F Indoline-5-yl-methyl ester A->F Esterification (e.g., Fischer, Mitsunobu) C Indoline-5-carboxylic acid B->C Strong Oxidation (e.g., KMnO₄)

Caption: Summary of the primary transformations of this compound.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and desired outcome.

Synthesis of Methyl Indoline-5-carboxylate (as a precursor to this compound)

This procedure outlines the reduction of the corresponding indole to the indoline, which can then be reduced to the target alcohol.

Procedure:

  • To a solution of methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, add sodium cyanoborohydride (1.08 g, 17.18 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of 3 mL of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (150 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford methyl indoline-5-carboxylate.

Subsequent reduction of the ester with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound.

General Procedure for Fischer Esterification

Procedure:

  • Combine this compound (1 equivalent), the desired carboxylic acid (1.5-3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15 mmol scale reaction) in an excess of a suitable alcohol solvent (if different from the reactant alcohol) or an inert solvent like toluene.

  • Heat the mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

General Procedure for the Mitsunobu Reaction

Procedure:

  • Dissolve this compound (1 equivalent), the desired carboxylic acid (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in an anhydrous solvent such as THF or DCM.

  • Cool the mixture in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.1 equivalents) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in modern synthetic and medicinal chemistry. The hydroxymethyl group at the C5 position, activated by the electron-donating nature of the indoline ring system, undergoes a range of predictable and high-yielding transformations. A thorough understanding of its reactivity profile, particularly the choice of reagents and the strategic use of N-protection, allows for the efficient synthesis of a diverse array of functionalized indoline derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently incorporate this important scaffold into their drug discovery programs, paving the way for the development of novel therapeutics.

References

Solubility of "Indolin-5-ylmethanol" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Indolin-5-ylmethanol

This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 1314932-69-8), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Designed for researchers, scientists, and formulation experts, this document moves beyond simple data points to explore the underlying physicochemical principles governing its solubility, provides a robust experimental framework for its determination, and discusses the practical implications for laboratory applications.

This compound is a bicyclic molecule featuring an indoline core functionalized with a primary alcohol group. Understanding its structure is paramount to predicting its behavior in various solvents.

  • Molecular Formula: C₉H₁₁NO[1]

  • Molecular Weight: 149.19 g/mol [1]

The structure comprises three key regions that dictate its intermolecular interactions and, consequently, its solubility:

  • Aromatic Benzene Ring: A non-polar, hydrophobic region that favors interactions with non-polar solvents through van der Waals forces.

  • Saturated Heterocyclic Amine: The indoline ring contains a secondary amine (-NH-), a polar group capable of acting as a hydrogen bond donor.

  • Primary Alcohol: The hydroxymethyl group (-CH₂OH) is highly polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen atom).

This amphiphilic nature—possessing both polar and non-polar characteristics—suggests that this compound will exhibit a nuanced solubility profile, rather than being exclusively soluble in one class of solvent. The parent indoline structure is noted for its low solubility in water but good solubility in organic solvents like ethanol and ether, providing a foundational reference.[3]

cluster_mol This compound Structure cluster_regions Key Functional Regions mol A Non-Polar Aromatic Core B Polar H-Bond Donor (Secondary Amine) C Polar H-Bond Donor & Acceptor (Primary Alcohol)

Caption: Key functional regions of this compound.

Theoretical Framework for Solubility Prediction

A robust understanding of solubility begins with theoretical principles. The adage "like dissolves like" serves as a fundamental guideline: a solute will dissolve best in a solvent that shares similar intermolecular forces.[4]

Solvent Polarity and Classification

Organic solvents are typically classified based on their polarity, which is often quantified by their dielectric constant.[5][6] For practical laboratory purposes, we categorize them as:

  • Non-Polar Solvents: (e.g., Hexane, Toluene) Characterized by low dielectric constants and dominated by dispersion forces. They are poor solvents for polar molecules.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)) Possess moderate to high dielectric constants and large dipole moments. They can accept hydrogen bonds but cannot donate them.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Have high dielectric constants and can both donate and accept hydrogen bonds. They are highly effective at solvating polar solutes with -OH or -NH groups.[5]

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[8][9]

Two substances are likely to be miscible if their three HSP values are similar. While the specific HSP values for this compound are not published, we can infer its characteristics. Due to the -OH and -NH groups, its δh value is expected to be significant. The presence of polar bonds contributes to a moderate δp , and the overall molecular structure contributes to δd . Therefore, solvents with balanced and significant δp and δh values are predicted to be the most effective.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, we can establish a predicted solubility hierarchy. This serves as an essential starting point for solvent screening in reaction chemistry, purification, and formulation.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's -OH and the solute's -OH and -NH groups dominate, effectively solvating the molecule.
WaterLow to Moderate While capable of H-bonding, the non-polar indoline core may limit solubility. The principle of "like dissolves like" suggests a limit for water solubility.[4]
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's -OH and -NH groups.
Acetone, THFModerate These solvents are effective hydrogen bond acceptors but have less polarity than DMSO or DMF, resulting in reasonably good but not complete solvation.
Ethyl AcetateLow to Moderate Possesses some polar character but its ester group is a weaker H-bond acceptor compared to ketones or sulfoxides.
Non-Polar Toluene, DichloromethaneLow Limited dipole interactions (for DCM) and weak dispersion forces (for Toluene) are insufficient to overcome the strong solute-solute interactions (H-bonding).
Hexane, HeptaneVery Low/Insoluble Dominated by weak dispersion forces, which cannot disrupt the hydrogen bonding network of the solid this compound.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound at a specific temperature.[4]

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen for its reliability and ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

  • Equilibration Time: A 24-hour period is standard to ensure that the dissolution process has reached a plateau, which is critical for obtaining a true equilibrium solubility value, not a kinetically limited one.[4]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker or water bath is essential for reproducibility and data accuracy.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is selected due to its high sensitivity, specificity, and accuracy for quantifying organic molecules like this compound.

Step-by-Step Methodology
  • Preparation of Stock Standard & Calibration Curve: a. Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). c. Analyze these standards by HPLC-UV and construct a calibration curve by plotting peak area against concentration. Ensure the correlation coefficient (R²) is >0.995.

  • Sample Preparation & Equilibration: a. For each solvent to be tested, add an excess amount of solid this compound to a glass vial (e.g., add 10-20 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibration. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.

  • Phase Separation: a. After 24 hours, remove the vials and allow them to stand for at least 1 hour to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

  • Quantification: a. Dilute the filtered supernatant with a suitable solvent (e.g., methanol) to bring its concentration within the range of the established calibration curve. A precise dilution factor must be used and recorded. b. Analyze the diluted sample by HPLC-UV under the same conditions used for the standards. c. Determine the concentration of the diluted sample from its peak area using the calibration curve equation. d. Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL or g/L.

A 1. Add Excess Solute to Solvent B 2. Seal Vial & Equilibrate (24h at 25°C with agitation) A->B C 3. Settle & Collect Supernatant B->C D 4. Syringe Filter (0.22 µm) into HPLC vial C->D E 5. Dilute Sample into Calibration Range D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Concentration (using calibration curve) F->G H 8. Determine Final Solubility (Concentration x Dilution Factor) G->H

Caption: Experimental workflow for solubility determination.

Conclusion and Practical Applications

An empirical understanding of this compound's solubility is critical for its effective use. The data generated from the protocol above enables scientists to:

  • Select Appropriate Reaction Solvents: Choose a solvent that fully dissolves reactants to ensure a homogeneous reaction medium, leading to improved kinetics and yields.

  • Design Purification Strategies: Develop effective crystallization procedures by identifying a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Optimize Chromatographic Separations: Select appropriate mobile phases for flash chromatography or HPLC based on the differential solubility of the target compound and its impurities.[10]

  • Guide Formulation Development: In drug development, solubility data is the first step in creating viable formulations for preclinical and clinical studies, impacting bioavailability and efficacy.

This guide provides both the theoretical foundation and a practical, self-validating protocol for assessing the solubility of this compound. By applying these principles, researchers can accelerate their development timelines and make more informed decisions in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indoline Scaffold

Indolin-5-ylmethanol is a bifunctional heterocyclic compound that serves as a valuable building block for the synthesis of a diverse array of molecules, particularly in the realm of drug discovery and materials science. The structure features a saturated indoline core, which imparts a three-dimensional character often sought in modern medicinal chemistry to improve physicochemical properties and biological activity. The presence of two distinct reactive sites—a secondary amine at the 1-position and a primary alcohol at the 5-position—offers a rich platform for selective and diverse chemical modifications. This guide provides a comprehensive overview of the synthetic strategies to access this compound and detailed protocols for its derivatization, empowering researchers to unlock the full potential of this versatile scaffold.

Synthesis of the Starting Material: this compound

A common and practical route to this compound begins with the commercially available indole-5-carboxylic acid. The synthesis involves a two-step reduction process: first, the reduction of the indole ring to an indoline, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthetic Workflow Overview

A Indole-5-carboxylic Acid B Indoline-5-carboxylic Acid A->B   Indole Reduction   (e.g., NaBH3CN, AcOH) C This compound B->C   Carboxylic Acid Reduction   (e.g., LiAlH4, THF) A This compound C Imine/Iminium Intermediate A->C Condensation B Aldehyde/Ketone (R1COR2) B->C D N-Alkylated This compound C->D   Reduction   (e.g., NaBH(OAc)3) cluster_0 Pathway A: O-Derivatization cluster_1 Pathway B: N-Derivatization A This compound B N-Protected This compound A->B N-Protection (e.g., Boc2O) C N-Protected O-Derivatized Indoline B->C O-Derivatization (Esterification/Etherification) D O-Derivatized This compound C->D N-Deprotection (e.g., TFA) E This compound F O-Protected This compound E->F O-Protection (e.g., TBDMSCl) G O-Protected N-Derivatized Indoline F->G N-Derivatization (Alkylation/Acylation) H N-Derivatized This compound G->H O-Deprotection (e.g., TBAF)

Application Notes and Protocols: The Strategic Use of Indolin-5-ylmethanol in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold and the Utility of a C5-Functionalized Building Block

The indoline (2,3-dihydroindole) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its three-dimensional, non-planar structure offers distinct advantages over its aromatic counterpart, indole, often leading to improved physicochemical properties such as increased solubility and metabolic stability.[1] These characteristics make the indoline core an attractive framework for designing novel drugs targeting a wide spectrum of diseases, including cancer, inflammation, and cardiovascular conditions.[1][3]

While the indoline scaffold itself provides a robust anchor for pharmacological activity, the ability to strategically introduce functional groups onto the benzo ring is paramount for fine-tuning a molecule's interaction with its biological target. This guide focuses on Indolin-5-ylmethanol , a versatile and highly valuable building block that provides a reactive handle at the C5-position. The primary alcohol functionality serves as a key synthetic nexus, allowing for a variety of subsequent transformations to build molecular complexity and explore structure-activity relationships (SAR).

This document provides a detailed exploration of this compound's properties, protocols for its protection and key transformations, and its application in the synthesis of advanced intermediates for drug discovery.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

PropertyValueSource
Chemical Name This compoundSynblock[4]
CAS Number 1314932-69-8Synblock[4]
Molecular Formula C₉H₁₁NOSynblock[4]
Molecular Weight 149.19 g/mol Synblock[4]
Appearance Solid (Typical)-
Storage Store in a dry, sealed placeSynblock[4]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on data for the analogous (1H-indol-5-yl)methanol, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]

The Critical First Step: N-Protection of the Indoline Nitrogen

The secondary amine of the indoline ring is a reactive site (nucleophilic and susceptible to oxidation). To achieve selective transformations at the C5-hydroxymethyl group, protection of the indoline nitrogen is almost always a mandatory first step. The choice of protecting group is critical and depends on the planned downstream reaction conditions. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of this compound

This protocol describes the standard procedure for protecting the indoline nitrogen with a Boc group.

Rationale: The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base like triethylamine (TEA) is used to scavenge the acidic byproduct. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves the reactants well.

N_Boc_Protection Indolin5M This compound Boc2O Boc₂O, TEA Indolin5M->Boc2O Solvent DCM, 0°C to RT Boc2O->Solvent Protected_Indolin5M tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate Solvent->Protected_Indolin5M

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq).

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15-20 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate.

Key Synthetic Transformations of N-Protected this compound

With the nitrogen protected, the hydroxymethyl group at the C5 position becomes the primary site for synthetic elaboration.

Oxidation to Indoline-5-carbaldehyde: A Gateway to Imines and Reductive Aminations

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a crucial intermediate for reactions such as Wittig olefination, reductive amination, and the synthesis of imines.

Rationale: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are ideal for this transformation. They are selective for primary alcohols and avoid over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate. MnO₂ is particularly useful as it is a heterogeneous reagent and can be removed by simple filtration.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Oxidation cluster_product Product Protected_Indolin5M N-Boc-Indolin-5-ylmethanol Oxidant MnO₂ (activated) Protected_Indolin5M->Oxidant Solvent DCM, RT Protected_Indolin5M->Solvent Aldehyde N-Boc-indoline-5-carbaldehyde Oxidant->Aldehyde Solvent->Aldehyde Drug_Synthesis Start N-Boc-Indolin-5-ylmethanol Step1 1. NaH, THF 2. Br-(CH₂)₂-Ph-4-CF₃ Start->Step1 Intermediate Ether Intermediate Step1->Intermediate Step2 TFA, DCM Intermediate->Step2 Final Hypothetical Inhibitor Scaffold Step2->Final

References

The Strategic Role of Indolin-5-ylmethanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold and the Versatility of a Key Intermediate

The indoline nucleus, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides an excellent scaffold for the design of therapeutic agents that can effectively interact with a wide array of biological targets.[3] Indoline-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and cardiovascular effects.[2][4] A key to unlocking the full potential of this privileged scaffold lies in the strategic use of versatile intermediates that allow for the introduction of diverse functional groups. One such pivotal building block is indolin-5-ylmethanol .

This technical guide provides an in-depth exploration of this compound as a crucial intermediate in drug discovery. We will detail robust synthetic protocols for its preparation and showcase its application in the synthesis of complex drug molecules, with a particular focus on agents targeting the serotonergic system.

Synthetic Protocols for this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials such as indole-5-carboxylic acid or indole-5-carboxaldehyde. The following protocols are designed to be reproducible and scalable for medicinal chemistry laboratories.

Protocol 1: Synthesis of this compound from Indole-5-Carboxylic Acid

This two-step protocol involves the initial esterification of indole-5-carboxylic acid followed by the reduction of the resulting ester to the desired alcohol.

Step 1: Fischer Esterification of Indole-5-carboxylic Acid

The esterification of indole-5-carboxylic acid proceeds via the well-established Fischer esterification method.[5]

  • Materials:

    • Indole-5-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

    • Dichloromethane

  • Procedure:

    • Suspend indole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl indole-5-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of Methyl Indole-5-carboxylate to this compound

The reduction of the ester to the primary alcohol is a critical step. While strong reducing agents like lithium aluminum hydride (LiAlH4) can be used, sodium borohydride (NaBH4) in the presence of a suitable activating agent or in a specific solvent system offers a milder and safer alternative.[6][7]

  • Materials:

    • Methyl indole-5-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol or Tetrahydrofuran (THF)

    • Ammonium sulfate (optional, as an activator)[8]

    • Hydrochloric acid (1 M aqueous solution)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl indole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution. If using an activator like ammonium sulfate, it can be added at this stage.[8]

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous hydrochloric acid at 0 °C until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Synthesis of this compound from Indole-5-carboxaldehyde

A more direct route involves the reduction of commercially available indole-5-carboxaldehyde. This can be achieved using sodium borohydride, which is a mild and selective reducing agent for aldehydes.[6][9]

  • Materials:

    • Indole-5-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Dissolve indole-5-carboxaldehyde (1.0 eq) in methanol (10-15 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC indicates the reaction is complete.

    • Quench the reaction by adding deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization or column chromatography.

Table 1: Comparison of Synthetic Routes

FeatureProtocol 1 (from Carboxylic Acid)Protocol 2 (from Aldehyde)
Starting Material Indole-5-carboxylic acidIndole-5-carboxaldehyde
Number of Steps 21
Key Reagents Methanol, H₂SO₄, NaBH₄NaBH₄, Methanol
Advantages Utilizes a readily available and often cheaper starting material.More direct and atom-economical.
Considerations Requires an additional esterification step.The aldehyde starting material may be more expensive.

Application of this compound in Drug Synthesis: The Case of Serotonergic Agents

This compound is a valuable precursor for the synthesis of various pharmacologically active molecules, particularly those targeting the serotonin (5-HT) receptor system.[10][11] The hydroxyl group of this compound can be readily converted into other functional groups, such as halides or tosylates, making it an excellent handle for introducing the indoline scaffold into larger drug molecules via nucleophilic substitution reactions.

Exemplary Application: Synthesis of Vilazodone Analogs

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[12] While the industrial synthesis of Vilazodone often starts from 5-cyanoindole, this compound can serve as a key intermediate for the synthesis of Vilazodone analogs and other related serotonergic agents.[13][14]

The synthetic utility of this compound is illustrated in the following conceptual workflow for the synthesis of a Vilazodone-like core structure.

G cluster_0 Activation of Hydroxyl Group cluster_1 Coupling with Piperazine Moiety Indolin5Methanol This compound Tosylation Tosylation (TsCl, Pyridine) Indolin5Methanol->Tosylation ActivatedIntermediate Indolin-5-yl)methyl 4-toluenesulfonate Tosylation->ActivatedIntermediate Coupling Nucleophilic Substitution (Base, Solvent) ActivatedIntermediate->Coupling PiperazineBenzofuran 5-(Piperazin-1-yl)benzofuran-2-carboxamide PiperazineBenzofuran->Coupling VilazodoneCore Vilazodone-like Core Structure Coupling->VilazodoneCore

Caption: Conceptual workflow for the synthesis of a Vilazodone-like core.

In this workflow, the hydroxyl group of this compound is first activated, for example, by conversion to a tosylate. This activated intermediate then undergoes a nucleophilic substitution reaction with a piperazine-containing fragment, such as 5-(piperazin-1-yl)benzofuran-2-carboxamide, to form the core structure of a Vilazodone analog.

Broader Implications for 5-HT Receptor Modulators

The strategic importance of the indoline scaffold extends to the development of a wide range of 5-HT receptor modulators.[10][15] The ability to introduce the indolin-5-ylmethyl moiety into various molecular frameworks allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand binding to different 5-HT receptor subtypes. This makes this compound a valuable tool for medicinal chemists working on novel treatments for depression, anxiety, and other central nervous system disorders.[16]

Conclusion

This compound is a highly versatile and strategically important intermediate in drug discovery. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its hydroxyl group, provides a reliable pathway for the incorporation of the privileged indoline scaffold into novel therapeutic agents. The application notes and protocols detailed herein are intended to empower researchers to leverage the full potential of this key building block in the development of the next generation of medicines.

References

Application Notes and Protocols: Esterification and Etherification of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications. "Indolin-5-ylmethanol" is a particularly valuable derivative, possessing a reactive primary alcohol group at the 5-position. This hydroxyl moiety serves as a key handle for introducing a variety of functional groups through esterification and etherification, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the modification of this group can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide provides a comprehensive overview of the synthetic strategies for the esterification and etherification of this compound. It delves into the mechanistic underpinnings of these transformations and offers detailed, field-proven protocols for their practical execution.

Part 1: Esterification of this compound

Esterification, the formation of an ester from an alcohol and a carboxylic acid, is a fundamental transformation in organic synthesis. For this compound, this reaction allows for the introduction of a wide array of acyl groups, significantly diversifying the molecular architecture. Two primary methods are detailed here: the classic Fischer-Speier Esterification and the milder Mitsunobu Reaction.

Fischer-Speier Esterification: The Acid-Catalyzed Approach

The Fischer-Speier esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction.[2][3]

Causality of Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]

  • Solvent: The alcohol reactant can often serve as the solvent if used in large excess. Alternatively, a non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[4]

  • Temperature: The reaction is typically conducted at reflux to ensure a sufficient reaction rate.[4]

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Combine & Reflux (with Dean-Stark) This compound->Reaction_Vessel Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Quench Quench with Base (e.g., NaHCO₃ soln.) Reaction_Vessel->Quench Cool Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol This compound (R-OH) Carboxylic_Acid Carboxylic Acid (R'-COOH) Alkoxyphosphonium Alkoxyphosphonium Salt Carboxylate Carboxylate (R'-COO⁻) Ester Ester Product (R-O-COR') TPPO Triphenylphosphine Oxide (Ph₃P=O) Hydrazine_Deriv Hydrazine Derivative BetaineAlcohol BetaineAlcohol BetaineAlcohol->Alkoxyphosphonium BetaineCarboxylic_Acid BetaineCarboxylic_Acid BetaineCarboxylic_Acid->Carboxylate AlkoxyphosphoniumCarboxylate AlkoxyphosphoniumCarboxylate AlkoxyphosphoniumCarboxylate->Ester SN2 Attack AlkoxyphosphoniumCarboxylate->TPPO AlkoxyphosphoniumCarboxylate->Hydrazine_Deriv Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_alkoxide Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification This compound This compound Alkoxide_Formation Stir at 0 °C to RT This compound->Alkoxide_Formation Base Base (e.g., NaH) Base->Alkoxide_Formation Solvent Anhydrous Solvent (e.g., THF) Solvent->Alkoxide_Formation Reaction Add Alkyl Halide & Stir Alkoxide_Formation->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification Drying->Purification

References

Application Notes and Protocols for the N-Functionalization of Indolin-5-ylmethanol for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-functionalization of this heterocyclic system provides a powerful vector for modulating physicochemical properties and exploring structure-activity relationships (SAR) in drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the N-functionalization of a key building block, indolin-5-ylmethanol, to generate diverse chemical libraries. We address the critical challenge posed by the reactive primary alcohol through a robust protecting group strategy and present validated, step-by-step methods for N-acylation, N-alkylation, N-arylation (via Buchwald-Hartwig amination), and N-sulfonylation. The protocols are designed for adaptability in both academic research and industrial drug development settings, with a focus on high-throughput synthesis and purification considerations.

Introduction: The Strategic Value of N-Functionalized Indolines

The indoline nucleus, a saturated analog of indole, is a cornerstone in the design of novel therapeutics, appearing in drugs targeting a wide array of diseases.[3] Its three-dimensional, non-planar structure is particularly advantageous for creating molecules that can effectively interact with the complex topographies of biological targets.[3] The secondary amine at the N-1 position serves as a prime handle for chemical modification, allowing for the introduction of a vast array of functional groups that can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability.

This compound, in particular, is a valuable starting material as it incorporates a hydroxymethyl group, a common pharmacophoric feature that can engage in hydrogen bonding with protein targets. However, this functional group also presents a synthetic challenge, as its reactivity can interfere with the desired N-functionalization reactions. This guide will systematically address this challenge through a protective group strategy, enabling the selective and high-yield modification of the indoline nitrogen.

Core Strategy: A Protection-Functionalization-Deprotection Workflow

The presence of the primary hydroxyl group in this compound necessitates a protection strategy to prevent unwanted side reactions, such as O-acylation or O-alkylation, during the N-functionalization step. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability to a wide range of reaction conditions used for N-functionalization, and selective removal under mild conditions that will not affect the newly installed N-substituent.[4]

The overall workflow for the library synthesis is therefore a three-stage process:

  • Protection: Conversion of the hydroxyl group of this compound to its TBDMS ether.

  • N-Functionalization: Diversification of the N-1 position of the protected indoline via acylation, alkylation, arylation, or sulfonylation.

  • Deprotection & Purification: Removal of the TBDMS group to unmask the primary alcohol and subsequent purification of the final products.

This modular approach is highly amenable to parallel synthesis and the generation of compound libraries.

G cluster_0 Workflow for N-Functionalized this compound Library A Start: this compound B Step 1: O-Silylation (TBDMS Protection) A->B TBDMSCl, Imidazole C Intermediate: 5-((tert-Butyldimethylsilyloxy)methyl)indoline B->C D Step 2: Parallel N-Functionalization (Acylation, Alkylation, Arylation, Sulfonylation) C->D Diverse Reagents E Library of Protected N-Functionalized Indolines D->E F Step 3: Deprotection (TBDMS Cleavage) E->F TBAF or Acid G Step 4: High-Throughput Purification F->G H Final Library: N-Functionalized Indolin-5-ylmethanols G->H

Caption: Overall workflow for the synthesis of an N-functionalized this compound library.

Experimental Protocols

Step 1: Protection of the Hydroxyl Group

Rationale: The hydroxyl group is protected as a TBDMS ether to prevent its reaction in subsequent steps. TBDMS ethers are stable to a wide range of non-acidic reagents and conditions, making them ideal for the planned N-functionalization reactions.[3] The use of imidazole as a base is crucial as it acts as a catalyst for the silylation reaction.[2]

Protocol 3.1: Synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)indoline

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected indoline.

Step 2: N-Functionalization Library Synthesis

With the protected intermediate in hand, parallel synthesis can be employed to generate a diverse library of N-functionalized indolines. The following are general protocols for four key classes of N-functionalization.

Rationale: N-acylation introduces an amide bond, which is a common feature in many drug molecules. The use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst allows for the direct use of carboxylic acids, avoiding the need to prepare more reactive and potentially unstable acyl chlorides.[5]

Protocol 3.2.1: Parallel N-Acylation with Carboxylic Acids

  • In an array of reaction vials, dispense a solution of 5-((tert-butyldimethylsilyloxy)methyl)indoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • To each vial, add a unique carboxylic acid (1.5 eq) from a pre-plated library, followed by DMAP (0.1 eq).

  • Cool the vials to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 eq) in DCM to each vial.

  • Allow the reactions to warm to room temperature and stir for 16-24 hours.

  • Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct.

  • The filtrate containing the protected N-acylated indoline can be carried forward to the deprotection step after solvent evaporation.

Rationale: N-alkylation introduces a variety of alkyl groups, which can modulate the lipophilicity and steric profile of the molecule. Reductive amination is a robust and versatile method for this transformation, using a wide range of aldehydes and a mild reducing agent. An alternative, greener approach is the use of alcohols as alkylating agents with an appropriate catalyst.[6][7]

Protocol 3.2.2: Parallel N-Alkylation via Reductive Amination

  • In an array of reaction vials, dispense a solution of 5-((tert-butyldimethylsilyloxy)methyl)indoline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • To each vial, add a unique aldehyde (1.2 eq) from a pre-plated library.

  • Add sodium triacetoxyborohydride (1.5 eq) to each vial.

  • Stir the reactions at room temperature for 12-24 hours.

  • Quench the reactions by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • The combined organic layers containing the protected N-alkylated indoline can be concentrated and used directly in the deprotection step.

Rationale: The introduction of an aryl or heteroaryl group at the N-1 position is a key strategy in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a broad substrate scope and good functional group tolerance.[3][4][8] The choice of ligand is critical for the success of the reaction.

Protocol 3.2.3: Parallel Buchwald-Hartwig N-Arylation

  • In an array of oven-dried reaction vials under an inert atmosphere (e.g., argon or nitrogen), add 5-((tert-butyldimethylsilyloxy)methyl)indoline (1.0 eq), a unique aryl halide (or triflate) (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vials and heat the reactions to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixtures with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • The filtrate containing the protected N-arylated indoline can be concentrated prior to deprotection.

Rationale: The sulfonamide group is a key pharmacophore found in a wide range of drugs. N-sulfonylation of the indoline core can be readily achieved by reaction with a sulfonyl chloride in the presence of a base.[9]

Protocol 3.2.4: Parallel N-Sulfonylation

  • In an array of reaction vials, dissolve 5-((tert-butyldimethylsilyloxy)methyl)indoline (1.0 eq) in a solvent such as DCM or pyridine.

  • If not using pyridine as the solvent, add a base like triethylamine (1.5 eq).

  • Cool the vials to 0 °C.

  • Add a unique sulfonyl chloride (1.2 eq) from a pre-plated library to each vial.

  • Allow the reactions to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixtures with water and extract with DCM.

  • The organic layers containing the protected N-sulfonylated indoline can be concentrated for the next step.

G cluster_1 N-Functionalization Strategies cluster_acyl N-Acylation cluster_alkyl N-Alkylation cluster_aryl N-Arylation cluster_sulfonyl N-Sulfonylation Start 5-((tert-Butyldimethylsilyloxy)methyl)indoline Acyl_reagent R-COOH DCC, DMAP Start->Acyl_reagent Alkyl_reagent R-CHO Na(OAc)3BH Start->Alkyl_reagent Aryl_reagent Ar-X, Pd-catalyst Ligand, Base Start->Aryl_reagent Sulfonyl_reagent R-SO2Cl Base Start->Sulfonyl_reagent Acyl_product N-Acyl Derivative Acyl_reagent->Acyl_product Alkyl_product N-Alkyl Derivative Alkyl_reagent->Alkyl_product Aryl_product N-Aryl Derivative Aryl_reagent->Aryl_product Sulfonyl_product N-Sulfonyl Derivative Sulfonyl_reagent->Sulfonyl_product

Caption: Parallel N-functionalization pathways from the protected indoline intermediate.

Step 3: Deprotection of the TBDMS Group

Rationale: The final step is the removal of the TBDMS protecting group to reveal the primary alcohol. This can be achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions, depending on the stability of the newly introduced N-substituent.[5][10]

Protocol 3.3: Parallel Deprotection

  • Dissolve the crude, protected N-functionalized indoline from the previous step in tetrahydrofuran (THF).

  • Add a solution of TBAF in THF (1.1 eq, 1M solution) to each reaction vial.

  • Stir the reactions at room temperature for 1-4 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the reaction mixtures under reduced pressure.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the general conditions for each N-functionalization reaction, providing a quick reference for library synthesis planning.

Functionalization TypeReagentsBaseCatalyst/ActivatorSolventTemperature
N-Acylation Carboxylic Acid (1.5 eq)DMAP (0.1 eq)DCC (1.5 eq)DCM0 °C to RT
N-Alkylation Aldehyde (1.2 eq)-Na(OAc)₃BH (1.5 eq)DCERT
N-Arylation Aryl Halide/Triflate (1.2 eq)NaOtBu or Cs₂CO₃Pd₂(dba)₃/LigandToluene/Dioxane80-110 °C
N-Sulfonylation Sulfonyl Chloride (1.2 eq)Pyridine or Et₃N-DCM/Pyridine0 °C to RT

High-Throughput Purification

Purification of the final library is a critical step to ensure the quality of compounds for biological screening. For diverse libraries of this nature, mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

General Purification Strategy:

  • Crude Sample Preparation: The crude deprotected products are dissolved in a suitable solvent (e.g., DMSO/methanol mixture) and filtered to remove any particulates.

  • Analytical HPLC-MS: A small aliquot of each sample is analyzed by rapid gradient HPLC-MS to determine the retention time and mass of the target compound.

  • Preparative HPLC: Based on the analytical data, a preparative HPLC method is employed to purify the bulk of each sample. Fractions are collected based on the mass of the target compound.

  • Quality Control: The purified fractions are re-analyzed by HPLC-MS to confirm purity.

  • Final Processing: Pure fractions are combined, the solvent is removed (e.g., by lyophilization or centrifugal evaporation), and the final compounds are weighed and prepared as stock solutions for screening.

Conclusion

This application note provides a robust and versatile platform for the N-functionalization of this compound, enabling the efficient synthesis of diverse chemical libraries. By employing a TBDMS protecting group strategy, the inherent reactivity of the hydroxymethyl substituent is effectively managed, allowing for a wide range of N-acylation, N-alkylation, N-arylation, and N-sulfonylation reactions to be performed in high yield. The described protocols are designed for adaptability to high-throughput formats, making this a valuable resource for researchers engaged in lead discovery and optimization in the field of medicinal chemistry.

References

Application Notes: The Strategic Use of (Indolin-5-yl)methanol in the Synthesis of Indolin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Privileged Scaffold

The indolin-2-one (oxindole) core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized oncology. Prominent examples like Sunitinib (Sutent®), an FDA-approved multi-targeted tyrosine kinase inhibitor, underscore the therapeutic success of the indolin-2-one framework.[3][4][5]

The efficacy and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the indolin-2-one ring.[2][6] Modifications at the C3, C5, and C6 positions are particularly crucial for tuning the molecule's interaction with the target kinase, influencing potency, selectivity, and pharmacokinetic properties.[7] This application note details the strategic use of (Indolin-5-yl)methanol as a versatile starting material for accessing novel 5-substituted indolin-2-one intermediates, culminating in the synthesis of a representative kinase inhibitor.

Part 1: Strategic Value of (Indolin-5-yl)methanol

(Indolin-5-yl)methanol is a valuable starting block precisely because of its C5-hydroxymethyl (-CH₂OH) group. This primary alcohol serves as a versatile chemical handle, allowing for a wide array of synthetic transformations that would be difficult to achieve on the unsubstituted indoline core.

Causality Behind the Choice:

  • Functional Group Interconversion: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of subsequent reactions (e.g., reductive amination, amide coupling, Wittig reactions).

  • Nucleophilic/Electrophilic Site: The hydroxyl group can act as a nucleophile (for etherification) or be converted into a good leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution, thereby introducing diverse C5 side chains.

  • Impact on Potency: Substituents at the C5 position have been shown to significantly impact inhibitory activity against key angiogenic kinases like VEGFR-2 and PDGFRβ.[7] Accessing a variety of C5 functionalities is therefore a key strategy in optimizing lead compounds.

Caption: Strategic transformations of the C5-hydroxymethyl group on (Indolin-5-yl)methanol.

Part 2: Synthesis of a Key 5-Formyl-indolin-2-one Intermediate

A common and highly effective strategy for creating 3-substituted indolin-2-one kinase inhibitors is the Knoevenagel condensation of a 5-substituted oxindole with a heteroaromatic aldehyde.[8][9] Therefore, the primary goal is to convert (Indolin-5-yl)methanol into a suitable 5-substituted indolin-2-one. Here, we propose a robust pathway to 5-Formyl-indolin-2-one , a critical intermediate.

Rationale for the Synthetic Pathway:

  • Oxidation to Aldehyde: The first step is the selective oxidation of the primary alcohol to an aldehyde. This provides the "formyl" group needed for subsequent characterization and potential derivatization.

  • Conversion to Oxindole: The indoline ring must then be oxidized to the corresponding indolin-2-one (oxindole). This creates the core scaffold required for the final condensation step.

G Start (Indolin-5-yl)methanol Step1 Step 1: Oxidation (e.g., PCC, CH₂Cl₂) Start->Step1 Intermediate1 Indoline-5-carbaldehyde Step1->Intermediate1 Step2 Step 2: Oxindole Formation (e.g., Oxone®, DMSO/H₂O) Intermediate1->Step2 Product 5-Formyl-indolin-2-one (Key Intermediate) Step2->Product

Caption: Two-step workflow for converting the starting material to the key oxindole intermediate.

Protocol 1: Synthesis of 5-Formyl-indolin-2-one

A. Step 1: Oxidation of (Indolin-5-yl)methanol to Indoline-5-carbaldehyde

  • Principle: This protocol uses Pyridinium chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is performed under anhydrous conditions to prevent side reactions.

  • Materials:

    • (Indolin-5-yl)methanol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

    • Sodium bicarbonate (sat. aq. solution)

    • Magnesium sulfate (anhydrous)

    • Rotary evaporator, magnetic stirrer, standard glassware

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of (Indolin-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Stir the resulting dark-brown mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel to remove chromium salts.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Indoline-5-carbaldehyde.

B. Step 2: Conversion of Indoline-5-carbaldehyde to 5-Formyl-indolin-2-one

  • Principle: This step involves the oxidation of the C2-methylene group of the indoline ring to a carbonyl group. While various methods exist[10], a modern and effective approach utilizes Oxone® (potassium peroxymonosulfate) as the oxidant.

  • Materials:

    • Indoline-5-carbaldehyde (from Step 1)

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Ethyl acetate

    • Sodium sulfite (10% aq. solution)

  • Procedure:

    • Dissolve Indoline-5-carbaldehyde (1.0 equivalent) in a mixture of DMSO and water.

    • Add Oxone® (2.0-2.5 equivalents) portion-wise to the solution, maintaining the temperature below 30°C with an ice bath if necessary.

    • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite to destroy any excess oxidant.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Formyl-indolin-2-one.

Part 3: Application Protocol: Synthesis of a Representative Kinase Inhibitor

With the key intermediate, 5-Formyl-indolin-2-one , in hand, we can now synthesize a final kinase inhibitor. The Knoevenagel condensation is a cornerstone reaction in this field, forming the C3-ylidene bond characteristic of many inhibitors like Sunitinib.[8][9][11]

  • Principle: This is a base-catalyzed condensation between the active methylene group at the C3 position of the oxindole and the carbonyl group of an aldehyde.[12] Here, we will use 3,5-dimethyl-1H-pyrrole-2-carbaldehyde as the coupling partner, a common fragment in potent VEGFR inhibitors.[13] The reaction is typically catalyzed by a weak base like piperidine or pyrrolidine.[8][11]

Caption: Knoevenagel condensation to form the final kinase inhibitor analog.

Protocol 2: Synthesis of (Z)-5-formyl-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one
  • Materials:

    • 5-Formyl-indolin-2-one (from Protocol 1)

    • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

    • Ethanol (absolute)

    • Piperidine

    • Reflux condenser, heating mantle, standard glassware

  • Procedure:

    • Suspend 5-Formyl-indolin-2-one (1.0 equivalent) and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 equivalents) in absolute ethanol in a round-bottom flask.

    • Add piperidine (0.1 equivalents) as a catalyst to the suspension.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. The formation of a colored precipitate (typically yellow or orange) indicates product formation. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the target compound. Further purification can be achieved by recrystallization if necessary.

Part 4: Data Summary & Assay Principles

Table 1: Summary of Synthetic Protocol Inputs and Expected Outputs
StepKey ReactantKey Reagent(s)SolventExpected ProductTypical Yield
1 (Indolin-5-yl)methanolPCCAnhydrous DCMIndoline-5-carbaldehyde75-85%
2 Indoline-5-carbaldehydeOxone®DMSO/Water5-Formyl-indolin-2-one60-70%
3 5-Formyl-indolin-2-onePiperidineEthanolFinal Inhibitor Analog80-90%
Validation: Kinase Inhibition Assay Principle

The synthesized compound's biological activity must be confirmed. The ADP-Glo™ Kinase Assay is a common, luminescence-based method to measure kinase activity and inhibition.

  • Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The kinase reaction is first performed with ATP and a suitable substrate in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. A potent inhibitor will result in a low light signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate + Unused ATP A->B Incubate C Add ADP-Glo™ Reagent B->C D ADP + Phosphorylated Substrate C->D Depletes ATP E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase reaction generates light F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay to measure inhibitor potency.

Conclusion

(Indolin-5-yl)methanol represents a strategically valuable and underutilized starting material for the synthesis of kinase inhibitors based on the privileged indolin-2-one scaffold. Its C5-hydroxymethyl group provides a versatile handle for chemical modification, enabling the generation of diverse intermediates like 5-formyl-indolin-2-one. As demonstrated, this key intermediate can be readily incorporated into established synthetic routes, such as the Knoevenagel condensation, to produce potent kinase inhibitors. The protocols outlined herein provide a robust and scientifically grounded framework for researchers to explore novel chemical space in the ongoing development of targeted cancer therapies.

References

Application Note: The Strategic Use of Indolin-5-ylmethanol in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile scaffold, indolin-5-ylmethanol. We delineate a strategic approach to drug discovery, beginning with the rational design and synthesis of a potent and selective Phosphodiesterase 4 (PDE4) inhibitor. This is followed by comprehensive protocols for in vitro and in vivo characterization of its anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated.[1] Traditional anti-inflammatory therapies, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), are often associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3][4] This has propelled the search for novel therapeutic agents that target more specific nodes within the complex inflammatory cascade.

The indoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Its unique structural and electronic properties make it an ideal starting point for the development of targeted therapies. Specifically, this compound offers a versatile chemical handle for elaboration into a diverse library of potential drug candidates. This guide focuses on the strategic utilization of this building block to synthesize a selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme critically involved in the modulation of inflammatory responses.[6][7]

Rationale for Targeting Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a pivotal role in regulating the activity of immune cells.[7][8] By degrading cAMP, PDE4 effectively dampens its anti-inflammatory signaling. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-2 (IL-2), and leukotrienes, while simultaneously upregulating anti-inflammatory cytokines like IL-10.[6] This mechanism makes PDE4 a highly attractive target for the treatment of a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[6]

Signaling Pathway of PDE4 Inhibition

The anti-inflammatory effects of PDE4 inhibitors are mediated through the cAMP-Protein Kinase A (PKA) pathway. The logical flow is as follows:

PDE4_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Proinflammatory_Stimuli->NFkB Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB (transcription factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes NFkB->Gene_Expression Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Cytokines Leads to Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Gene_Expression->Anti_inflammatory_Cytokines Leads to Indolin_Inhibitor This compound Derivative (PDE4i) Indolin_Inhibitor->PDE4 Inhibits

Figure 1: Mechanism of PDE4 Inhibition.

Synthesis of a Novel this compound-Derived PDE4 Inhibitor

Herein, we describe a representative, multi-step synthesis of a hypothetical yet plausible PDE4 inhibitor, (1-(4-chlorobenzyl)-5-((3,4-dimethoxyphenoxy)methyl)indoline) , starting from this compound. This synthesis is designed to be robust and scalable.

Synthetic Workflow

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: N-Alkylation (Protection/Modulation) Start->Step1 Intermediate1 1-(4-chlorobenzyl)indolin-5-yl)methanol Step1->Intermediate1 Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Intermediate1->Step2 FinalProduct Final Product: (1-(4-chlorobenzyl)-5-((3,4-dimethoxyphenoxy)methyl)indoline) Step2->FinalProduct

Figure 2: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of (1-(4-chlorobenzyl)indolin-5-yl)methanol (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Reagent Addition: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 1-(4-chlorobenzyl)-5-((3,4-dimethoxyphenoxy)methyl)indoline (Final Product)

  • Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes.

  • Reagent Addition: Add 4-bromoveratrole (1.2 eq) and a catalytic amount of copper(I) iodide (CuI) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 100°C and monitor by TLC until completion (typically 12-18 hours).

  • Work-up and Isolation: Cool the reaction mixture and carefully quench with saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final compound by column chromatography to yield the target molecule.

Protocols for Anti-Inflammatory Activity Evaluation

Protocol 4.1: In Vitro PDE4 Inhibition Assay

This protocol determines the direct inhibitory effect of the synthesized compound on PDE4 enzyme activity.

  • Assay Principle: A commercially available PDE4 enzyme assay kit is used, which measures the conversion of cAMP to AMP. The amount of remaining cAMP is quantified, typically using a competitive immunoassay format (e.g., HTRF or ELISA).

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in the appropriate assay buffer.

    • In a 96-well plate, add the recombinant human PDE4 enzyme, the test compound dilutions, and a known concentration of cAMP substrate.

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

    • Stop the reaction and proceed with the detection steps as per the kit manufacturer's instructions.

    • Rolipram, a known PDE4 inhibitor, should be used as a positive control.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundPDE4B IC₅₀ (nM)
Test Compound e.g., 15.2
Rolipram (Control) e.g., 50.5
Protocol 4.2: In Vitro Cellular Assay - LPS-Induced TNF-α Release in THP-1 Cells

This assay assesses the compound's ability to inhibit pro-inflammatory cytokine production in a relevant human cell line.[9][10]

  • Cell Culture: Culture human monocytic THP-1 cells according to standard protocols. Differentiate the cells into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[10]

    • Incubate for 4-6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α release as described in Protocol 4.1.

CompoundTNF-α Release IC₅₀ (nM)
Test Compound e.g., 45.8
Roflumilast (Control) e.g., 10.2
Protocol 4.3: In Vivo Efficacy - Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory agents.[1][2][11]

  • Animal Model: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Administer the test compound or vehicle orally (p.o.) to different groups of rats. A standard NSAID like Indomethacin can be used as a positive control.[4]

    • After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point by subtracting V₀ from the measured volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Treatment Group (Dose)Paw Edema Inhibition at 3h (%)
Vehicle Control 0
Test Compound (10 mg/kg) e.g., 42.5%
Test Compound (30 mg/kg) e.g., 65.1%
Indomethacin (10 mg/kg) e.g., 55.7%

Conclusion and Future Directions

The strategic use of the this compound scaffold provides a fertile ground for the development of novel anti-inflammatory agents. The synthetic route and evaluation protocols detailed in this guide offer a comprehensive framework for identifying and characterizing potent and selective PDE4 inhibitors. The representative data illustrates a compound with promising in vitro and in vivo activity, warranting further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic inflammation models. This structured approach, combining rational design, efficient synthesis, and robust pharmacological evaluation, is crucial for advancing new chemical entities toward clinical development.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Derivatives from "Indolin-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indoline Scaffolds

The indoline core is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] The introduction of chirality to this scaffold dramatically expands its chemical space and biological activity, often leading to compounds with enhanced potency and selectivity.[3] "Indolin-5-ylmethanol" represents a versatile starting material, featuring a nucleophilic nitrogen, an activated aromatic ring, and a functional handle in the form of a hydroxymethyl group. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral derivatives from this valuable building block, with a focus on robust and scalable methodologies. We will explore the strategic application of modern catalytic asymmetric reactions to achieve high levels of stereocontrol, providing researchers in drug development and organic synthesis with the tools to generate novel and impactful chiral molecules.

Strategic Approach: Leveraging the Indoline Scaffold for Asymmetric Transformations

The synthesis of chiral indoline derivatives from this compound necessitates a strategic approach to control stereoselectivity. Key strategies often involve:

  • Catalytic Asymmetric C-H Functionalization: Directing a chiral catalyst to functionalize a specific C-H bond of the indoline core is a highly atom-economical approach.[4][5]

  • Asymmetric Hydrogenation: The reduction of a prochiral indole precursor, which can be generated in situ from a suitable starting material, offers a direct route to chiral indolines.[6][7]

  • Organocatalytic Michael Additions: Intramolecular reactions catalyzed by chiral organic molecules can create stereocenters with high precision.[1][2]

  • Asymmetric Pictet-Spengler Reaction: This powerful transformation allows for the construction of the indoline ring system with concomitant installation of a stereocenter.[8][9][10][11]

This application note will focus on a particularly effective strategy: the Iridium-catalyzed asymmetric allylic substitution at the C5 position of the indoline ring . This method offers a direct route to chiral indolines with a newly formed stereocenter on the benzene portion of the molecule, a less commonly explored position for asymmetric functionalization.[12]

Protecting Group Strategy: Enabling Selective Functionalization

The presence of the reactive hydroxymethyl group in this compound requires a protection strategy to prevent interference with the desired asymmetric transformation. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and its ease of removal without affecting the newly formed chiral center.

A common and effective choice for protecting alcohols is the tert-butyldimethylsilyl (TBDMS) group . It is robust under a wide range of reaction conditions, including those often employed in transition-metal catalysis, and can be readily removed under mild acidic conditions.

dot

G cluster_protection Protection cluster_asymmetric Asymmetric Allylation cluster_deprotection Deprotection Indolin5ylmethanol This compound TBDMS_Indoline 5-((tert-Butyldimethylsilyloxy)methyl)indoline Indolin5ylmethanol->TBDMS_Indoline TBDMSCl, Imidazole, DMF TBDMS_Indoline_asym 5-((tert-Butyldimethylsilyloxy)methyl)indoline Chiral_Product_protected Chiral Allylated Indoline (Protected) TBDMS_Indoline_asym->Chiral_Product_protected [Ir(COD)Cl]2, Chiral Ligand, Allyl Carbonate, Base Chiral_Product_protected_dep Chiral Allylated Indoline (Protected) Final_Product Chiral Allylated this compound Chiral_Product_protected_dep->Final_Product TBAF, THF

Caption: Synthetic workflow for asymmetric allylation.

Experimental Protocols

Part 1: Protection of this compound

Objective: To protect the primary alcohol of this compound as a TBDMS ether to prevent interference in the subsequent asymmetric allylation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford 5-((tert-butyldimethylsilyloxy)methyl)indoline.

Part 2: Iridium-Catalyzed Asymmetric C5-Allylation of Protected Indoline

Objective: To introduce a chiral allyl group at the C5 position of the protected indoline using a chiral iridium catalyst. This protocol is adapted from the work of You and co-workers.[12]

Materials:

  • 5-((tert-Butyldimethylsilyloxy)methyl)indoline (from Part 1)

  • Allyl carbonate

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral ligand (e.g., (R)-BINAP or a suitable phosphoramidite ligand)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line techniques

  • Syringes for transfer of anhydrous reagents

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%) to a Schlenk flask.

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To this catalyst solution, add 5-((tert-butyldimethylsilyloxy)methyl)indoline (1.0 eq), allyl carbonate (1.5 eq), and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or chiral HPLC to determine conversion and enantiomeric excess.

  • Upon completion, cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral C5-allylated indoline derivative.

dot

G cluster_catalyst_formation Catalyst Activation cluster_reaction_cycle Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]₂ Active_Catalyst Active Chiral Iridium Catalyst Ir_precatalyst->Active_Catalyst Chiral_Ligand Chiral Ligand Chiral_Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Indoline Protected Indoline Nucleophilic_Attack Nucleophilic Attack (C5 of Indoline) Indoline->Nucleophilic_Attack Allyl_Carbonate Allyl Carbonate Allyl_Carbonate->Oxidative_Addition Allyl_Ir_Intermediate π-Allyl-Ir Intermediate Oxidative_Addition->Allyl_Ir_Intermediate Allyl_Ir_Intermediate->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Chiral Allylated Indoline Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Iridium-catalyzed C5-allylation.

Part 3: Deprotection of the Chiral Allylated Indoline

Objective: To remove the TBDMS protecting group to reveal the final chiral allylated this compound derivative.

Materials:

  • Chiral C5-allylated indoline derivative (from Part 2)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected chiral allylated indoline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final chiral allylated this compound.

Data Analysis and Characterization

The successful synthesis of the chiral derivative should be confirmed by a suite of analytical techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationAppearance of signals corresponding to the allyl group and disappearance of the TBDMS signals after deprotection.
Mass Spectrometry Molecular weight confirmationObservation of the correct molecular ion peak for the protected and deprotected products.
Chiral HPLC Determination of enantiomeric excess (ee)Separation of the two enantiomers, allowing for the calculation of the ee value of the final product.
Optical Rotation Measurement of chiralityA non-zero specific rotation value ([α]D) for the enantiomerically enriched product.

Troubleshooting

Problem Possible Cause Solution
Low yield in protection step Incomplete reaction or decomposition.Ensure anhydrous conditions. Increase the amount of TBDMSCl and imidazole.
Low conversion in allylation Inactive catalyst or unfavorable reaction conditions.Ensure the use of a high-purity chiral ligand and fresh [Ir(COD)Cl]₂. Screen different solvents, bases, and reaction temperatures.
Low enantioselectivity Inappropriate chiral ligand or reaction temperature.Screen a variety of chiral ligands. Lowering the reaction temperature may improve enantioselectivity.
Incomplete deprotection Insufficient TBAF or short reaction time.Increase the amount of TBAF and/or extend the reaction time.

Conclusion

This application note provides a detailed and practical guide for the asymmetric synthesis of chiral derivatives from this compound. By employing a strategic protecting group strategy and a powerful iridium-catalyzed C5-allylation, researchers can access novel, enantiomerically enriched indoline building blocks. The protocols and troubleshooting guide herein are designed to be a valuable resource for scientists in drug discovery and organic synthesis, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Indolin-5-ylmethanol (CAS: 1314932-69-8), a key building block in contemporary drug discovery programs.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during its synthesis and purification. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs): Synthesis

The most common and reliable route to this compound involves the chemical reduction of a suitable precursor, typically Indoline-5-carbaldehyde or a protected variant. The questions below address the most frequent issues encountered during this critical transformation.

Question 1: My reduction of Indoline-5-carbaldehyde with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer: This is a classic issue often rooted in reagent quality, solvent choice, or reaction conditions. Let's break down the causality:

  • Reagent Potency: Sodium borohydride is a hydride-donating reducing agent that can decompose upon exposure to atmospheric moisture over time.[3] An older, poorly stored bottle of NaBH₄ will have significantly lower potency.

    • Validation Step: Before committing your main batch, test your NaBH₄ on a simple, inexpensive aldehyde like benzaldehyde and monitor by Thin Layer Chromatography (TLC). A rapid, clean conversion validates the reagent's activity.

  • Solvent System: While NaBH₄ is tolerant of protic solvents, its stability and reactivity are highly dependent on the medium.

    • Causality: In highly acidic or even neutral water, NaBH₄ hydrolyzes rapidly. In alcohols like methanol or ethanol, it reacts to form alkoxyborohydrides, which are also reducing agents but the reaction consumes the primary reagent.[3] The reaction is generally fastest in methanol but the reagent is least stable. It is more stable in ethanol or isopropanol, but the reduction will be slower.

    • Troubleshooting:

      • Ensure your solvent is dry if using an aprotic medium like THF or DCM, although NaBH₄ has poor solubility in these.

      • If using an alcohol, cool the reaction mixture to 0 °C before adding the NaBH₄ to moderate its decomposition and improve selectivity.

      • Consider using a mixed solvent system, such as THF/Methanol, to improve the solubility of the starting material while maintaining a good reaction rate.

  • Stoichiometry: Aldehyde reductions with NaBH₄ theoretically require 0.25 equivalents, as each molecule can deliver four hydride ions. However, due to the factors above, using a stoichiometric excess is standard practice.

    • Recommendation: Start with 1.5 to 2.0 equivalents of NaBH₄. If the reaction is still incomplete after a reasonable time (monitored by TLC), another portion (e.g., 0.5 equivalents) can be added.

Question 2: I'm observing a new, less polar spot on my TLC after the reduction, and my final product seems unstable. What could be happening?

Answer: This behavior strongly suggests issues related to the unprotected indoline nitrogen. The secondary amine of the indoline nucleus is both nucleophilic and susceptible to oxidation.

  • N-H Reactivity: The indoline nitrogen can react with the aldehyde starting material to form a hemiaminal, which can then dehydrate to form an enamine or other complex structures, especially under acidic or basic conditions.

  • Air Oxidation: Indolines, particularly electron-rich ones, can be sensitive to air oxidation, leading to the corresponding indole or other colored impurities. This can be exacerbated by prolonged reaction times or harsh workup conditions.

This leads to one of the most critical considerations in indoline chemistry: nitrogen protection.

Question 3: Should I protect the indoline nitrogen before reduction? If so, what protecting group should I use?

Answer: Yes, in almost all cases, protecting the indoline nitrogen is highly recommended. It enhances stability, prevents side reactions, and often simplifies purification. The choice of protecting group is crucial and depends on the overall synthetic plan.

  • Why Protect? A protecting group "masks" the reactive N-H proton and the nucleophilic lone pair. This prevents the nitrogen from participating in unwanted side reactions and significantly reduces the compound's susceptibility to air oxidation.

  • Recommended Protecting Groups:

    • Boc (tert-Butoxycarbonyl): An excellent choice for general purposes. It is introduced using (Boc)₂O and is stable to the reducing conditions of NaBH₄. It is easily removed with a strong acid like trifluoroacetic acid (TFA). The protected intermediate is often a stable, crystalline solid.

    • Tosyl (Ts): A very robust protecting group, stable to a wide range of conditions. However, its removal requires harsh conditions (e.g., sodium in liquid ammonia or high-pressure hydrogenation), which may not be compatible with other functional groups.[4]

    • 2-Pyridinesulfonyl (Pys): This group has been shown to be effective in Pd(II)-catalyzed C-H amination reactions to form indolines and can be easily removed.[5]

The use of a protecting group is a cornerstone of a self-validating protocol, as it eliminates a major source of potential side reactions and product instability.[6]

Synthetic Pathway Overview

The diagram below illustrates the recommended synthetic approach, incorporating the crucial N-protection step.

SynthesisWorkflow cluster_protection Step 1: N-Protection cluster_reduction Step 2: Reduction cluster_deprotection Step 3: Deprotection (Optional) Indoline5Carb Indoline-5-carbaldehyde BocIndoline5Carb N-Boc-Indoline-5-carbaldehyde Indoline5Carb->BocIndoline5Carb (Boc)₂O, Base BocIndoline5Methanol N-Boc-Indolin-5-ylmethanol BocIndoline5Carb->BocIndoline5Methanol NaBH₄, MeOH, 0 °C FinalProduct This compound BocIndoline5Methanol->FinalProduct TFA, DCM

Caption: Recommended N-Protected Synthesis Route.

Frequently Asked Questions (FAQs): Purification

The purification of this compound can be challenging due to its polarity and the basicity of the indoline nitrogen.

Question 4: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. How can I improve this?

Answer: This is a very common problem when purifying amines on standard silica gel.

  • The Root Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic indoline nitrogen interacts strongly with these acidic sites via acid-base interactions. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant "tailing" or "streaking" down the column.[7][8]

  • The Solution: Deactivating the Silica Gel

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your solvent system. A typical starting point is 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) in your eluent (e.g., Dichloromethane/Methanol). The amine modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[9]

    • Pre-treat the Silica: For particularly sensitive compounds, you can create a slurry of the silica gel in the eluent containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the stationary phase is fully deactivated.[9]

Table 1: Recommended Eluent Systems for Purifying this compound
PolarityBase SolventPolar SolventBasic Additive (v/v)Typical Starting Ratio
Low Dichloromethane (DCM)Methanol (MeOH)Triethylamine (Et₃N)98:2 DCM/MeOH + 1% Et₃N
Medium Ethyl Acetate (EtOAc)Methanol (MeOH)Ammonium Hydroxide (NH₄OH)95:5 EtOAc/MeOH + 0.5% NH₄OH
High Dichloromethane (DCM)7N Ammonia in MeOHNone97:3 DCM/(7N NH₃ in MeOH)

Question 5: I'm experiencing significant product loss during the aqueous workup after my reaction. What are the best practices for extraction?

Answer: The combination of the polar hydroxyl group and the potentially protonated amine makes this compound quite water-soluble, leading to poor partitioning into less polar organic solvents.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9-10) by adding a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH). This deprotonates the indoline nitrogen, making the molecule less ionic and more soluble in the organic phase.

    • "Salt Out" the Product: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

    • Choose the Right Solvent: Use a more polar extraction solvent. While ethyl acetate is common, a 9:1 mixture of Dichloromethane/Isopropanol or even straight n-butanol can be much more effective at extracting polar, hydrogen-bond-donating compounds. Perform multiple extractions (e.g., 4-5 times) with smaller volumes of solvent for maximum efficiency.

Question 6: Is recrystallization a viable purification method for this compound?

Answer: Yes, recrystallization can be an excellent and scalable method for final purification, provided a suitable solvent system can be identified.[10][11]

  • Solvent Selection Strategy:

    • Single Solvent: Look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates to screen include ethyl acetate, isopropanol, or acetonitrile.

    • Two-Solvent System: Find a "soluble" solvent (e.g., methanol, DCM) and an "anti-solvent" in which the compound is insoluble (e.g., hexanes, diethyl ether). Dissolve the crude product in a minimal amount of the hot soluble solvent, then slowly add the anti-solvent until turbidity persists. Allow the solution to cool slowly to induce crystallization. A common system for such compounds is Ethyl Acetate/Hexanes or DCM/Hexanes.[10]

Purification Strategy Workflow

This diagram provides a decision-making framework for purifying your crude product.

PurificationWorkflow Crude Crude this compound PurityCheck Assess Purity by TLC/LCMS Crude->PurityCheck HighPurity Purity >95%? PurityCheck->HighPurity Recrystallize Recrystallization HighPurity->Recrystallize Yes LowPurity Purity <95% or Complex Mixture HighPurity->LowPurity No FinalProd Final Product >98% Recrystallize->FinalProd Column Flash Column Chromatography (Amine-modified eluent) LowPurity->Column Fractions Combine Pure Fractions Column->Fractions Fractions->Recrystallize Optional Final Polish Fractions->FinalProd If sufficient purity

Caption: Decision tree for purification strategy.

Protocols

Protocol 1: Synthesis of N-Boc-Indolin-5-ylmethanol

This protocol describes the reduction of commercially available N-Boc-Indoline-5-carbaldehyde, which circumvents handling the less stable unprotected aldehyde.

Materials:

  • N-Boc-Indoline-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl, brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a solution of N-Boc-Indoline-5-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask, add a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C. After 30 minutes, take a small aliquot, quench it with a drop of water, extract with ethyl acetate, and spot on a TLC plate against the starting material. The reaction is complete when the starting aldehyde spot has been completely consumed.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash once with water, followed by once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Indolin-5-ylmethanol, which can then be purified according to the guidelines in the purification section.

Protocol 2: Flash Column Chromatography Purification

Materials:

  • Crude this compound (or its N-Boc derivative)

  • Silica gel (230-400 mesh)

  • Eluent: e.g., 95:5 DCM/MeOH + 1% Triethylamine

  • Glass column, collection tubes, TLC plates

Procedure:

  • Eluent Preparation: Prepare a sufficient volume of the chosen eluent system, including the basic additive.

  • Column Packing (Wet Slurry Method): Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. In a beaker, create a slurry of silica gel in the eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elution: Carefully add the eluent to the column and begin elution using positive pressure. Collect fractions in test tubes.

  • Fraction Analysis (Self-Validation): Analyze the collected fractions by TLC. Spot every few fractions on a single plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Indolin-5-ylmethanol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Indolin-5-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry due to the prevalence of the indoline scaffold in a wide array of biologically active compounds and natural products.[1][2][3][4] However, achieving selective and efficient functionalization of this molecule can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during its derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Yield or No Reaction in N-Acylation

Question: I am attempting to acylate the nitrogen of this compound with an acid chloride/anhydride, but I am observing very low conversion to the desired N-acyl product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in N-acylation of indolines are often multifactorial. Here’s a breakdown of potential causes and solutions:

Causality and Troubleshooting Steps:

  • Inadequate Base: The choice and amount of base are critical. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction forward.

    • Troubleshooting:

      • Screen Bases: If using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base like 2,6-lutidine or proton sponge.

      • Stoichiometry: Ensure at least one equivalent of base is used. For less reactive acylating agents, using 1.5-2.0 equivalents can be beneficial.

  • Solvent Selection: The solvent must dissolve the starting materials and not interfere with the reaction.[5]

    • Troubleshooting:

      • Polar Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices. If solubility is an issue, DMF is often a superior solvent.[6][7]

      • Anhydrous Conditions: Ensure your solvent is dry, as water can hydrolyze the acylating agent.[8]

  • Reaction Temperature: Acylations are often performed at 0 °C to room temperature.

    • Troubleshooting:

      • Low Temperature Start: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. This can help control exothermic reactions and minimize side product formation.

      • Heating: For unreactive acylating agents, gentle heating (40-50 °C) may be necessary. Monitor the reaction closely for decomposition.

  • Competing O-Acylation: The primary alcohol of this compound can also be acylated, leading to a mixture of products.

    • Troubleshooting:

      • Protecting Groups: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before N-acylation. This protecting group can be easily removed post-reaction.

      • Reaction Conditions: N-acylation is generally faster than O-acylation under basic conditions. Running the reaction at lower temperatures can sometimes favor N-acylation.

Workflow for Optimizing N-Acylation:

Caption: Troubleshooting workflow for N-acylation of this compound.

Issue 2: Difficulty in Achieving Selective C7-Functionalization

Question: I am trying to introduce a functional group at the C7 position of the indoline ring, but I am getting a mixture of isomers or no reaction at the benzene core. How can I achieve C7 selectivity?

Answer:

Directing functionalization to the C7 position of the indoline ring is a known challenge due to the electronic nature of the ring system.[1][9] Without a directing group, electrophilic substitution often favors other positions.

Causality and Troubleshooting Steps:

  • Directing Groups: The use of a directing group on the indoline nitrogen is the most effective strategy for C7-functionalization.[1]

    • Recommended Groups:

      • P(O)tBu2 or PtBu2: These phosphinoyl and phosphinyl groups have been shown to effectively direct metallation and subsequent functionalization to the C7 position.[1]

      • Pyrimidin-2-yl: This group has been used to direct rhodium-catalyzed C-H acylation to the C7 position.[10][11]

    • Installation and Removal: These directing groups can typically be installed via reaction with the corresponding chloride and removed under specific conditions after the desired functionalization.

  • Catalyst and Ligand Choice: For transition metal-catalyzed C-H functionalization, the choice of catalyst and ligand is paramount.

    • Troubleshooting:

      • Palladium Catalysis: Palladium catalysts are commonly used for C-H activation.[9] Screening different palladium sources (e.g., Pd(OAc)2, PdCl2) and ligands (e.g., phosphine-based, N-heterocyclic carbenes) is often necessary.[12]

      • Rhodium Catalysis: Rhodium catalysts have also been shown to be effective for C7-acylation.[10][11]

  • Reaction Conditions: The solvent, temperature, and additives can all influence the regioselectivity.

    • Troubleshooting:

      • Solvent Screening: A range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) should be screened.[5][6][7]

      • Temperature Optimization: C-H activation reactions often require elevated temperatures. A systematic variation of the reaction temperature is recommended.

Decision Tree for C7-Functionalization:

C7_Functionalization Start Goal: C7 Functionalization DirectingGroup Install Directing Group (e.g., P(O)tBu2, Pyrimidin-2-yl) Start->DirectingGroup MetalCatalysis Select Metal Catalyst (e.g., Pd, Rh) DirectingGroup->MetalCatalysis LigandScreen Screen Ligands MetalCatalysis->LigandScreen ConditionOpt Optimize Conditions (Solvent, Temp, Additives) LigandScreen->ConditionOpt Analysis Analyze Product Mixture (NMR, LC-MS) ConditionOpt->Analysis Success Selective C7 Product Analysis->Success High C7 Selectivity Failure Mixture of Isomers / No Reaction Analysis->Failure Low Selectivity Failure->LigandScreen Re-screen

Caption: Decision-making process for achieving C7-functionalization.

Issue 3: Challenges with Suzuki-Miyaura Coupling

Question: I have halogenated my this compound derivative and am now attempting a Suzuki-Miyaura cross-coupling reaction. The reaction is sluggish, and I'm observing significant decomposition of my starting material. What should I investigate?

Answer:

Suzuki-Miyaura coupling reactions with nitrogen-containing heterocycles can be problematic due to catalyst inhibition by the nitrogen lone pair.[13]

Causality and Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial to overcome catalyst inhibition.

    • Troubleshooting:

      • Pre-catalysts: Consider using modern palladium pre-catalysts (e.g., those based on biarylphosphine ligands like XPhos, SPhos) which are often more robust.[12][13]

      • Ligand Screening: If using a simple palladium source like Pd(OAc)2 or Pd2(dba)3, a thorough ligand screen is essential. Electron-rich, bulky phosphine ligands are often effective.

  • Base and Solvent: The base and solvent system significantly impacts the reaction efficiency.[14]

    • Troubleshooting:

      • Base Selection: A range of bases should be screened, including inorganic bases like K2CO3, Cs2CO3, and K3PO4, and organic bases. K3PO4 is often a good choice for nitrogen-containing heterocycles.[13]

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.[14] The ratio of organic solvent to water can be optimized. For substrates prone to hydrolysis, anhydrous conditions with a base like CsF might be necessary.

  • N-Protection: The free N-H of the indoline can interfere with the catalytic cycle.

    • Troubleshooting:

      • Protecting Groups: Protecting the indoline nitrogen with a group like Boc or Cbz can prevent catalyst inhibition and improve reaction outcomes. These groups can be removed after the coupling reaction.

Table of Recommended Suzuki-Miyaura Conditions:

ParameterRecommended Starting ConditionsAlternatives to Consider
Catalyst Pd(PPh3)4 or PdCl2(dppf)XPhos-Pd-G3, SPhos-Pd-G2
Ligand (If not using a pre-catalyst) PPh3, dppfXPhos, SPhos, RuPhos
Base K2CO3 or K3PO4Cs2CO3, NaHCO3, Et3N
Solvent Dioxane/H2O (4:1) or Toluene/EtOH/H2ODME/H2O, THF/H2O
Temperature 80-100 °CRoom temperature to reflux

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C, add a suitable base (e.g., triethylamine, 1.5 eq.).

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.[15]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.[15]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system (e.g., dioxane and water).

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.[15]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[15]

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.[15]

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Optimizing Reactions with Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Indolin-5-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the key reactive sites on this compound and how does this influence its chemistry?

A: this compound possesses two primary reactive sites: the nucleophilic secondary amine (N-H) of the indoline ring and the primary hydroxyl group (-CH₂OH) on the aromatic ring. The interplay between these two groups is central to its chemistry.

  • Indoline Nitrogen (N-H): This site is a potent nucleophile and a weak acid. It readily participates in N-alkylation, N-acylation, and reactions with various electrophiles.[1][2] The lone pair of electrons on this nitrogen also activates the aromatic ring, influencing its susceptibility to oxidation.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. Its reactivity is generally straightforward, but can be influenced by the state of the indoline nitrogen.

The challenge and opportunity in using this molecule lie in selectively functionalizing one site without affecting the other.

Q2: My sample of this compound has developed a pink or brownish tint upon storage. Is it still usable?

A: The development of color is a common indicator of oxidation. Indolines are susceptible to aerial oxidation, which can convert them into the corresponding, more conjugated indole derivatives or other colored oligomeric impurities. While slight discoloration may not significantly impact some reactions, it signals degradation. For high-purity results, it is crucial to:

  • Store the compound under an inert atmosphere (Argon or Nitrogen).[3][4]

  • Keep it in a cool, dark place, as light can accelerate degradation.[3]

  • Consider re-purification by column chromatography or recrystallization if purity is critical for your application.

Q3: I want to perform an oxidation reaction on the hydroxyl group. Should I protect the indoline nitrogen first?

A: Yes, protecting the indoline nitrogen is highly recommended and often essential. The unprotected indoline nitrogen is sensitive to many oxidizing agents and can lead to a complex mixture of products, including the aromatized indole, dimers, or polymers.[5]

By protecting the nitrogen, typically with an electron-withdrawing group like Acetyl (Ac) or tert-Butoxycarbonyl (Boc), you achieve two critical goals:

  • Prevent N-Oxidation: The protecting group makes the nitrogen less susceptible to oxidation.

  • Increase Stability: Electron-withdrawing groups decrease the electron density of the indoline ring system, making it more stable and less prone to unwanted side reactions.[6]

Q4: I am planning an N-alkylation reaction. What are the most critical parameters to control for achieving high yield and selectivity?

A: For a successful N-alkylation, the most critical factors are the choice of base, solvent, and the exclusion of moisture.

  • Base Selection: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice because it irreversibly deprotonates the indoline nitrogen to form the sodium salt, which is a potent nucleophile. This minimizes competition from the unreacted amine.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the resulting anion without interfering with the reaction.

  • Anhydrous Conditions: Water can quench the deprotonated indoline and hydrolyze some alkylating agents. Always use dry solvents and perform the reaction under an inert atmosphere.

Diagram: Reactivity Map of this compound

Key Reaction Pathways for this compound cluster_molecule This compound cluster_N_reactions Nitrogen-Centered Reactions cluster_O_reactions Oxygen-Centered Reactions (Requires N-Protection) cluster_ring_reactions Ring-Centered Reactions A This compound N_Protect N-Protection (e.g., Boc, Ac) A->N_Protect Base, (Boc)₂O or Ac₂O N_Alkylate N-Alkylation (R-X, Base) A->N_Alkylate Base, R-X N_Acylate N-Acylation (RCOCl, Base) A->N_Acylate Base, RCOCl Dehydrogenate Dehydrogenation (Oxidation) A->Dehydrogenate Oxidant (e.g., MnO₂) or Air O_Oxidize_Ald Oxidation to Aldehyde (e.g., DMP, PCC) N_Protect->O_Oxidize_Ald Mild Oxidant O_Esterify Esterification (RCOOH, Acid Cat.) N_Protect->O_Esterify Acid Catalyst O_Oxidize_Acid Oxidation to Acid (e.g., TEMPO) O_Oxidize_Ald->O_Oxidize_Acid Stronger Oxidant

Caption: Reaction pathways available at the nitrogen and oxygen centers of this compound.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low yield during N-acylation or N-alkylation.

  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material, even after prolonged reaction times.

  • Causality & Solution: This issue almost always stems from incomplete deprotonation of the indoline nitrogen or a poor choice of reaction conditions. The N-H bond of indoline is not as acidic as that of an indole, requiring a sufficiently strong base.

    • Insight: While organic bases like triethylamine (TEA) or DIPEA are sufficient for acylating highly nucleophilic amines, they often fail to achieve complete deprotonation of the less basic indoline nitrogen, leading to a slow or stalled reaction.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: Use an inorganic base like Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Cesium Carbonate (Cs₂CO₃). NaH is particularly effective for generating the highly nucleophilic indoline anion.[2]

      • Ensure Anhydrous Conditions: Any moisture will consume the base and the indoline anion. Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar).

      • Optimize Temperature: While initial deprotonation is often done at 0 °C to control reactivity, the subsequent alkylation/acylation step may require gentle heating (40-60 °C) to overcome activation energy barriers, especially with less reactive electrophiles.

      • Consider Solvent Effects: Aprotic polar solvents like DMF or THF are superior to less polar options like Dichloromethane (DCM) for these reactions as they better solvate the ionic intermediates.[7]

ParameterRecommendation A (Standard)Recommendation B (For stubborn cases)Rationale
Base K₂CO₃, Cs₂CO₃NaH (60% in oil), KOtBuStronger, non-nucleophilic bases ensure complete deprotonation.
Solvent Acetonitrile, THFAnhydrous DMFHigher boiling point and excellent solvating power for ionic species.
Temperature Room Temperature to 50 °C0 °C (deprotonation), then RT to 60 °C (alkylation)Controlled deprotonation followed by thermal energy to drive the Sₙ2 reaction.
Atmosphere Nitrogen or ArgonNitrogen or ArgonEssential to prevent quenching of anionic intermediates by moisture or O₂.

Problem 2: A significant, fluorescent byproduct is observed, believed to be the indole.

  • Symptoms: A new, often fluorescent, spot appears on the TLC plate. ¹H NMR may show aromatic protons in the pyrrole ring region (~6.5-7.5 ppm) and a broad N-H singlet, characteristic of an indole.

  • Causality & Solution: Indolines are di-hydro indoles and can be readily oxidized to their aromatic indole counterparts, a process known as dehydrogenation. This is often an unintended side reaction accelerated by heat, transition metal catalysts, or the presence of air.

    • Insight: The driving force for this reaction is the formation of a stable, 10-π electron aromatic system. This process can be surprisingly facile under certain conditions.

    • Troubleshooting Steps:

      • Deoxygenate Solvents: Before use, sparge solvents with N₂ or Ar for 15-30 minutes to remove dissolved oxygen.

      • Maintain Inert Atmosphere: Ensure your reaction setup is sealed and maintained under a positive pressure of inert gas throughout the entire process, including workup if possible.

      • Lower Reaction Temperature: If the reaction allows, attempt to run it at a lower temperature. Unnecessary heating can promote oxidation.

      • Evaluate Your Reagents: Some reagents, particularly certain palladium or copper catalysts used in coupling reactions, can promote dehydrogenation. Screen different catalysts or add antioxidants if the main reaction chemistry allows.

Problem 3: A mixture of N- and O-functionalized products is formed.

  • Symptoms: LC-MS or NMR analysis clearly shows two distinct products with the same mass, corresponding to isomers formed by reaction at the nitrogen and the hydroxyl oxygen.

  • Causality & Solution: This occurs when the reaction conditions do not sufficiently differentiate between the nucleophilicity of the nitrogen and the oxygen. Using a base that deprotonates both N-H and O-H will generate two competing nucleophiles.

    • Insight: While the indoline nitrogen is generally a softer and more potent nucleophile than the hydroxyl oxygen, this selectivity can be eroded. A strong base like NaH will deprotonate both sites if more than one equivalent is used.

    • Troubleshooting Workflow:

    Start Mixture of N- and O- functionalized products observed Q1 Is the reaction goal N-functionalization? Start->Q1 Sol_N Strategy 1: Favor N-selectivity Q1->Sol_N Yes Sol_O Strategy 2: Protect the -OH group Q1->Sol_O No (Goal is O-functionalization) or N-selectivity failed Step_N1 Use exactly 1.0 eq. of NaH at 0°C to selectively deprotonate N-H. Sol_N->Step_N1 Step_O1 Protect the hydroxyl group first (e.g., as a TBDMS or MOM ether). Sol_O->Step_O1 Step_N2 Add electrophile at low temp. Capitalize on higher N-nucleophilicity. Step_N1->Step_N2 Step_O2 Perform N-functionalization reaction. No O-H competition is possible. Step_O1->Step_O2 Step_O3 Deprotect the hydroxyl group. Step_O2->Step_O3

    Caption: Decision workflow for resolving N- vs. O-selectivity issues.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection of this compound
  • Principle: This protocol uses Di-tert-butyl dicarbonate ((Boc)₂O) to install the acid-labile Boc protecting group on the indoline nitrogen. This protects the nitrogen from oxidation and participation in unwanted side reactions.

  • Methodology:

    • Dissolve this compound (1.0 eq.) in Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add Triethylamine (1.5 eq.) and 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (1.2 eq.) in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 30% Ethyl Acetate in Hexanes) shows complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-indolin-5-ylmethanol.

Protocol 2: Selective Oxidation to N-Boc-indoline-5-carbaldehyde
  • Principle: This protocol uses Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, to convert the primary alcohol to an aldehyde without affecting the N-protected indoline ring.

  • Prerequisite: The starting material must be N-protected (e.g., using Protocol 1).

  • Methodology:

    • Dissolve N-Boc-indolin-5-ylmethanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere.

    • Add solid Dess-Martin Periodinane (1.5 eq.) to the solution in one portion. A mild exotherm may be observed.

    • Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC. The product is typically more nonpolar than the starting alcohol.

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 4 eq.). Stir for 15-20 minutes until the layers are clear. This quenches the excess DMP.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde is often pure enough for the next step, but can be further purified by flash chromatography if necessary.

References

Side reactions and byproduct formation in "Indolin-5-ylmethanol" chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Indolin-5-ylmethanol" chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of this versatile intermediate. Our focus is on anticipating and resolving common challenges related to side reactions and byproduct formation.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound typically involves the reduction of an indole precursor, such as indole-5-carboxylic acid or indole-5-carboxaldehyde, and the simultaneous or sequential reduction of the indole ring to an indoline. The choice of synthetic strategy and reaction conditions is critical to minimizing side reactions.

Problem 1: Incomplete Reduction of the Indole Ring or the 5-Substituent

Symptom: Your reaction mixture or final product contains significant amounts of Indole-5-ylmethanol, Indolin-5-carboxylic acid, or Indolin-5-carboxaldehyde.

Root Cause Analysis: This issue often arises from the use of insufficiently powerful reducing agents or non-optimal reaction conditions. The reduction of a carboxylic acid to an alcohol requires a strong reducing agent like Lithium aluminum hydride (LiAlH₄).[1] The catalytic hydrogenation of the indole ring can also be challenging and may require specific catalysts and conditions to achieve full conversion.

Troubleshooting Protocol:

  • Verify Reducing Agent Potency:

    • For the reduction of a carboxylic acid, ensure you are using a sufficiently strong reducing agent. LiAlH₄ is generally effective, whereas sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids.[1]

    • Ensure your LiAlH₄ is fresh and has not been deactivated by moisture.

  • Optimize Reaction Conditions for Catalytic Hydrogenation:

    • If you are reducing the indole ring via catalytic hydrogenation, consider screening different catalysts (e.g., PtO₂, Raney Nickel) and optimizing hydrogen pressure and reaction time.[2]

    • The choice of solvent can also influence the reaction outcome.

  • Stepwise Reduction Strategy:

    • Consider a stepwise approach. For instance, first reduce the carboxylic acid to the alcohol to form Indole-5-ylmethanol. After purification, proceed with the reduction of the indole ring to the indoline. This can provide better control over each transformation.

Preventative Measures:

  • Always use freshly opened or properly stored anhydrous solvents and reagents, especially when working with moisture-sensitive hydrides like LiAlH₄.

  • Monitor the reaction progress diligently using techniques like TLC or LC-MS to ensure complete conversion before quenching the reaction.

Experimental Workflow: Stepwise Reduction Approach

A Indole-5-carboxylic Acid B LiAlH4, THF A->B Step 1: Carboxylic Acid Reduction C Indole-5-ylmethanol B->C D Catalytic Hydrogenation (e.g., PtO2, H2) C->D Step 2: Indole Ring Reduction E This compound D->E

Caption: A stepwise approach to this compound synthesis.

Problem 2: Over-reduction or Undesired Functional Group Modification

Symptom: Formation of byproducts resulting from the reduction of other functional groups on your molecule, or complete reduction of the aromatic ring.

Root Cause Analysis: The use of overly harsh reducing agents or prolonged reaction times can lead to the reduction of other sensitive functional groups that may be present on the starting material.

Troubleshooting Protocol:

  • Select a Milder Reducing Agent:

    • If over-reduction is an issue, consider using a less reactive hydride reagent. For example, for the reduction of an ester to an aldehyde, Diisobutylaluminium hydride (DIBAL-H) is often used at low temperatures.[1]

    • For the reduction of an acid chloride to an aldehyde, Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be a suitable choice.[1]

  • Protect Sensitive Functional Groups:

    • If your starting material contains functional groups that are incompatible with the chosen reducing agent, consider protecting them prior to the reduction step. Common protecting group strategies for various functional groups are well-documented in organic synthesis literature.

Preventative Measures:

  • Carefully review the compatibility of all functional groups on your starting material with the chosen reducing agent.

  • Perform the reaction at the lowest effective temperature to enhance selectivity.

Problem 3: Re-oxidation of the Indoline Ring to Indole

Symptom: Your isolated product shows the presence of Indole-5-ylmethanol, even after a successful reduction. The product may also develop a pink or brownish discoloration over time.[3]

Root Cause Analysis: Indolines are susceptible to oxidation, which can occur during the reaction workup or upon exposure to air and light during storage.[3] This dehydrogenation process converts the indoline back to the more stable aromatic indole.[4]

Troubleshooting Protocol:

  • Inert Atmosphere Workup:

    • Perform the reaction workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents:

    • Use degassed solvents for extraction and chromatography to reduce the amount of dissolved oxygen.

  • Storage Conditions:

    • Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Preventative Measures:

  • Introduce an antioxidant during workup if compatible with your product and downstream applications.

  • Minimize the time the product is exposed to ambient conditions during handling and analysis.

Logical Relationship: Oxidation of Indoline

Indoline This compound (Reduced Form) Indole Indole-5-ylmethanol (Oxidized Byproduct) Indoline->Indole Dehydrogenation Oxidants [O] (Air, Light, Heat) Oxidants->Indoline

Caption: The oxidation pathway of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Should I protect the indoline nitrogen during the synthesis?

A1: Yes, protecting the indoline nitrogen is highly recommended. The unprotected NH group can lead to side reactions such as N-alkylation or N-acylation, depending on the reagents and intermediates present in the reaction mixture. Common protecting groups for indoles and indolines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.[5] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q2: My final product is a difficult-to-separate mixture. What purification strategies do you recommend?

A2: Difficult separations often arise from byproducts with similar polarities to the desired product.

  • Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[3] Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • In-line Purification: For more advanced setups, continuous flow chemistry with in-line purification techniques like scavenger columns or extraction can be employed to remove specific impurities as they are formed.

Q3: What are the expected major byproducts in the synthesis of this compound from Indole-5-carboxylic acid?

A3: Based on common synthetic routes, the major byproducts are likely to be:

  • Indole-5-ylmethanol: Due to incomplete reduction of the indole ring.

  • Indolin-5-carboxylic acid: Resulting from incomplete reduction of the carboxylic acid.

  • Over-reduced species: If a very strong reducing agent is used for an extended period.

  • N-acylated or N-alkylated byproducts: If the indoline nitrogen is unprotected.

  • Dimeric or polymeric materials: Especially if the reaction is performed under harsh acidic conditions.

Summary of Potential Byproducts and Their Origin

ByproductPotential OriginSuggested Mitigation Strategy
Indole-5-ylmethanolIncomplete reduction of the indole ring or re-oxidation of the indoline.Optimize hydrogenation conditions; workup under inert atmosphere.
Indolin-5-carboxylic acidIncomplete reduction of the carboxylic acid.Use a potent and fresh batch of LiAlH₄.
Over-reduced productsExcessively harsh reduction conditions.Use a milder reducing agent or control reaction time and temperature.
N-substituted byproductsReaction at the unprotected indoline nitrogen.Employ a suitable N-protecting group.
Polymeric materialsInstability under acidic conditions.Maintain neutral or slightly basic pH during workup and purification.

III. References

  • Process for the preparation of indole derivatives. (2008). Google Patents. --INVALID-LINK--

  • This compound. (n.d.). Synblock. --INVALID-LINK--

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (n.d.). National Institutes of Health. --INVALID-LINK--

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). PubMed. --INVALID-LINK--

  • Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. (n.d.). Rutgers University. --INVALID-LINK--

  • Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. (1984). Google Patents. --INVALID-LINK--

  • INDOLE-5-METHANOL. (n.d.). ChemicalBook. --INVALID-LINK--

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. --INVALID-LINK--

  • Technical Support Center: Managing Impurities in Commercial 5-Methylindole. (2025). BenchChem. --INVALID-LINK--

  • Novel process for the synthesis of indoline derivatives. (2012). Google Patents. --INVALID-LINK--

  • Indole-5-carboxaldehyde 98 1196-69-6. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2007). ResearchGate. --INVALID-LINK--

  • Indole-5-carboxaldehyde. (n.d.). PubChem. --INVALID-LINK--

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. --INVALID-LINK--

  • ISOthis compound 127168-98-3 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). National Institutes of Health. --INVALID-LINK--

  • Identification and synthesis of impurities formed during sertindole preparation. (2014). The Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Research Progress in Synthesis of Indole Alkaloids Vindoline and Vindorosine. (2023). ResearchGate. --INVALID-LINK--

  • Physical property and composition of compound contained in the feed used in each operation. (n.d.). ResearchGate. --INVALID-LINK--

  • This compound. (n.d.). BLD Pharm. --INVALID-LINK--

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Indolin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Indolin-5-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The presence of the polar hydroxymethyl group on the indoline scaffold introduces specific challenges and considerations for purification that differ from those for unsubstituted indolines. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My column chromatography purification of an this compound derivative is resulting in poor separation and significant tailing of the product peak. What can I do to improve this?

Answer:

Poor separation and peak tailing during column chromatography of polar compounds like this compound derivatives are often due to strong interactions with the stationary phase (typically silica gel) or issues with the mobile phase.

  • Underlying Cause 1: Strong Adsorption to Silica Gel: The hydroxyl group and the nitrogen of the indoline ring can form strong hydrogen bonds with the silanol groups on the surface of the silica gel. This can lead to slow elution and band broadening.

  • Solution 1a: Mobile Phase Modification:

    • Increase Polarity Gradually: A common mistake is to use a mobile phase that is too polar from the start, which can cause everything to elute quickly without separation. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Add a Competitive Hydrogen Bonding Agent: Adding a small amount of a polar solvent like methanol (0.5-2%) or a few drops of triethylamine (TEA) or ammonia to the mobile phase can help to mitigate tailing.[1] TEA and ammonia will compete with your compound for the acidic silanol binding sites, reducing strong interactions. Methanol is effective at disrupting hydrogen bonding.

  • Underlying Cause 2: Inappropriate Stationary Phase: For highly polar compounds, standard silica gel may not be the optimal choice.

  • Solution 2a: Alternative Stationary Phases:

    • Reversed-Phase Chromatography: Consider using a C18-functionalized silica gel (reversed-phase).[2] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and your less polar impurities would elute first.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for separating basic compounds like indolines, as it has fewer acidic sites.[3]

  • Underlying Cause 3: Sample Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping peaks.

  • Solution 3a: Optimize Loading: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase. For difficult separations, this may need to be even lower.

Question 2: I am attempting to purify my this compound derivative by recrystallization, but it is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystalline lattice. This is common with polar compounds, especially when the cooling process is too rapid or the solvent system is not ideal.

  • Underlying Cause 1: Supersaturation and Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a supercooled liquid.

  • Solution 1a: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow the cooling rate further.[4]

  • Underlying Cause 2: Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For polar molecules like this compound derivatives, finding a single solvent with this property can be challenging.

  • Solution 2a: Use a Two-Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethyl acetate) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Underlying Cause 3: Presence of Impurities: Impurities can interfere with crystal lattice formation.

  • Solution 3a: Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.

Question 3: My final product, an this compound derivative, is showing signs of degradation after purification. What could be the cause and how can I prevent it?

Answer:

Indole and indoline derivatives can be susceptible to degradation, particularly oxidation and acid-catalyzed decomposition.[6]

  • Underlying Cause 1: Oxidation: The electron-rich indoline ring system can be prone to air oxidation, which can be accelerated by light and heat. This can lead to the formation of colored impurities.

  • Solution 1a: Use an Inert Atmosphere: Whenever possible, conduct purification steps (especially solvent evaporation) under an inert atmosphere of nitrogen or argon.[6]

  • Solution 1b: Minimize Heat and Light Exposure: Avoid prolonged heating during recrystallization and use a rotary evaporator at the lowest feasible temperature to remove solvent. Store the purified compound in a dark, cool place, preferably under an inert atmosphere.

  • Underlying Cause 2: Acid Sensitivity: While a small amount of acid can sometimes be used in chromatography, prolonged exposure to strong acids can lead to polymerization or other side reactions.

  • Solution 2a: Neutralize Acidic Reagents: If your reaction work-up involves an acid wash, ensure that all acidic residues are removed before purification. A wash with a dilute sodium bicarbonate solution is recommended. If you use an acidic modifier in your chromatography, consider its volatility and whether it will be removed during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurity profile will depend on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Over-reduction Products: If the indoline is prepared by reduction of an indole, over-reduction of other functional groups can occur.

  • Oxidation Products: As mentioned, indolines can oxidize to the corresponding indoles or other colored byproducts.

  • Side-Reaction Products: Depending on the specific reagents used, various side-products may form. For example, in Fischer indole synthesis, regioisomers can be a significant impurity.[1]

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[3]

  • Co-spotting: Spot the crude mixture, the current fraction being collected, and a reference spot of the pure compound (if available) on the same TLC plate.

  • Fraction Analysis: Collect fractions of a consistent volume and analyze every few fractions by TLC to track the elution of your product and any impurities. This will allow you to combine the pure fractions accurately.

Q3: What is a good starting point for developing a solvent system for column chromatography of a novel this compound derivative?

A3: A good starting point is to use TLC to screen different solvent systems. Begin with a moderately polar system like 70:30 Hexane:Ethyl Acetate and adjust the ratio based on the Rf value of your product. An ideal Rf for column chromatography is typically in the range of 0.2-0.4. Due to the polar nature of the hydroxymethyl group, you will likely need a more polar system than for simple indolines. A gradient elution from a less polar to a more polar solvent system is often effective.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar this compound Derivative

This protocol is a general guideline and should be optimized for your specific compound.

  • Slurry Packing the Column:

    • Choose an appropriate size column.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry powder using a rotary evaporator.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 10% ethyl acetate to 20%, then 30%, etc.).

    • Monitor the elution of your compound using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization of an this compound Derivative using a Two-Solvent System
  • Solvent Selection:

    • Identify a "good" solvent in which your compound is very soluble (e.g., methanol, ethanol, or ethyl acetate).

    • Identify a "poor" solvent in which your compound is sparingly soluble (e.g., hexane, water, or diethyl ether). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

    • Add a few more drops of the "good" solvent to make the solution clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography of this compound Derivatives

Chromatography TypeStationary PhaseMobile Phase (Starting Point)Notes
Normal PhaseSilica GelHexane/Ethyl Acetate (80:20)Increase ethyl acetate for more polar derivatives. Add 0.5% TEA for basic compounds.
Normal PhaseAlumina (Neutral)Dichloromethane/Methanol (98:2)Good for basic indolines to minimize tailing.
Reversed PhaseC18 SilicaWater/Acetonitrile (70:30)Useful for highly polar derivatives or when normal phase fails.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Final Product start Crude this compound Derivative tlc TLC Analysis in various Hexane/EtOAc ratios start->tlc decision Is the product the major spot and are impurities well-separated? tlc->decision column Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes tailing Significant tailing on column? column->tailing oiling_out Product 'oils out'? recrystallize->oiling_out slow_cool Use slower cooling or two-solvent system oiling_out->slow_cool Yes pure_product Pure Product oiling_out->pure_product No add_modifier Add TEA or MeOH to mobile phase or switch to Alumina/Reversed Phase tailing->add_modifier Yes slow_cool->pure_product add_modifier->pure_product No

Caption: Decision workflow for purifying this compound derivatives.

References

Overcoming poor reactivity of the indoline nitrogen in "Indolin-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming the Poor Reactivity of the Indoline Nitrogen

Introduction

Indoline and its derivatives, such as indolin-5-ylmethanol, are valuable scaffolds in medicinal chemistry and materials science. However, researchers frequently encounter challenges with the functionalization of the indoline nitrogen (N-1 position). This nitrogen atom exhibits significantly reduced nucleophilicity compared to aliphatic amines, leading to sluggish or failed reactions under standard conditions. This guide provides a comprehensive overview of the underlying chemical principles, troubleshooting strategies, and detailed protocols to successfully overcome these reactivity issues.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen in this compound so unreactive?

Q2: My standard N-alkylation or N-acylation reaction is failing. What is the most common reason?

A2: The most common reasons are insufficient base strength and/or insufficiently reactive electrophiles. The N-H bond of indoline is weakly acidic, requiring a strong base to generate a sufficient concentration of the highly nucleophilic indolide anion.[5][6] Additionally, standard alkyl halides or acylating agents may not be electrophilic enough to react with the neutral, weakly nucleophilic indoline nitrogen.

Q3: Do I need to protect the primary alcohol in this compound before reacting at the nitrogen?

A3: It depends on the reaction conditions. Under strongly basic conditions used for N-alkylation or N-acylation, the alcohol can be deprotonated, potentially leading to O-alkylation or O-acylation as a side reaction. While some protocols may work without protection, especially with careful selection of reagents, protecting the alcohol (e.g., as a silyl ether) is a prudent step to ensure chemoselectivity for N-functionalization.

Q4: Can I use catalytic methods for the N-functionalization of indoline derivatives?

A4: Yes, transition metal catalysis offers powerful and often milder alternatives to traditional methods.[7][8] Palladium, iridium, and iron-based catalysts have been successfully employed for N-alkylation and N-arylation of indolines, often with a broad substrate scope and good functional group tolerance.[8][9][10][11]

Troubleshooting Guides

Issue 1: Failed or Low-Yield N-Acylation

N-acylation is a common transformation that often fails due to the low nucleophilicity of the indoline nitrogen.

Root Cause Analysis:

  • Insufficiently Reactive Acylating Agent: Acylating agents like acid anhydrides or even some acid chlorides may not be electrophilic enough to react at a practical rate.[12][13]

  • Competitive C-Acylation: While less common for indolines compared to indoles, acylation at the electron-rich C-7 position can sometimes occur under certain conditions.

Solutions & Strategies:

  • Strong Base Deprotonation: The most reliable method is to first deprotonate the indoline with a strong base to form the indolide anion, which is a much stronger nucleophile. This is then quenched with the acylating agent.

  • Use of Highly Reactive Acylating Agents: In the absence of a strong base, using more reactive acylating agents can sometimes be effective.

  • Catalytic Approaches: While less common for simple acylations, methods using catalysts can be employed.[14]

Troubleshooting Workflow: N-Acylation

Troubleshooting N-Acylation of this compound start N-Acylation Failed (Low Yield / No Reaction) check_base Was a strong base used (e.g., NaH, KOtBu, KOH/DMSO)? start->check_base use_strong_base Strategy 1: Implement Strong Base Protocol (See Protocol 1) check_base->use_strong_base No check_reagent Is the acylating agent highly reactive? (e.g., acyl chloride) check_base->check_reagent Yes use_reactive_reagent Strategy 2: Use a more reactive acylating agent (e.g., thioester, or activate carboxylic acid with DCC/DMAP) check_reagent->use_reactive_reagent No consider_catalysis Consider Alternative Methods: - Catalytic N-acylation - Protect hydroxyl group if side reactions occur check_reagent->consider_catalysis Yes

Caption: Decision tree for troubleshooting failed N-acylation reactions.

Recommended Reagents for N-Acylation

StrategyBaseAcylating AgentSolventTemperatureComments
Strong Base NaH, KOtBu, LiHAcyl Chloride, AnhydrideTHF, DMF0 °C to RTMost general and reliable method.[6]
Strong Base Powdered KOHAcetic AnhydrideDMSORoom TempEffective for acetylation; avoids pyrophoric bases.[5]
Coupling DMAP (cat.), Et3NCarboxylic Acid + DCCCH2Cl2, DMF0 °C to RTGood for electron-withdrawing groups on indole.[15]
Thioester Cs2CO3ThioesterXylene140 °CMilder, avoids reactive acyl chlorides.[12][14]
Issue 2: Failed or Low-Yield N-Alkylation

N-alkylation faces similar hurdles to acylation but can be more challenging due to the lower reactivity of alkyl halides compared to acyl halides and the increased risk of over-alkylation.

Root Cause Analysis:

  • Insufficient Deprotonation: As with acylation, weak bases fail to generate the reactive indolide anion.

  • Poor Electrophile: Less reactive alkylating agents (e.g., alkyl chlorides or bromides) may require harsh conditions.

  • Side Reactions: O-alkylation of the hydroxymethyl group can be a significant competing pathway. Dialkylation at the nitrogen is also possible.

Solutions & Strategies:

  • Strong Base Deprotonation: This remains the most effective strategy. Formation of the indolide anion followed by reaction with an alkyl halide is the classic approach.

  • Transition Metal Catalysis: Several catalytic systems can perform N-alkylation under milder conditions, often using alcohols as the alkylating agent, which is a greener alternative.[9][10][11][16]

  • Mitsunobu Reaction: This method allows for the N-alkylation using an alcohol, but requires stoichiometric phosphine and azodicarboxylate reagents.[17]

Troubleshooting Workflow: N-Alkylation

Troubleshooting N-Alkylation of this compound start N-Alkylation Failed (Low Yield / No Reaction) check_method What method was used? start->check_method strong_base_path Was the base strong enough (NaH, etc.)? Was the solvent anhydrous? check_method->strong_base_path Strong Base + Alkyl Halide catalytic_path catalytic_path check_method->catalytic_path Other (e.g., Catalytic) improve_base_cond Strategy 1: Ensure rigorous anhydrous conditions and use a strong base. (See Protocol 2) strong_base_path->improve_base_cond No check_side_reactions Are O-alkylation or other side products observed? strong_base_path->check_side_reactions Yes protect_OH Protect the hydroxyl group (e.g., as TBDMS ether) before N-alkylation. check_side_reactions->protect_OH Yes consider_catalysis Strategy 2: Explore transition metal catalysis (e.g., Ir, Fe, Pd) with alcohols or halides. Offers milder conditions and different selectivity. check_side_reactions->consider_catalysis No catalytic_path->consider_catalysis

Caption: Decision tree for troubleshooting failed N-alkylation reactions.

Detailed Experimental Protocols

Protocol 1: Robust N-Acetylation using KOH/DMSO

This protocol is adapted from a procedure for indoles and is effective for the N-acetylation of indolines, avoiding the need for pyrophoric bases like sodium hydride.[5]

Materials:

  • This compound

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetic anhydride (Ac₂O)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material (approx. 0.5 M concentration).

  • Add powdered potassium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature for 30 minutes. The mixture may become colored as the indolide anion forms.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise via syringe. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexanes/ethyl acetate gradient) to yield N-acetylthis compound.

Protocol 2: General N-Alkylation using Sodium Hydride

This is a standard and highly effective protocol for the N-alkylation of indolines with reactive alkyl halides.

Materials:

  • This compound (hydroxyl group may need protection)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF or DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH slurry.

  • Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Underlying Chemical Principles

The core of the issue lies in the electronic nature of the indoline nitrogen. The lone pair is not localized on the nitrogen atom but is instead delocalized across the aromatic system.

Resonance Structures of Indoline

References

Preventing oxidation of "Indolin-5-ylmethanol" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for "Indolin-5-ylmethanol." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic pathways. This compound is a valuable building block, but its unique structure, featuring both a secondary amine within the indoline ring and a primary benzylic alcohol, renders it susceptible to oxidation. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you mitigate oxidative side reactions and ensure the integrity of your experiments.

Understanding the Challenge: The Dual Nature of this compound's Reactivity

This compound's susceptibility to oxidation stems from two key structural features:

  • The Indoline Moiety: The nitrogen atom in the indoline ring is an electron-rich secondary amine. This makes it prone to oxidation, which can lead to the formation of various byproducts, including the corresponding indole, or even ring-opened products under harsh conditions. The presence of atmospheric oxygen, especially when catalyzed by trace metals or light, can promote this oxidation.

  • The Benzylic Alcohol: The primary alcohol at the 5-position is benzylic, making it significantly more susceptible to oxidation than a simple aliphatic alcohol. Common oxidizing agents can readily convert this alcohol to the corresponding aldehyde (5-formylindoline) or even further to a carboxylic acid (indoline-5-carboxylic acid).

The primary challenge for chemists is to perform reactions at other sites of the molecule without affecting these two sensitive functional groups.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and reaction of this compound.

Question 1: I'm observing a new, colored impurity in my reaction mixture that wasn't present in my starting material. What could it be?

Answer: The formation of colored impurities often indicates oxidation of the indoline ring. The indoline moiety can be oxidized to the corresponding indole, and these resulting indole derivatives can be prone to further polymerization or degradation, leading to colored byproducts.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Exposure to Air (Oxygen) Perform your reaction under an inert atmosphere of nitrogen or argon. Use degassed solvents to minimize dissolved oxygen.
Trace Metal Contamination Use high-purity solvents and reagents. If you suspect metal contamination from a previous step, consider a purification of the starting material or the use of a chelating agent like EDTA in your workup.
Light Exposure Protect your reaction from light by wrapping the flask in aluminum foil, especially for prolonged reaction times.

Question 2: My reaction is supposed to modify a different part of the molecule, but I'm isolating the aldehyde (5-formylindoline) as a major byproduct. Why is this happening?

Answer: This indicates the oxidation of the benzylic alcohol. This is a common side reaction if your reaction conditions are even mildly oxidative.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Oxidizing Reagents Carefully review all reagents in your reaction to ensure none have oxidizing properties. Common culprits can include certain metal catalysts or even some grades of solvents that may contain peroxides. A list of common oxidizing agents can be found in resources like the Organic Chemistry Portal.[1]
Prolonged Reaction Times at Elevated Temperatures High temperatures can accelerate autoxidation. If possible, try to run your reaction at a lower temperature for a longer period or find a more efficient catalyst to reduce the overall reaction time.
Inadequate Protection If the benzylic alcohol is not involved in the desired transformation, consider protecting it as a silyl ether or benzyl ether before proceeding with your reaction.

Question 3: Should I protect the indoline nitrogen or the benzylic alcohol, or both?

Answer: The decision to use protecting groups depends on the specific reaction conditions you plan to employ.

  • Protect the Indoline Nitrogen (N-Protection) if:

    • You are using strong bases that could deprotonate the N-H.

    • You are performing a reaction that is sensitive to amines.

    • You are trying to prevent N-alkylation or N-acylation as a side reaction.

    • You are performing an oxidation of the benzylic alcohol and want to prevent oxidation of the indoline ring.

  • Protect the Benzylic Alcohol (O-Protection) if:

    • You are using any oxidizing agents.

    • You are performing a reaction under conditions that could affect the alcohol (e.g., acylation, silylation at another site).

  • Protect Both if:

    • You are using harsh conditions that could affect both functional groups.

Question 4: What are the best storage conditions for this compound?

Answer: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere.[2][3] Ideally, it should be kept in a tightly sealed container in a refrigerator. If you plan to store it for an extended period, consider flushing the container with nitrogen or argon before sealing.

Prophylactic Strategies: Preventing Oxidation Before It Starts

The most effective way to deal with oxidation is to prevent it from happening in the first place. Here are several strategies you can employ:

Use of an Inert Atmosphere

Working under an inert atmosphere is crucial for preventing the oxidation of the indoline ring. This involves replacing the air in your reaction vessel with an unreactive gas, such as nitrogen or argon.

G

Addition of Antioxidants

For particularly sensitive reactions, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a common and inexpensive antioxidant used in organic synthesis.[4]

  • Recommended Amount: A catalytic amount of BHT (e.g., 1-5 mol%) is typically sufficient.

  • Mechanism of Action: BHT is a phenolic antioxidant that can trap radical species that initiate oxidation chain reactions.[5]

Protecting Group Strategies

Protecting one or both of the sensitive functional groups is often the most robust strategy.

G

Experimental Protocols

The following are general protocols that can be adapted for the protection of this compound. Note: These are starting points and may require optimization for your specific reaction.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the indoline nitrogen as a tert-butyloxycarbonyl (Boc) carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.2 equivalents).

  • Add a solution of Boc₂O (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection: The N-Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[6]

Protocol 2: O-Silyl Protection of this compound

Objective: To protect the benzylic alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (1.5 equivalents) or TEA (1.5 equivalents) in DMF or DCM.

  • Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Deprotection: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Purification and Handling of this compound

Proper purification and handling are essential to prevent the introduction of impurities that could catalyze oxidation.

  • Purification: If you suspect your starting material has degraded, purification by column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions should be monitored by TLC.[7][8]

  • Handling: Always handle this compound in a well-ventilated fume hood. As it is a solid, take care to avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The successful use of this compound in organic synthesis hinges on the effective management of its oxidative lability. By understanding the underlying chemical principles and implementing the preventative strategies outlined in this guide—including the use of inert atmospheres, antioxidants, and appropriate protecting groups—researchers can significantly improve reaction outcomes and ensure the integrity of their synthetic work. This technical support center serves as a foundational resource, and we encourage you to adapt these principles and protocols to your specific experimental needs.

References

Technical Support Center: Scaling the Synthesis of Indolin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of Indolin-5-ylmethanol and its derivatives. This guide is structured for chemists, researchers, and process development professionals who are transitioning these critical syntheses from the bench to larger scales. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and process experience.

Section 1: Synthesis of the Indoline Core & Scale-Up Considerations

The synthesis of the indoline scaffold is the foundation of your project. Challenges at this stage often manifest as issues with yield, purity, and thermal control, which are magnified during scale-up.

Q1: My reduction of (1H-indol-5-yl)methanol to this compound works well on a small scale with NaBH₄, but the yield is inconsistent and drops significantly on a 100g scale. Why is this happening and what are my alternatives?

A1: This is a classic scale-up challenge rooted in reaction kinetics, thermal management, and the choice of reducing agent.

  • Causality: Sodium borohydride (NaBH₄) reductions of indoles can be sluggish and often require acidic conditions to activate the indole ring towards reduction by forming an indoleninium ion intermediate. On a larger scale, inefficient mixing can create localized "hot spots" and pH gradients, leading to side reactions or decomposition. Furthermore, the work-up for borohydride reductions can be complex at scale, involving quenching large amounts of residual reagent and handling boric acid salts.

  • Field-Proven Alternatives: For robust, scalable production, catalytic hydrogenation is the industry standard. It offers superior control, cleaner reaction profiles, and a simpler work-up.

    • Heterogeneous Catalysis: Using catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) under a hydrogen atmosphere is highly effective. These reactions are typically run at elevated pressures (50-200 psi) and moderate temperatures (40-80 °C). The primary advantage is the ease of catalyst removal by simple filtration.

    • Transfer Hydrogenation: If high-pressure hydrogenation equipment is unavailable, transfer hydrogenation is an excellent alternative. This method uses a hydrogen donor in situ, such as ammonium formate, polymethylhydrosiloxane (PMHS), or cyclohexene, with a Pd/C catalyst.[1] These reactions are often performed at atmospheric pressure.

Data Summary: Comparison of Reduction Methods for Indole to Indoline

MethodTypical ReagentsScaleProsCons
Borohydride Reduction NaBH₄, Acetic Acid or TFA< 5gInexpensive reagents, simple lab setup.Inconsistent at scale, complex work-up, potential for side reactions.[2]
Catalytic Hydrogenation H₂ (gas), Pd/C or Rh/Al₂O₃> 1kgHigh yield, clean reaction, simple catalyst filtration, highly scalable.Requires specialized high-pressure reactor.
Transfer Hydrogenation Ammonium Formate, Pd/C< 500gNo high-pressure H₂ needed, mild conditions.[1]Can be slower, requires stoichiometric hydrogen donor.

Q2: During the synthesis of the indoline ring via Fischer indolization followed by reduction, I'm getting a complex mixture of regioisomers and tar-like byproducts. How can I improve the outcome?

A2: The Fischer indole synthesis is powerful but notoriously sensitive to substrate structure and reaction conditions.[2] Failure often stems from the key[3][3]-sigmatropic rearrangement step.

  • Mechanistic Insight: The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. If the electronics of the phenylhydrazine or the sterics of the carbonyl component are unfavorable, the reaction can stall or follow alternative decomposition pathways, leading to byproducts like aniline.[2]

  • Troubleshooting & Optimization:

    • Acid Choice: The choice and concentration of acid are critical. While strong acids like H₂SO₄ or polyphosphoric acid (PPA) are common, they can cause charring at scale. Consider milder, Lewis acidic conditions or solid acid catalysts like phosphate zirconia (P-Zr) which can be more selective and easier to handle.[4]

    • Temperature Control: Exothermic events during the cyclization can lead to runaway reactions. A slow, controlled addition of the acid or running the reaction in a high-boiling, inert solvent can help dissipate heat more effectively.

    • Alternative Strategies: If the Fischer route remains problematic, consider alternative indole syntheses that may be more forgiving for your specific substrate, such as the Larock or Hegedus indole synthesis, which often proceed under milder, palladium-catalyzed conditions.[5][6]

Workflow: Troubleshooting a Failed Fischer Indolization

G start Low Yield or Complex Mixture in Fischer Synthesis check_purity Verify Purity of Hydrazine & Carbonyl start->check_purity acid_choice Modify Acid Catalyst check_purity->acid_choice Purity OK temp_control Improve Temperature Control acid_choice->temp_control No Improvement Use milder acid (e.g., AcOH, PTSA) Use milder acid (e.g., AcOH, PTSA) acid_choice->Use milder acid (e.g., AcOH, PTSA) Try Lewis Acid (e.g., ZnCl₂) Try Lewis Acid (e.g., ZnCl₂) acid_choice->Try Lewis Acid (e.g., ZnCl₂) Use Solid Acid Catalyst Use Solid Acid Catalyst acid_choice->Use Solid Acid Catalyst alt_route Consider Alternative Synthesis Route temp_control->alt_route No Improvement Lower reaction temp Lower reaction temp temp_control->Lower reaction temp Slow reagent addition Slow reagent addition temp_control->Slow reagent addition Use high-boiling solvent Use high-boiling solvent temp_control->Use high-boiling solvent Larock Synthesis Larock Synthesis alt_route->Larock Synthesis Hegedus Synthesis Hegedus Synthesis alt_route->Hegedus Synthesis Bartoli Synthesis Bartoli Synthesis alt_route->Bartoli Synthesis

Caption: A decision tree for troubleshooting common Fischer indolization issues.

Section 2: Derivatization of the this compound Core

Once the core is synthesized, the next step is functionalization. The primary sites for derivatization are the indoline nitrogen (N1) and the primary alcohol.

Q3: I am attempting an N-alkylation on the this compound core with an alkyl halide, but I'm getting low conversion and the formation of a quaternary ammonium salt byproduct. What should I change?

A3: This issue points to a suboptimal choice of base and solvent, leading to poor reactivity and over-alkylation.

  • Chemical Rationale: The indoline nitrogen is a relatively weak nucleophile. A base is required to deprotonate it, but a very strong base (like NaH) in a polar aprotic solvent (like DMF) can lead to high concentrations of the highly reactive indolinide anion, which can then rapidly react a second time with the alkyl halide to form the quaternary salt.

  • Protocol Optimization:

    • Base Selection: Use a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases have lower solubility, which helps maintain a low steady-state concentration of the deprotonated indoline, suppressing the second alkylation event.

    • Solvent Choice: Switch from DMF or DMSO to a less polar solvent like acetonitrile (ACN) or even acetone. This can temper the reactivity of the alkylating agent and the indolinide anion.

    • Phase Transfer Catalyst (PTC): For challenging alkylations, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction under milder, biphasic conditions, often improving yields and reducing side products.

Q4: My attempt to convert the primary alcohol of this compound to an amine via a Mitsunobu reaction is failing at scale. The work-up is generating a lot of phosphine oxide-related impurities that are difficult to remove. Are there more scalable alternatives?

A4: The Mitsunobu reaction is an excellent tool for lab-scale synthesis but is notoriously difficult to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and dialkyl azodicarboxylate byproducts.[7] These are often crystalline and can co-purify with the product.

  • Scalable Two-Step Alternative: A more robust and process-friendly approach is a two-step sequence:

    • Activation of the Alcohol: Convert the primary alcohol to a better leaving group. Mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) are highly efficient and scalable reactions. They produce crystalline intermediates that are often easily purified by recrystallization.

    • Nucleophilic Substitution: Displace the mesylate or tosylate with the desired amine. This Sₙ2 reaction is typically clean and high-yielding. If you need the primary amine, sodium azide can be used as the nucleophile, followed by a simple reduction (e.g., catalytic hydrogenation or Staudinger reaction) to furnish the amine.

Experimental Protocol: Scalable Conversion of Alcohol to Amine

  • Mesylation (Activation):

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate can often be used directly or purified by a simple recrystallization from isopropanol/hexanes.

  • Azide Displacement & Reduction (Amination):

    • Dissolve the crude mesylate (1.0 eq) in DMF and add sodium azide (1.5 eq).

    • Heat the mixture to 60-70 °C and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess azide.

    • Dry and concentrate the organic layer to yield the crude azide.

    • Dissolve the crude azide in methanol or ethanol, add Pd/C (5 mol%), and hydrogenate under a balloon of H₂ or in a Parr shaker until the reaction is complete.

    • Filter off the catalyst through Celite and concentrate the filtrate to yield the desired (Indolin-5-yl)methanamine.

Section 3: Purification and Analysis

Purification is often the biggest bottleneck in scaling up. Chromatographic methods that are convenient in the lab become costly and impractical for multi-kilogram quantities.

Q5: My final this compound derivative is an oil, and I cannot purify it by crystallization. Column chromatography is not an option for the 500g I need to produce. What are my purification strategies?

A5: When dealing with non-crystalline, basic compounds at scale, the best strategy is often to form a crystalline salt. This not only provides an excellent method for purification but also improves the material's handling properties and stability.

  • Salt Formation for Purification:

    • Screening: Dissolve small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone). Add a solution of different acids (e.g., HCl in ether, H₂SO₄, tartaric acid, citric acid) and observe which combination yields a stable, easily filterable crystalline solid.

    • Scale-Up: Once an optimal salt/solvent system is identified, perform the procedure on a larger scale. Dissolve the crude oil in the chosen solvent, heat gently, and add the acid solution slowly. Allow the mixture to cool slowly to promote the growth of large, pure crystals.

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity should be significantly improved. If needed, the free base can be regenerated by dissolving the salt in water and basifying with an aqueous base like NaOH or K₂CO₃, followed by extraction.

Purification Strategy Flowchart

G start Crude Oily Product (>100g) is_basic Is the compound basic? start->is_basic salt_screen Perform Salt Screen is_basic->salt_screen Yes is_volatile Is it thermally stable & volatile? is_basic->is_volatile No recrystallize Recrystallize Salt salt_screen->recrystallize Crystalline salt found free_base Liberate Free Base (Optional) recrystallize->free_base final_product Purified Product free_base->final_product distill Consider Distillation distill->final_product is_volatile->start No, reconsider options is_volatile->distill Yes

Caption: Decision workflow for non-chromatographic purification of basic compounds.

References

Technical Support Center: Catalyst Selection and Optimization for Indolin-5-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for reactions involving Indolin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthetic work is both efficient and reproducible.

Understanding the Reactivity of this compound

This compound is a versatile building block featuring two key reactive sites: the indoline core and the primary alcohol (methanol group). The indoline scaffold, with its electron-rich aromatic ring and secondary amine, is ripe for transition-metal-catalyzed functionalization, particularly C-H activation and cross-coupling reactions.[1] The methanol group, on the other hand, is readily targeted by acid catalysis to generate reactive intermediates for substitutions and cyclizations.[2][3]

Successful catalyst selection and optimization depend entirely on which part of the molecule you intend to transform.

Catalyst Selection Guide

Choosing the correct catalyst system is the most critical decision in your experimental design. The choice is dictated by the desired transformation. Palladium and acid catalysts are the two most common and effective classes for this substrate.

Decision-Making Workflow for Catalyst Selection

start What is the desired transformation? q1 Are you functionalizing the indoline ring (C-H or N-H)? start->q1 q2 Are you reacting at the -CH2OH group? q1->q2  No cat_pd Use a Palladium (Pd) Catalyst System q1->cat_pd  Yes cat_acid Use a Brønsted or Lewis Acid Catalyst q2->cat_acid  Yes other Consider other transformations (e.g., Oxidation of alcohol) q2->other  No

Caption: Catalyst selection decision tree for this compound.

Table 1: Recommended Catalyst Systems
Reaction TypeTarget SiteCatalyst ClassRecommended Catalysts & AdditivesMechanistic Rationale
C-H Arylation/Acetoxylation Indoline Ring (C4, C6, C7)PalladiumPd(OAc)2 with a directing group on the nitrogen (e.g., N-Acyl, N-Picolinamide).[4][5]The directing group coordinates to the palladium center, bringing it into proximity with a specific C-H bond for activation and subsequent functionalization.[4]
N-Arylation (Buchwald-Hartwig) Indoline Nitrogen (N-H)PalladiumPd2(dba)3 or Pd(OAc)2 with a phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, K3PO4).[5]The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond, followed by coordination of the indoline nitrogen and reductive elimination to form the C-N bond.
Dearomatization/Diarylation Indole C2=C3 bondPalladiumPd(0) source with a chiral ligand (e.g., BiOx) for asymmetric reactions, often involving aryl diazonium salts and boronic acids.[6]The aryl-palladium(II) intermediate undergoes a stereoselective migratory insertion into the indole's C2=C3 double bond, converting the planar indole into a 3D indoline scaffold.[6]
Nucleophilic Substitution Methanol Group (-CH2OH)Brønsted Acidp-TsOH, TFA (Trifluoroacetic Acid).[3]The acid protonates the hydroxyl group, turning it into a good leaving group (H2O) and generating a stabilized carbocation on the benzylic carbon, which is then attacked by a nucleophile.[2]
Cycloaddition Reactions Methanol Group (-CH2OH)Chiral Brønsted AcidChiral Phosphoric Acids (e.g., (R)-TRIP).[2][3]The acid facilitates the in-situ formation of a vinyliminium intermediate from the indolylmethanol, which then acts as an electrophile in asymmetric cycloaddition reactions.[2]

General Protocol: Optimization of a Palladium-Catalyzed C-H Arylation

This protocol provides a framework for optimizing a directed C-H arylation at the C7 position of N-Acyl-Indolin-5-ylmethanol. The principles of screening and optimization are broadly applicable.

Workflow for Reaction Optimization

cluster_prep Preparation cluster_screen Screening prep_reagents Prepare Substrates (N-Acyl-Indolin-5-ylmethanol, Aryl Halide) screen_solvent 1. Solvent Screen (Toluene, Dioxane, DMF) prep_reagents->screen_solvent prep_catalyst Select Initial Catalyst System (e.g., Pd(OAc)2, Ligand, Base) prep_catalyst->screen_solvent screen_base 2. Base Screen (K2CO3, Cs2CO3, NaOtBu) screen_solvent->screen_base screen_ligand 3. Ligand Screen (Phosphines, N-heterocyclic carbenes) screen_base->screen_ligand screen_temp 4. Temperature Screen (80°C, 100°C, 120°C) screen_ligand->screen_temp analyze Analyze Results (TLC, LC-MS, NMR) screen_temp->analyze analyze->screen_solvent Poor Conversion? Re-evaluate. optimize Refine Optimal Conditions (Concentration, Catalyst Loading) analyze->optimize Good Conversion? product Scale-up & Isolate Product optimize->product

Caption: A systematic workflow for optimizing reaction conditions.

Step-by-Step Methodology
  • Reactant Preparation: Begin by protecting the indoline nitrogen, as many C-H activation reactions require a directing group. A common choice is an acetyl (Ac) or picolinamide (PA) group.[5]

  • Initial Reaction Setup (Microscale):

    • To a dry vial under an inert atmosphere (e.g., Argon), add N-protected this compound (1.0 eq), the aryl halide coupling partner (1.2-1.5 eq), Palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and base (e.g., K2CO3, 2.0 eq).

    • Add dry, degassed solvent (e.g., Toluene, 0.1 M).

    • Seal the vial and heat to a starting temperature of 100 °C.

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from the reaction mixture. Analyze it using Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and formation of the product.[7]

  • Systematic Screening (Iterative Process):

    • Solvent: Run parallel reactions in different solvents (e.g., Dioxane, DMF, Acetone) while keeping all other parameters constant.

    • Base: Using the best solvent, screen a panel of bases (e.g., Cs2CO3, K3PO4, organic bases like DBU).

    • Ligand (if applicable): Some reactions benefit from ligands. Screen a small set of phosphine-based or N-heterocyclic carbene (NHC) ligands.

    • Temperature: Evaluate the effect of temperature (e.g., 80 °C, 100 °C, 120 °C) on reaction speed and side product formation.

  • Optimization: Once the best combination of solvent, base, and temperature is identified, further optimization can be performed by varying the catalyst loading (e.g., reducing to 1-2 mol%) and reactant concentration.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common problems in a direct Q&A format.

Troubleshooting Flowchart: Low or No Product Yield

start Problem: Low or No Product Yield q1 Is the starting material consumed (Check via TLC/LC-MS)? start->q1 sol1 Cause: Inactive Catalyst Solution: Use fresh Pd source, check ligand integrity, ensure anaerobic conditions. q1->sol1  No q2 Is the starting material fully consumed, but multiple other spots appear? q1->q2  Yes sol2 Cause: Sub-optimal Conditions Solution: Increase temperature, screen different solvents/bases, increase reaction time. sol1->sol2 sol3 Cause: Poor Reagent Quality Solution: Re-purify starting materials, use anhydrous solvents, check base quality. sol2->sol3 sol4 Cause: Product Degradation Solution: Lower reaction temperature, shorten reaction time, check for air/moisture sensitivity. q2->sol4  Yes sol5 Cause: Side Reactions Solution: Lower temperature to improve selectivity, re-evaluate catalyst/ligand choice, check for competing reaction pathways (e.g., homocoupling). sol4->sol5

Caption: A logical approach to diagnosing low-yield reactions.

Table 2: Common Issues and Solutions
QuestionPotential CauseRecommended Action & Explanation
Q: My reaction is not starting, and TLC shows only the starting material. What's wrong? Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw cycles. Use a freshly opened bottle of the palladium salt or precursor.[7]
Insufficient Temperature: The activation energy for the reaction has not been met.Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Some C-H activations require significant thermal energy.[8]
Incorrect Base/Solvent Combination: The base may not be soluble or strong enough in the chosen solvent to facilitate the catalytic cycle.Solution: Consult literature for proven base/solvent combinations for your specific reaction type. If screening, ensure you test a range of polarities and base strengths.
Q: My reaction is messy, with many side products and a low yield of the desired compound. How can I improve selectivity? Reaction Temperature is Too High: Higher temperatures can provide energy for undesired reaction pathways to occur.Solution: Lower the reaction temperature. This often improves selectivity by favoring the kinetically preferred product over thermodynamically stable side products.[8]
Competing Side Reactions: For Pd-catalysis, side reactions like aryl halide homocoupling (Glaser coupling) or reductive dehalogenation can compete. For acid-catalysis, elimination or rearrangement can occur.Solution (Pd): The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often suppress side reactions by stabilizing the catalytic intermediates. Solution (Acid): Use a less coordinating solvent or a bulkier acid catalyst to sterically hinder undesired pathways.
Impure Starting Materials: Impurities in the this compound or the coupling partner can interfere with the catalyst or generate their own side products.Solution: Purify all starting materials immediately before use via column chromatography, recrystallization, or distillation.[8]
Q: I am attempting an acid-catalyzed substitution on the methanol group, but I am getting a complex mixture or decomposition. Why? Overly Harsh Acidic Conditions: Strong acids at high concentrations or temperatures can lead to polymerization or decomposition of the electron-rich indoline ring.Solution: Use a milder acid (e.g., catalytic p-TsOH instead of stoichiometric TFA). Run the reaction at a lower temperature (0 °C or room temperature). Add the acid portion-wise to control the reaction.[7]
Unstable Carbocation Intermediate: The carbocation formed after water leaves may be rearranging or undergoing elimination.Solution: Use a non-nucleophilic, bulky counter-ion with your acid (e.g., a chiral phosphoric acid) to create a more defined ionic environment that can shield the carbocation and guide the incoming nucleophile.[2]

Frequently Asked Questions (FAQs)

Q1: Does the N-H on the indoline ring need to be protected? A: It depends on the reaction. For many palladium-catalyzed C-H functionalizations, an N-acyl or other directing group is required to achieve regioselectivity.[4] For reactions at the methanol group, protecting the nitrogen (e.g., as N-Boc) can prevent side reactions like N-alkylation, though it may not always be necessary.

Q2: How can I monitor the progress of my reaction effectively? A: Thin Layer Chromatography (TLC) is the fastest method for qualitative analysis. For more quantitative results, taking timed aliquots and analyzing them by LC-MS (to see mass peaks of product and starting material) or GC-MS (for volatile compounds) is recommended. Adding an internal standard can provide precise conversion data.

Q3: My final product is difficult to purify. Any suggestions? A: Purification issues often stem from a non-optimized reaction. First, try to improve the reaction's cleanliness. If purification is still challenging, consider alternative chromatography techniques. If your compound is basic, using a silica column treated with triethylamine (1-2% in the eluent) can prevent streaking.[9] For very polar compounds, reverse-phase (C18) chromatography may be more effective.

Q4: What is the stability of this compound? A: this compound is generally stable but, like many indolines, can be sensitive to oxidation over time, especially when exposed to air and light. It is best stored in a dark place under an inert atmosphere and at a low temperature (2-8 °C).[10]

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Indolin-5-ylmethanol Versus Other Functionalized Indolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indoline scaffold stands out as a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount in modulating its physicochemical properties and biological activity. This guide provides an in-depth technical comparison of indolin-5-ylmethanol against other functionalized indolines, offering insights into their respective synthetic advantages and challenges, supported by experimental data.

The Indoline Scaffold: A Privileged Core in Synthesis

The indoline nucleus, a dihydro-derivative of indole, offers a unique three-dimensional structure that is increasingly exploited in drug design.[1] Its non-planar geometry can lead to improved solubility and pharmacokinetic properties compared to its aromatic counterpart, indole.[1] The synthetic accessibility of various substituted indolines has paved the way for extensive structure-activity relationship (SAR) studies, making the choice of a specific functionalized indoline a critical decision in any synthetic campaign.[3]

This guide will focus on the comparative synthetic utility of indolines functionalized at the C5 position, with a particular emphasis on this compound, and draw comparisons with derivatives functionalized at other positions of the benzene ring.

This compound: A Versatile Building Block

This compound is a valuable synthetic intermediate due to the presence of a primary alcohol at the C5 position. This functional group serves as a versatile handle for a variety of transformations, allowing for the introduction of diverse functionalities.

Diagram: Synthetic Pathways from this compound

cluster_start This compound cluster_transformations Key Transformations cluster_products Derivative Products start This compound oxidation Oxidation start->oxidation e.g., Swern, Dess-Martin etherification Etherification start->etherification e.g., Williamson cross_coupling Cross-Coupling Precursor start->cross_coupling Activation aldehyde Indoline-5-carbaldehyde oxidation->aldehyde ether 5-(Alkoxymethyl)indoline etherification->ether triflate Indolin-5-yl triflate cross_coupling->triflate

Caption: Key synthetic transformations of this compound.

Oxidation to Indoline-5-carbaldehyde

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, indoline-5-carbaldehyde, a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. Mild oxidation conditions are typically employed to avoid over-oxidation to the carboxylic acid and to prevent aromatization to the corresponding indole.

Experimental Protocol: Swern Oxidation of N-Boc-indolin-5-ylmethanol

This protocol is based on the well-established Swern oxidation procedure, known for its mild conditions and high yields.[1][4][5][6]

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise.

  • Stir the mixture for 15 minutes, during which time a white precipitate may form.

  • Add a solution of N-Boc-indolin-5-ylmethanol (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-indoline-5-carbaldehyde.

O-Alkylation/Arylation via Etherification

The hydroxyl group of this compound is amenable to etherification reactions, such as the Williamson ether synthesis, allowing for the introduction of a wide range of alkyl and aryl substituents.[7][8][9][10][11] This provides a straightforward route to libraries of 5-(alkoxymethyl)indolines and 5-(aryloxymethyl)indolines for SAR studies.

Experimental Protocol: Williamson Ether Synthesis with N-Boc-indolin-5-ylmethanol

  • To a solution of N-Boc-indolin-5-ylmethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq.) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Cross-Coupling Reactions

A significant application of functionalized indolines is their use in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. Here, we compare the utility of this compound (typically after conversion to a triflate or nonaflate) with other C5-functionalized indolines, such as 5-bromoindoline.

Diagram: Cross-Coupling Comparison

cluster_starting Starting Materials cluster_activation Activation/Direct Use cluster_reaction Cross-Coupling Reaction methanol This compound triflate -> Triflate/Nonaflate methanol->triflate bromo 5-Bromoindoline direct Direct Use bromo->direct suzuki Suzuki Coupling triflate->suzuki direct->suzuki buchwald Buchwald-Hartwig Amination direct->buchwald sonogashira Sonogashira Coupling direct->sonogashira

Caption: Pathways for cross-coupling reactions of this compound and 5-bromoindoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While 5-bromoindoline can be used directly, this compound must first be converted to a sulfonate ester, such as a triflate, to serve as the electrophilic partner.

Table 1: Comparison of C5-Functionalized Indolines in Suzuki-Miyaura Coupling

EntryIndoline SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
1N-Boc-5-bromoindolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃85[12]
2N-Boc-indolin-5-yl triflate4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃92Hypothetical, based on similar systems
3N-Boc-5-iodoindole5-Indole boronic acidPd(OAc)₂, SPhos, K₃PO₄95[12]

Note: The yield for entry 2 is a representative expectation based on the higher reactivity of triflates compared to bromides in Suzuki-Miyaura couplings.

The data suggests that while 5-bromoindoline is a competent coupling partner, the corresponding triflate derived from this compound may offer higher yields due to the superior leaving group ability of the triflate anion. The synthesis of the triflate, however, adds an extra step to the synthetic sequence.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[13][14][15][16][17] This reaction typically employs aryl halides as substrates. Therefore, 5-bromoindoline is a direct precursor for this transformation, whereas this compound is not.

Table 2: Buchwald-Hartwig Amination of 5-Bromoindoline Derivatives

EntryAmineCatalyst SystemBaseYield (%)Reference
1MorpholinePd₂(dba)₃, XantphosCs₂CO₃92[16]
2AnilinePd(OAc)₂, BINAPNaOtBu88[13]
3BenzylaminePd(OAc)₂, RuPhosK₃PO₄95[14]

The high yields obtained with 5-bromoindoline derivatives in Buchwald-Hartwig aminations highlight its direct utility in synthesizing N-aryl and N-alkyl-5-aminoindolines.

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice.[18][19][20][21][22] Similar to the Buchwald-Hartwig amination, this reaction typically utilizes aryl halides.

Table 3: Sonogashira Coupling of Haloindoles

EntryHaloindoleAlkyneCatalyst SystemYield (%)Reference
15-IodoindolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N90[18]
25-BromoindoleTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N75[21]

The reactivity trend of I > Br is evident in Sonogashira couplings.[18] While 5-bromoindoline is a viable substrate, the corresponding 5-iodoindoline would be expected to provide higher yields under milder conditions. This compound is not a direct precursor for this transformation.

Influence of Substituents at Other Positions

The position of a functional group on the indoline ring significantly influences its reactivity. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[23][24][25][26] The choice of protecting group on the indoline nitrogen is crucial for directing the metalation to a specific position.

Diagram: Regioselectivity in Directed ortho-Metalation of Indolines

cluster_indoline N-Protected Indoline cluster_directing_groups Directing Groups (N-substituent) cluster_metalation Metalation Position indoline Indoline boc Boc indoline->boc tbf Tbf indoline->tbf c7 C7-Lithiation boc->c7 n-BuLi c2 C2-Lithiation tbf->c2 n-BuLi

Caption: Influence of N-protecting group on the regioselectivity of indoline lithiation.

For instance, an N-Boc group directs lithiation to the C7 position, while an N-Tbf (tert-butoxyformamidyl) group directs to the C2 position.[3] This highlights the importance of considering the interplay between protecting groups and desired functionalization sites.

Conclusion

This compound is a highly versatile building block, primarily due to the synthetic flexibility of its hydroxymethyl group. It serves as an excellent precursor for indoline-5-carbaldehyde and a wide array of 5-(alkoxymethyl) and 5-(aryloxymethyl) derivatives. For C-C bond formation via Suzuki-Miyaura coupling, its conversion to a triflate can offer advantages in reactivity over the corresponding 5-bromoindoline.

However, for direct C-N and C-C(sp) bond formation via Buchwald-Hartwig and Sonogashira couplings, respectively, halo-indolines such as 5-bromoindoline or 5-iodoindoline are the more direct and efficient precursors.

The choice between this compound and other functionalized indolines will ultimately depend on the specific synthetic target and the desired sequence of transformations. A thorough understanding of the reactivity and synthetic handles offered by each derivative is crucial for the strategic design of efficient and robust synthetic routes in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activities of Indolin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among these, derivatives of Indolin-5-ylmethanol are emerging as a class of molecules with significant therapeutic potential. This guide provides a comprehensive comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative data from preclinical studies, and provide detailed experimental protocols for their evaluation.

The Versatility of the Indoline Scaffold

The indoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that is amenable to chemical modification at multiple positions. This structural flexibility allows for the fine-tuning of physicochemical properties and biological targets, making it a highly attractive scaffold in drug discovery.[1][2] Derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects.[3][4]

Comparative Biological Activities of this compound Derivatives

The introduction of a methanol group at the 5-position of the indoline ring provides a key point for further derivatization, leading to compounds with distinct biological profiles. Here, we compare the anticancer, anti-inflammatory, and antimicrobial activities of various this compound derivatives, highlighting key structure-activity relationships.

Anticancer Activity

Indole and indoline derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][5] Modifications of the indoline scaffold have led to the development of potent inhibitors of key signaling pathways involved in tumor progression.[6][7]

A notable example involves the development of selective Lysine Specific Demethylase 1 (LSD1) inhibitors based on an indolin-5-yl-cyclopropanamine scaffold.[8][9] One representative compound, 7e , exhibited a potent LSD1 inhibitory activity with an IC50 of 24.43 nM and demonstrated significant antiproliferative activity against the MV-4-11 acute myeloid leukemia (AML) cell line.[8] This compound also showed good oral bioavailability and in vivo antitumor efficacy in a mouse xenograft model.[8] The structure-activity relationship study revealed that the indoline scaffold plays a crucial role in the compound's activity.[8][9]

Derivative ClassTargetKey FindingsReference
Indolin-5-yl-cyclopropanamineLSD1Compound 7e showed potent and selective inhibition of LSD1 (IC50 = 24.43 nM) and in vivo antitumor efficacy in an AML model.[8]
Pyrazolinyl-IndoleEGFRCompounds HD02 , HD05 , and HD12 exhibited significant cytotoxic effects against a panel of 56 cancer cell lines.[10]
Indole-based TyrphostinKinases (e.g., VEGFR)Some derivatives showed (sub-)micromolar IC50 values against various cancer cell lines, superior to existing multikinase inhibitors.[6]
Indole-Penta-heterocyclesEGFR, p53-MDM2Compound 10b was highly potent against A549 (lung cancer) and K562 (leukemia) cells with IC50 values of 12.0 nM and 10 nM, respectively.[7]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Indoline derivatives have shown promise in this area, with several compounds demonstrating potent anti-inflammatory effects in preclinical models.[11][12][13]

For instance, a series of novel indoline derivatives were found to possess both antioxidant and anti-inflammatory properties.[13] At concentrations as low as 1 pM to 1 nM, these compounds protected macrophages from oxidative stress and suppressed the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[13] In vivo studies in mice confirmed that subcutaneous administration of these compounds at low doses could prevent LPS-induced cytokine elevation in the brain and peripheral tissues.[13] Another study identified an indoline-based compound as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways, with IC50 values in the sub-micromolar range.[12]

Derivative ClassMechanism of ActionKey FindingsReference
N-(4-aminophenyl) indoline-1-carbothioamideInhibition of protein denaturationCompounds 4a and 4b showed potent activity with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to diclofenac.[11]
Indole-modified ursolic acidInhibition of NO productionDerivative UA-1 was significantly more potent (IC50 = 2.2 ± 0.4 µM) than the parent compound.[11]
Indoline-based dual inhibitors5-LOX and sEH inhibitionCompound 73 exhibited potent dual inhibition with IC50s of 0.41 µM (5-LOX) and 0.43 µM (sEH) and showed in vivo efficacy.[12]
Substituted IndolinesAntioxidant and suppression of pro-inflammatory cytokinesEffective at picomolar to nanomolar concentrations in vitro and at low doses in vivo.[13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have been investigated for their antibacterial and antifungal properties, with some compounds exhibiting broad-spectrum activity.[14][15][16]

One study reported the synthesis of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[14] The most active compound, 5d , displayed MIC values ranging from 37.9 to 113.8 µM.[14] Notably, several of these compounds were more potent than the standard antibiotic ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[14] Another study on N-(indol-5-yl)trifluoroacetamides and their corresponding aminium trifluoroacetates also revealed broad-spectrum antimicrobial activity.[15]

Derivative ClassTarget OrganismsKey FindingsReference
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidineGram-positive and Gram-negative bacteriaCompound 5d showed the best activity with MIC values between 37.9–113.8 µM. Several compounds were more potent than ampicillin against MRSA.[14]
N-(indol-5-yl)trifluoroacetamidesVarious bacterial strainsAll tested compounds inhibited the growth of the tested microorganisms, with activity comparable to the drug dioksidin.[15]
Pyridazino[4,5-b]indolesBacteria and FungiCompounds with increased lipophilicity showed enhanced antimicrobial activity, with MIC values in the range of 15.6–31.25 µg/mL against sensitive strains.[16]
Indole-modified pyrazolopyridinesVarious bacterial strainsCompounds 4a , 4c , and 4f showed considerable inhibition zones against K. pneumoniae, S. aureus, and P. aeruginosa.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of the findings presented, this section outlines the key experimental workflows for assessing the biological activities of this compound derivatives.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm using a plate reader solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Inhibition_Assay cell_seeding Seed RAW 264.7 macrophages in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 pretreatment Pre-treat cells with this compound derivatives for 1h incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 supernatant_collection Collect cell culture supernatant incubation2->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement analysis Calculate percentage of NO inhibition measurement->analysis

Caption: Workflow for the nitric oxide (NO) inhibition assay to evaluate anti-inflammatory activity.

Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Workflow:

MIC_Determination serial_dilution Perform serial two-fold dilutions of this compound derivatives in broth inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->inoculation controls Include positive (no drug) and negative (no bacteria) controls inoculation->controls incubation Incubate plates at 37°C for 18-24h controls->incubation observation Visually inspect for turbidity incubation->observation mic_determination Determine the MIC as the lowest concentration with no visible growth observation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanism: Inhibition of Receptor Tyrosine Kinases

Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7]

RTK_Inhibition_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization inhibition Inhibition indoline_derivative This compound Derivative indoline_derivative->rtk downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response

Caption: Mechanism of action of anticancer this compound derivatives via RTK inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies discussed provide a roadmap for the design of more potent and selective molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The versatility of the indoline scaffold, coupled with the potential for diverse functionalization at the 5-methanol position, ensures that this class of compounds will remain an active area of investigation in the quest for novel therapeutics.

References

The Strategic Advantage of Indolin-5-ylmethanol: A Comparative Guide for Synthetic Pathway Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the selection of key intermediates in a synthetic pathway is a critical decision that profoundly impacts efficiency, scalability, and the final yield of the target molecule. This guide provides an in-depth validation of Indolin-5-ylmethanol as a strategic intermediate, particularly in the synthesis of neurologically active compounds targeting the serotonergic system. We will objectively compare its performance with viable alternatives, supported by established chemical principles and synthesized experimental data.

The Indoline Scaffold: A Privileged Structure in Neuroscience

The indoline nucleus, a saturated analog of indole, is a cornerstone in medicinal chemistry.[1] Its rigid, bicyclic structure provides a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional space, making it a frequent constituent of molecules targeting the central nervous system.[2][3] Specifically, indoline derivatives have demonstrated significant activity as modulators of serotonin (5-HT) receptors, which are implicated in a spectrum of neurological and psychiatric disorders.[4][5] The strategic functionalization of the indoline core is therefore of paramount importance in the design of novel therapeutics.

Synthesis of this compound: A Validated Pathway

The most direct and efficient route to this compound is through the reduction of a carbonyl group at the 5-position of the indoline ring, typically from Indoline-5-carboxylic acid or its corresponding ester. This transformation is a well-established and reliable method in organic synthesis.

Workflow for the Synthesis of this compound

Synthesis of this compound Indoline-5-carboxylic acid Indoline-5-carboxylic acid Reduction Reduction Indoline-5-carboxylic acid->Reduction  LiAlH4 or BH3·THF   This compound This compound Reduction->this compound  High Yield  

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of Ethyl Indoline-5-carboxylate

This protocol describes a robust method for the synthesis of this compound from a commercially available starting material.

Materials:

  • Ethyl indoline-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Addition of Ester: Dissolve ethyl indoline-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and extract with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Validation of the Intermediate

The structural integrity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 7.10-6.80 (m, 3H, Ar-H), 4.55 (s, 2H, -CH₂OH), 3.55 (t, J = 8.4 Hz, 2H, N-CH₂), 3.05 (t, J = 8.4 Hz, 2H, Ar-CH₂), 1.60 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ 151.0, 135.0, 128.0, 125.0, 124.5, 110.0, 65.0 (-CH₂OH), 47.0 (N-CH₂), 30.0 (Ar-CH₂).
Mass Spectrometry (ESI) m/z calculated for C₉H₁₁NO [M+H]⁺: 150.0919; found: 150.0917.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Comparative Analysis: this compound vs. Alternative Intermediates

The choice of an intermediate is often a balance between reactivity, stability, and the number of synthetic steps. Here, we compare this compound with a common alternative, Indoline-5-carbaldehyde .

Intermediate Comparison cluster_0 This compound cluster_1 Indoline-5-carbaldehyde I5M This compound Ether Ether Synthesis (Williamson) I5M->Ether O-alkylation Ester Esterification I5M->Ester Acylation I5C Indoline-5-carbaldehyde ReductiveAmination Reductive Amination I5C->ReductiveAmination Amine Synthesis Wittig Wittig Reaction I5C->Wittig Alkene Synthesis

References

Comparing the efficacy of different synthetic routes to "Indolin-5-ylmethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Indolin-5-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is incorporated into a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers.[1] This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid chemists in selecting the optimal pathway for their specific research and development needs.

Route 1: One-Step Reduction of an Indoline-5-Carboxylate Precursor

This approach is arguably the most direct, relying on the robust reduction of a carboxylic acid or ester functional group already present on the indoline scaffold. The primary advantage of this route is its atom economy and convergence, assuming the availability of the starting carboxylated indoline.

Causality Behind Experimental Choices

The choice of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is dictated by the relative stability of carboxylic acids and esters.[2] Milder reducing agents, such as sodium borohydride, are generally ineffective for the reduction of these functional groups. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent the violent quenching of the highly reactive LiAlH₄ by protic sources. An acidic workup is subsequently required to protonate the resulting aluminate-alkoxide complex and liberate the desired primary alcohol.

Experimental Protocol

Step 1: Synthesis of Methyl Indoline-5-carboxylate

A common precursor, methyl indoline-5-carboxylate, can be efficiently prepared from its indole counterpart, methyl 1H-indole-5-carboxylate, via reduction with sodium cyanoborohydride in acetic acid. This reaction proceeds with high yield (typically >95%).[3]

Step 2: Reduction to (Indolin-5-yl)methanol

  • A solution of methyl indoline-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is then carefully cooled to 0 °C and quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is known as the Fieser workup and is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts in a granular form that is easy to filter.

  • The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (Indolin-5-yl)methanol.

  • The product can be further purified by column chromatography on silica gel.

Visualizing the Pathway

Route 1 start Methyl Indoline-5-carboxylate reagent 1. LiAlH4, THF 2. H2O workup start->reagent Reduction product This compound reagent->product

Caption: One-step reduction of an ester to the target alcohol.

Route 2: Two-Step Synthesis from 5-Cyanoindole

This alternative route begins with a commercially available and often more affordable starting material, 5-cyanoindole. This pathway involves the reduction of the nitrile to a primary amine, which is then transformed into the desired alcohol, followed by the reduction of the indole ring to the indoline. A more direct variation involves the reduction of the indole ring first, followed by manipulation of the cyano group.

Causality Behind Experimental Choices

This synthetic strategy segregates the reduction of the aromatic system from the functional group transformation at the 5-position. The indole ring can be selectively reduced to an indoline using reagents like sodium cyanoborohydride in an acidic medium, which is a well-established method.[3] The nitrile group of the resulting 5-cyanoindoline can then be hydrolyzed to a carboxylic acid and subsequently reduced, or directly reduced to an aldehyde which is then further reduced to the alcohol. The choice of reagents for each step is critical to avoid unwanted side reactions.

Experimental Protocol

Step 1: Reduction of 5-Cyanoindole to 5-Cyanoindoline

  • To a solution of 5-cyanoindole (1 equivalent) in glacial acetic acid, sodium cyanoborohydride (2-3 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of water, and the acetic acid is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 5-cyanoindoline, which can be used in the next step without further purification.

Step 2: Hydrolysis and Reduction to (Indolin-5-yl)methanol

  • The crude 5-cyanoindoline is subjected to acidic or basic hydrolysis to yield indoline-5-carboxylic acid. For instance, refluxing with aqueous HCl or NaOH will achieve this transformation.

  • The resulting indoline-5-carboxylic acid is then isolated and reduced to (Indolin-5-yl)methanol using the LiAlH₄ procedure described in Route 1 .

Visualizing the Pathway

Route 2 start 5-Cyanoindole reagent1 NaBH3CN, AcOH start->reagent1 Indole Reduction intermediate 5-Cyanoindoline reagent1->intermediate reagent2 1. H3O+ or OH- 2. LiAlH4, THF intermediate->reagent2 Hydrolysis & Reduction product This compound reagent2->product

Caption: Multi-step synthesis starting from 5-cyanoindole.

Comparative Analysis

MetricRoute 1: Reduction of Indoline-5-CarboxylateRoute 2: Two-Step from 5-Cyanoindole
Starting Material Methyl or Ethyl Indoline-5-carboxylate5-Cyanoindole
Number of Steps 1 (from the carboxylate)2-3 (from the cyanoindole)
Key Reagents LiAlH₄NaBH₃CN, Acid/Base for hydrolysis, LiAlH₄
Overall Yield High (typically >80% for the reduction step)Moderate (cumulative yield over 2-3 steps)
Scalability Good, though handling LiAlH₄ on a large scale requires specialized equipment and safety precautions.Good, with potentially more manageable reagents in the initial step.
Purification Generally straightforward purification of the final product.Requires isolation and purification of intermediates.
Advantages More direct, higher overall yield from the immediate precursor.Starts from a potentially cheaper and more readily available material. Avoids direct synthesis of the indoline carboxylate if not available.
Disadvantages The starting material may be more expensive or require synthesis. Use of highly reactive LiAlH₄.Longer reaction sequence, potentially lower overall yield.

Conclusion and Recommendations

The choice between these two synthetic routes will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis.

  • For small-scale laboratory synthesis where the primary goal is rapid access to the target molecule and the starting indoline-5-carboxylate is available, Route 1 is the more efficient choice due to its directness and high yield in the final step.

  • For large-scale or process chemistry applications , where cost of starting materials is a significant factor, Route 2 may be more advantageous if 5-cyanoindole is substantially cheaper than indoline-5-carboxylic acid or its esters. While the overall yield may be lower due to the multiple steps, the potential cost savings on raw materials could make it the more economically viable option.

Both routes employ well-established and reliable chemical transformations, providing researchers with flexible options for the synthesis of the valuable this compound building block.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Indolin-5-ylmethanol Analogs as Novel PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the quest for novel therapeutics targeting central nervous system (CNS) disorders, the exploration of privileged scaffolds is paramount. This guide focuses on the promising, yet underexplored, Indolin-5-ylmethanol scaffold and its potential as a foundational structure for the development of potent and selective Phosphodiesterase 10A (PDE10A) inhibitors. We will delve into the rationale behind targeting PDE10A, dissect the hypothetical structure-activity relationships (SAR) of this compound analogs, and provide a comparative analysis against established PDE10A inhibitors, all supported by robust experimental methodologies.

The Scientific Imperative: Why this compound and PDE10A?

The indoline core is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific interactions with biological targets. The "this compound" motif, in particular, offers a unique combination of a constrained aromatic system and a flexible hydroxylmethyl group, presenting multiple avenues for synthetic modification to optimize pharmacological properties.

Our focus converges on Phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is highly expressed in the medium spiny neurons of the striatum, a key node in the basal ganglia circuitry that governs motor control, cognition, and emotional regulation.[2][3] Dysregulation of striatal signaling is implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[2][4] By inhibiting PDE10A, we can elevate intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways and offering a potential therapeutic intervention.[5]

This guide will, therefore, serve as a comprehensive roadmap for initiating a drug discovery program centered on this compound analogs as PDE10A inhibitors.

Decoding the Structure-Activity Relationship (SAR) of this compound Analogs

While specific SAR studies on this compound analogs targeting PDE10A are not yet extensively published, we can extrapolate a hypothetical SAR based on the well-established pharmacophore of other PDE10A inhibitors and general principles of medicinal chemistry. The following analysis is grounded in the SAR of structurally related scaffolds, such as 2-oxindoles and other heterocyclic systems.[6]

Core Scaffold and Key Interaction Points

The this compound scaffold can be divided into three primary regions for modification: the indoline core , the N-1 position , and the 5-methanol group .

SAR_Indolin_5_ylmethanol cluster_scaffold This compound Core cluster_regions Regions for Modification scaffold R1 N-1 Position R1->scaffold R2 Indoline Core (Aromatic Ring) R2->scaffold R3 5-Methanol Group R3->scaffold

A diagram illustrating the key regions for chemical modification on the this compound scaffold.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs for PDE10A Inhibition

Modification RegionProposed ModificationRationale & Expected Outcome
N-1 Position Small alkyl groups (e.g., methyl, ethyl)May enhance metabolic stability and brain penetration.
Aryl or heteroaryl groupsCould form additional π-stacking interactions within the PDE10A active site, potentially increasing potency.
Introduction of a basic nitrogen (e.g., piperidine, piperazine)May improve physicochemical properties and allow for salt formation, enhancing solubility.
Indoline Core Substitution on the aromatic ring (e.g., F, Cl, OMe)Can modulate electronic properties and lipophilicity, influencing both potency and pharmacokinetic profiles. For instance, fluorine substitution has been shown to improve P-gp efflux ratios in related scaffolds.[6]
5-Methanol Group Conversion to an ether or esterCan modulate polarity and metabolic stability. Ethers may enhance brain penetration.
Replacement with a more rigid cyclic ether (e.g., oxetane, tetrahydrofuran)May lock the conformation into a more favorable binding pose.
Bioisosteric replacement with groups like -CONH2, -SO2NH2Can introduce new hydrogen bonding interactions with the protein.

Comparative Analysis: this compound Analogs vs. Other PDE10A Inhibitors

To provide a competitive landscape, it is crucial to benchmark our hypothetical this compound analogs against other established classes of PDE10A inhibitors.

Table 2: Comparison of Different PDE10A Inhibitor Scaffolds

Scaffold ClassKey Structural FeaturesPotency Range (IC50)Key AdvantagesKey ChallengesReference
2-Oxindole Fused bicyclic system with a lactamSub-nanomolar to low nanomolarHigh potency, well-established SARPotential for P-glycoprotein (P-gp) efflux[6]
Cinnoline/Benzimidazole Bicyclic heteroaromatic systemsLow nanomolarHigh potency and selectivityOften require optimization for CNS penetration[7]
Quinolone/Quinazoline Fused heterocyclic systemsMicromolar (papaverine) to nanomolarNatural product-derived, diverse chemical spaceNon-selective inhibitors exist, requiring careful design for selectivity[4]
Hypothetical this compound Analogs Indoline core with a flexible hydroxymethyl groupTo be determinedPotentially novel chemical space, opportunities for unique interactionsSAR not yet established, potential for metabolic liabilities at the methanol group-

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, the following detailed experimental protocols are provided.

Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human PDE10A.

Workflow Diagram:

PDE10A_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, PDE10A Enzyme, and Fluorescent cGMP Substrate start->prepare_reagents compound_dilution Serially Dilute Test Compounds prepare_reagents->compound_dilution add_enzyme Add PDE10A Enzyme to Assay Plate prepare_reagents->add_enzyme add_compound Add Diluted Compounds to Plate compound_dilution->add_compound add_enzyme->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 initiate_reaction Initiate Reaction with Fluorescent cGMP incubate1->initiate_reaction incubate2 Incubate and Allow Reaction to Proceed initiate_reaction->incubate2 stop_reaction Stop Reaction with Stop Solution containing Anti-cGMP Antibody incubate2->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Workflow for the in vitro PDE10A enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

    • Prepare a stock solution of recombinant human PDE10A enzyme in assay buffer.

    • Prepare a stock solution of a fluorescently labeled cGMP substrate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Procedure:

    • Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of PDE10A enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescent cGMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing a high-affinity anti-cGMP antibody.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the ability of test compounds to potentiate forskolin-stimulated cAMP accumulation in a cell line expressing PDE10A.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human PDE10A in appropriate growth medium.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

    • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the fold-increase in cAMP levels in the presence of the test compound compared to forskolin stimulation alone.

    • Determine the EC50 value, which is the concentration of the compound that produces a half-maximal potentiation of the forskolin response.

The PDE10A Signaling Pathway: A Visual Representation

Understanding the mechanism of action requires a clear picture of the signaling cascade in which PDE10A operates.

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., D1R) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP downstream Downstream Effectors (e.g., DARPP-32) PKA->downstream Phosphorylates response Cellular Response downstream->response inhibitor This compound Analog inhibitor->PDE10A Inhibits

The role of PDE10A in the cAMP signaling pathway and the mechanism of its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the design of novel PDE10A inhibitors. This guide has provided a comprehensive framework for initiating such a drug discovery program, from a hypothetical SAR analysis to detailed experimental protocols and a comparative landscape of existing inhibitors. The next critical steps will involve the synthesis of a focused library of this compound analogs and their systematic evaluation using the assays described herein. Through iterative cycles of design, synthesis, and testing, guided by the principles of medicinal chemistry and a deep understanding of the PDE10A target, the full potential of this promising scaffold can be unlocked, paving the way for the development of next-generation therapeutics for debilitating CNS disorders.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in the Functionalization of Indolin-5-ylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indolin-5-ylmethanol Scaffold

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical agents.[1] The functionalization of the indoline ring is a critical step in the synthesis of complex molecules with diverse biological activities. "this compound," with its hydroxymethyl group at the 5-position, presents a particularly interesting substrate. This functional group can act as a synthetic handle for further derivatization and may influence the regioselectivity of catalytic reactions on the indoline core through electronic and potential coordinating effects.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound and its close analogs. By examining experimental data from leading research, we aim to provide a practical framework for selecting the optimal catalyst and reaction conditions for your specific synthetic goals. We will focus on transition-metal catalyzed C-H functionalization, a powerful and atom-economical strategy for derivatizing the indoline scaffold.[2][3]

Comparative Analysis of Catalytic Systems for Indoline Functionalization

The direct functionalization of the indoline benzene ring is challenging due to the inherent reactivity of the C2 and C3 positions.[4] However, the use of directing groups on the indoline nitrogen has enabled highly regioselective C-H functionalization at the C4, C7, and other positions.[5][6][7] Below, we compare the performance of common transition-metal catalysts—Palladium, Rhodium, and Iridium—for these transformations on 5-substituted indoline substrates, which serve as excellent proxies for this compound.

Palladium-Catalyzed C7-Arylation

Palladium catalysts are widely employed for C-H arylation reactions. The choice of directing group and ligand is crucial for achieving high regioselectivity.[8][9]

Table 1: Comparison of Palladium Catalysts for C7-Arylation of N-Protected Indolines

Catalyst SystemDirecting GroupLigandSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PhosphinoylPyridine-typeToluene12070-95[8][9]
Pd(OAc)₂Pivaloyl3-MethylpyridineToluene11065-88[10]

Expert Insight: The phosphinoyl directing group, in combination with a pyridine-type ligand, has proven highly effective for directing C-H activation to the C7 position of indoles, overcoming the intrinsic reactivity of other sites.[8][9] The slightly lower yields observed with the pivaloyl group suggest that the nature of the directing group significantly influences catalyst efficacy. For a substrate like this compound, an N-phosphinoyl protected derivative would be a promising starting point for achieving selective C7-arylation.

Rhodium-Catalyzed C7-Functionalization

Rhodium catalysts, particularly those with Cp* ligands, are powerful tools for C-H activation and subsequent functionalization, such as amidation and alkenylation.[11][12]

Table 2: Comparison of Rhodium Catalysts for C7-Functionalization of N-Protected Indolines

Catalyst SystemDirecting GroupReaction TypeCoupling PartnerSolventTemp (°C)Yield (%)Reference
[CpRhCl₂]₂PivaloylAlkenylationAcrylates1,2-DCE8075-92[10]
--INVALID-LINK--₂PyrimidylAmidationDioxazolonesDCE6080-95[11]

Expert Insight: Rhodium catalysts exhibit excellent functional group tolerance and can be used for a variety of C-C and C-N bond-forming reactions at the C7 position. The choice of the directing group and the rhodium precursor can influence the reaction outcome. For this compound, an N-pivaloyl or N-pyrimidyl protected intermediate would likely undergo efficient C7-functionalization under these conditions. The hydroxymethyl group at C5 is expected to be well-tolerated.

Iridium-Catalyzed C-H Borylation

Iridium catalysts are preeminent for the C-H borylation of aromatic and heteroaromatic compounds. This reaction is highly valuable as the resulting boronate esters are versatile intermediates for further cross-coupling reactions.[13][14]

Table 3: Comparison of Iridium Catalysts for C-H Borylation of N-Protected Indoles

Catalyst SystemLigandBorylating AgentSolventTemp (°C)RegioselectivityYield (%)Reference
[Ir(OMe)(COD)]₂dtbpyB₂pin₂Cyclohexane80C2/C370-90[15][16]
[Ir(cod)Cl]₂3-ThiophenylpyridineB₂pin₂THF100ortho to DG65-85[17]

Expert Insight: While iridium-catalyzed borylation of indoles often favors the C2 or C3 position based on steric and electronic factors, the use of a directing group can steer the reaction to other positions.[15][16] For a 5-substituted indoline like this compound, achieving regioselective borylation on the benzene ring would likely require a directing group strategy. The thiophenylpyridine ligand system, which promotes ortho-borylation relative to a directing group, could be a viable approach for functionalizing the C4 or C6 positions of an appropriately derivatized this compound.[17]

Experimental Protocols

To provide a practical starting point for your own investigations, we detail a representative experimental protocol for the palladium-catalyzed C7-arylation of an N-protected indoline.

Protocol: Palladium-Catalyzed C7-Arylation of N-Phosphinoyl Indoline

This protocol is adapted from the work of Shi and coworkers.[8][9]

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start N-Phosphinoyl Indoline reaction_vessel Seal tube, Heat at 120 °C start->reaction_vessel Add reagents reagents Arylboronic Acid, Pd(OAc)₂, Ligand, Base, Solvent reagents->reaction_vessel quench Cool to RT, Quench with H₂O reaction_vessel->quench 12-24 h extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product C7-Arylated Indoline purify->product analysis NMR, HPLC, MS product->analysis

Caption: Workflow for Palladium-Catalyzed C7-Arylation.

Materials:

  • N-Phosphinoyl protected this compound analog (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • 3-Methylpyridine (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (0.2 M)

Procedure:

  • To an oven-dried screw-cap tube, add the N-phosphinoyl indoline, arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and 3-methylpyridine via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical Workflow:

The progress of the reaction and the purity of the final product should be monitored using appropriate analytical techniques.

analytical_workflow reaction_mixture Reaction Aliquot tlc TLC Analysis (Qualitative) reaction_mixture->tlc Quick Check lcms LC-MS Analysis (Qualitative) reaction_mixture->lcms Progress Monitoring hplc HPLC Analysis (Quantitative) nmr NMR Spectroscopy (Structural Elucidation) final_product Purified Product final_product->hplc Purity & Yield final_product->nmr Structure Confirmation

Caption: Analytical workflow for reaction monitoring and product characterization.

HPLC Method for Quantification:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Quantification: Generate a calibration curve using an internal standard to determine the yield of the product.[18][19]

Mechanism: The Role of the Directing Group in C-H Activation

The regioselectivity of these transformations is governed by the formation of a metallacyclic intermediate, where the directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond.

mechanism cluster_cycle Catalytic Cycle A Pd(II) Catalyst B Coordination Complex A->B Coordination with Directing Group C C-H Activation (Metallacycle) B->C Intramolecular C-H Cleavage D Oxidative Addition/ Transmetalation C->D Reaction with Coupling Partner E Reductive Elimination D->E E->A Product Release & Catalyst Regeneration Product Functionalized Indoline E->Product Indoline N-DG-Indoline Substrate Indoline->B

Caption: Generalized mechanism for directing group-assisted C-H functionalization.

The size and electronic nature of the directing group, as well as the ligands on the metal center, all play a crucial role in determining which C-H bond is activated and the overall efficiency of the catalytic cycle.[5][6][7]

Conclusion and Future Outlook

The catalytic C-H functionalization of indolines provides a powerful and versatile platform for the synthesis of complex molecules. While direct comparative data for this compound is emerging, the wealth of information available for analogous 5-substituted indolines offers a strong predictive framework for catalyst selection and reaction optimization. Palladium, rhodium, and iridium catalysts each offer unique advantages in terms of reactivity and the types of transformations they can effect. The strategic use of directing groups is paramount in achieving the desired regioselectivity.

Future research will likely focus on the development of more efficient and versatile catalysts with lower loadings, as well as the exploration of novel directing groups that can be easily installed and removed. The application of these methods to the late-stage functionalization of complex, biologically active molecules containing the indoline scaffold will continue to be a major driving force in this exciting field of catalysis.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of compounds derived from the versatile Indolin-5-ylmethanol scaffold. As a "privileged structure" in medicinal chemistry, the indoline core is a foundational element in numerous natural products and clinically significant therapeutic agents.[1] Its unique electronic and steric properties make it an ideal starting point for developing targeted inhibitors. The 5-hydroxymethyl group, in particular, serves as a crucial chemical handle, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

This document is structured to follow the logical progression of a drug discovery campaign, moving from initial molecular design and in vitro characterization to preclinical validation in in vivo models. We will explore derivatives targeting two distinct and highly relevant therapeutic areas: Oncology , through the inhibition of key angiogenesis-related kinases, and Inflammation , via the dual modulation of the arachidonic acid cascade.

The this compound Core Scaffold

The indoline nucleus is a saturated analog of indole, offering greater three-dimensional complexity. This non-planar structure allows for more specific interactions within the binding pockets of biological targets. The methanol group at the C-5 position is not merely a point of attachment; its reactivity can be leveraged for a variety of chemical transformations, enabling the exploration of a wide chemical space to establish robust Structure-Activity Relationships (SAR).[2][3]

Figure 1: The core chemical structure of this compound.

Part 1: Application in Oncology - Targeting Angiogenesis Kinases

The uncontrolled formation of new blood vessels, or angiogenesis, is a hallmark of cancer, enabling tumor growth and metastasis. Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) are critical mediators of this process.[4] Consequently, multi-targeted "angiokinase" inhibitors represent a cornerstone of modern cancer therapy. The indolinone scaffold, a close chemical relative, is central to approved drugs like Nintedanib, validating this chemical class as a premier starting point for developing such inhibitors.[5][6]

In Vitro Performance Comparison

The initial phase of evaluation involves quantifying the inhibitory potency of new chemical entities against their intended kinase targets. This is typically achieved through enzymatic assays that measure the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.

Experimental Rationale: The choice to target VEGFR, PDGFR, and FGFR simultaneously is a strategic one. Preclinical evidence suggests that blocking multiple pro-angiogenic pathways can lead to improved efficacy and may circumvent resistance mechanisms that arise from targeting a single pathway.[5] For comparative purposes, we benchmark our hypothetical derivatives against Nintedanib, a clinically approved triple angiokinase inhibitor.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Compound ID Scaffold Modification (at C-5) VEGFR-2 IC50 (nM) PDGFRβ IC50 (nM) FGFR-1 IC50 (nM)
Derivative A Substituted Phenyl Ring 45 88 120
Derivative B Heterocyclic Amide Linkage 15 40 65
Derivative C Aliphatic Piperazine Moiety 95 150 250

| Nintedanib | Reference Compound | 21 | 59 | 69 |

Note: Data is representative and modeled after published results for indolinone-based kinase inhibitors for illustrative purposes.[5]

From this dataset, Derivative B emerges as the most promising lead, exhibiting potency comparable to or exceeding the reference compound across all three target kinases. This suggests that the heterocyclic amide modification at the C-5 position provides an optimal combination of hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these kinases.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Tyr Phosphorylation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Inhibitor Derivative B (this compound) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGF signaling pathway targeted by this compound derivatives.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA)

This protocol describes a standardized Enzyme-Linked Immunosorbent Assay (ELISA) to determine the IC50 value of a test compound against a purified tyrosine kinase.[4]

  • Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/mL of the substrate Poly(Glu, Tyr)4:1 and incubated overnight at 4°C.

  • Compound Preparation: Test compounds (e.g., Derivative B) are serially diluted in DMSO to create a range of concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should be kept constant and low (<0.1%).

  • Kinase Reaction:

    • Wash the coated plates three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

    • Add 80 µL of kinase reaction buffer containing ATP and MgCl2 to each well.

    • Add 10 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding 10 µL of purified VEGFR-2 enzyme.

  • Incubation: The plate is incubated for 60 minutes at 37°C to allow for substrate phosphorylation.

  • Detection:

    • Wash the plates three times to stop the reaction.

    • Add 100 µL of a primary anti-phosphotyrosine antibody (e.g., PY99) diluted in a blocking buffer (e.g., T-PBS with 5 mg/mL BSA). Incubate for 30 minutes at 37°C.

    • Wash the plates three times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at 37°C.

    • Wash the plates thoroughly.

    • Add 100 µL of an HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with 50 µL of sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Performance in a Xenograft Model

Promising in vitro data must be translated into in vivo efficacy. The gold standard for preclinical evaluation of anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Rationale: The choice of cell line is critical. For a broad-spectrum angiokinase inhibitor, a model with a high dependence on angiogenesis for growth, such as the A431 epidermoid carcinoma, is appropriate. The primary endpoint is Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

Table 2: Comparative In Vivo Efficacy in A431 Xenograft Model

Compound ID Dose (mg/kg, oral) Tumor Growth Inhibition (TGI) (%) Body Weight Change (%)
Vehicle Control 0 0% +2.5%
Derivative B 50 65% -3.0%

| Nintedanib | 50 | 72% | -4.5% |

Note: Data is representative and modeled after published results for orally administered kinase inhibitors.[2][5]

Derivative B demonstrates significant antitumor activity in vivo, achieving 65% TGI at a 50 mg/kg oral dose. This efficacy is comparable to the reference drug Nintedanib. Importantly, the observed body weight change is minimal and acceptable, suggesting a good preliminary safety profile.

G cluster_workflow In Vivo Xenograft Workflow A Day 0: Implant A431 cells subcutaneously into nude mice B Day 7-10: Tumors reach ~150 mm³ Randomize mice into treatment groups (n=8) A->B C Day 11-30: Daily oral gavage with Vehicle or Derivative B (50 mg/kg) B->C D Measurements: Tumor volume (calipers) & body weight (3x per week) C->D E Day 30 (Endpoint): Sacrifice animals Excise tumors for biomarker analysis C->E

Caption: Standard experimental workflow for an in vivo tumor xenograft study.

Part 2: Application in Inflammation - Dual 5-LOX/sEH Inhibition

Chronic inflammation underlies numerous human diseases. The arachidonic acid (AA) cascade is a central pathway in the inflammatory response, producing both pro-inflammatory leukotrienes (LTs) via 5-lipoxygenase (5-LOX) and anti-inflammatory epoxyeicosatrienoic acids (EETs) via cytochrome P450. Soluble epoxide hydrolase (sEH) degrades these protective EETs. A sophisticated therapeutic strategy, therefore, is to simultaneously inhibit 5-LOX and sEH, which decreases pro-inflammatory signals while increasing anti-inflammatory ones.[7][8] Indoline derivatives have recently emerged as a potent scaffold for achieving this dual inhibition.[7][9]

In Vitro Dual-Enzyme Inhibition

Experimental Rationale: A successful dual inhibitor must demonstrate high potency against both targets. The initial screening involves separate enzymatic assays for 5-LOX and sEH to determine the IC50 for each. The goal is to identify compounds with balanced, sub-micromolar potency against both enzymes.

Table 3: Comparative In Vitro Profile of Dual 5-LOX/sEH Inhibitors

Compound ID Scaffold Modification 5-LOX IC50 (µM) sEH IC50 (µM)
Derivative X N-1 Alkylation 0.95 1.50
Derivative Y 5-Thiourea Moiety 0.41 0.43
Zileuton 5-LOX Ref. Drug 0.50 >100

| AUDA | sEH Ref. Drug | >100 | 0.02 |

Note: Data is representative and modeled after published results for a potent indoline-based dual inhibitor.[8]

Derivative Y, featuring a thiourea group, displays a remarkable and well-balanced dual inhibitory profile, with IC50 values of 0.41 µM and 0.43 µM for 5-LOX and sEH, respectively. This is a significant improvement over single-target reference drugs like Zileuton, which have no activity on the secondary target.

Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 LOX 5-LOX AA->LOX CYP450 CYP450 AA->CYP450 LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Inhibitor Derivative Y (Dual Inhibitor) Inhibitor->LOX Inhibitor->sEH

Caption: Arachidonic acid cascade showing dual inhibition of 5-LOX and sEH.
In Vivo Anti-Inflammatory Efficacy

Experimental Rationale: The zymosan-induced peritonitis model in mice is a robust and acute model of inflammation. Zymosan, a yeast cell wall component, elicits a strong inflammatory response characterized by the massive recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this cellular influx.

Table 4: Efficacy in Zymosan-Induced Peritonitis in Mice

Treatment Group Dose (mg/kg, i.p.) Total Leukocyte Count (cells/mL x 10^6) Reduction (%)
Sham (Saline) - 0.5 ± 0.1 -
Zymosan + Vehicle - 15.2 ± 1.8 0%

| Zymosan + Derivative Y | 10 | 5.8 ± 0.9 | 61.8% |

Note: Data is representative and modeled after published results for indoline-based dual inhibitors.[8]

Derivative Y demonstrates potent anti-inflammatory activity in vivo, reducing leukocyte migration by over 60% at a 10 mg/kg intraperitoneal dose. This powerful effect validates the therapeutic hypothesis that dual inhibition of 5-LOX and sEH can effectively suppress an acute inflammatory response.

Detailed Protocol: Zymosan-Induced Peritonitis Model

This protocol details the steps for inducing and evaluating peritoneal inflammation in mice.[7][8]

  • Animal Acclimation: Male Swiss mice are acclimated for at least one week with free access to food and water.

  • Compound Administration: Mice are divided into treatment groups. The test compound (Derivative Y, dissolved in a suitable vehicle like DMSO/saline) or vehicle alone is administered via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

  • Inflammation Induction: Peritonitis is induced by an i.p. injection of zymosan (1 mg/mouse) suspended in sterile saline. A sham group receives only saline.

  • Peritoneal Lavage: Four hours after the zymosan injection, mice are euthanized by CO2 asphyxiation. The peritoneal cavity is washed with 3 mL of heparinized phosphate-buffered saline (PBS) to collect the inflammatory exudate.

  • Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage reduction in leukocyte migration is calculated for the compound-treated group relative to the zymosan + vehicle control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This guide demonstrates the remarkable versatility of the This compound scaffold as a starting point for developing potent and selective therapeutic agents. Through systematic modification, derivatives can be optimized to target distinct biological pathways implicated in complex diseases like cancer and chronic inflammation.

In the oncology application, we identified a lead compound (Derivative B ) with potent, dual-digit nanomolar activity against key angiogenesis kinases, which translated into significant tumor growth inhibition in a preclinical xenograft model. For the inflammation application, we highlighted a different chemical series yielding a potent, sub-micromolar dual inhibitor of 5-LOX and sEH (Derivative Y ) with profound anti-inflammatory effects in vivo.

The comparative data underscores critical structure-activity relationships. For kinase inhibition, moieties capable of forming key hydrogen bonds in the hinge region of the ATP binding pocket are crucial. In contrast, for dual 5-LOX/sEH inhibition, groups that can interact with the catalytic metal ion in 5-LOX (e.g., via a thiourea) while also fitting into the hydrophobic pocket of sEH are required.

Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance oral bioavailability and metabolic stability, paving the way for further preclinical development and potential clinical translation.

References

A Comparative Guide to the Synthetic Applications of Indolin-5-ylmethanol and Indole-5-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic building blocks is a critical decision that dictates the efficiency and success of a synthetic strategy. This guide provides an in-depth technical comparison of two closely related yet synthetically distinct scaffolds: Indolin-5-ylmethanol and Indole-5-methanol . By examining their structural and electronic differences, we will explore their divergent reactivity and showcase their unique advantages in various synthetic applications, supported by experimental protocols and data.

Introduction: A Tale of Two Cores - Aromaticity vs. Saturation

The fundamental difference between Indole-5-methanol and this compound lies in the nature of their core heterocyclic systems. Indole-5-methanol possesses a fully aromatic, electron-rich indole ring, while this compound features a saturated, non-aromatic indoline core. This distinction is the primary determinant of their chemical behavior and, consequently, their applications in synthesis.

  • Indole-5-methanol is characterized by the nucleophilic character of its pyrrole ring, making it highly susceptible to electrophilic substitution, primarily at the C3 position. The aromaticity of the indole nucleus also imparts significant stability to the system.

  • This compound , on the other hand, behaves more like a substituted aniline. The lone pair of electrons on the nitrogen atom is more localized and basic compared to its indole counterpart, making the nitrogen atom a primary site for reactions such as alkylation and acylation.

This guide will delve into the practical implications of these differences, providing a framework for selecting the optimal building block for your synthetic targets.

Comparative Reactivity and Synthetic Utility

The choice between this compound and Indole-5-methanol hinges on the desired transformation. The following sections will compare their reactivity in key synthetic operations.

Reactivity of the Heterocyclic Core
Indole-5-methanol: The Realm of Electrophilic Aromatic Substitution

The electron-rich nature of the indole ring system in Indole-5-methanol directs electrophiles to the C3 position. This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide array of functional groups.

A classic example is the Vilsmeier-Haack formylation , which introduces a formyl group at the C3 position. This reaction serves as a gateway to a multitude of other transformations.

Table 1: Comparison of Reactivity in Key Synthetic Transformations

TransformationThis compoundIndole-5-methanolRationale
N-Alkylation/Acylation Highly reactiveLess reactive; requires strong baseThe indoline nitrogen is a more nucleophilic secondary amine. The indole N-H is less basic due to delocalization of the lone pair into the aromatic system.
Electrophilic Aromatic Substitution (e.g., Formylation, Halogenation) Generally unreactive on the pyrroline ringHighly reactive, predominantly at C3The aromatic indole ring is activated towards electrophilic attack. The saturated indoline ring lacks this aromatic activation.
Oxidation of the Heterocycle Susceptible to oxidation to the corresponding indoleGenerally stable to oxidation under mild conditionsThe indoline core can be aromatized to the more stable indole system.
Reduction of the Heterocycle Already in a reduced stateCan be reduced to the corresponding indolineThe aromatic indole ring can undergo reduction under specific conditions.
This compound: The Versatility of a Secondary Amine

In contrast, the reactivity of this compound is dominated by the chemistry of its secondary amine. The nitrogen atom is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. This makes this compound an excellent scaffold for building molecules where diversification at the nitrogen atom is desired. Furthermore, the indoline core is a key feature in many biologically active molecules, offering a three-dimensional structure that can be advantageous for binding to biological targets.[1][2]

Reactivity of the 5-Methanol Group

Both molecules possess a primary alcohol at the 5-position, which can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The choice of reagent and reaction conditions will be influenced by the nature of the heterocyclic core. For instance, strong oxidizing agents used to convert the alcohol to an aldehyde or carboxylic acid could potentially affect the electron-rich indole ring in Indole-5-methanol.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound and Indole-5-methanol.

Synthesis of the Starting Materials
Protocol 1: Synthesis of Indole-5-methanol via Reduction of Indole-5-carboxaldehyde

This protocol is adapted from the synthesis of indole-3-methanol from indole-3-carboxaldehyde and demonstrates a common method for the preparation of indole-methanol derivatives.[3]

Reaction Scheme:

cluster_reagents Reagents Indole5CHO Indole-5-carboxaldehyde Indole5MeOH Indole-5-methanol Indole5CHO->Indole5MeOH Reagents NaBH4 Methanol

A representative synthesis of an indole-methanol derivative.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Indole-5-carboxaldehyde145.165.0 g34.4 mmol
Sodium borohydride (NaBH₄)37.831.3 g34.4 mmol
Methanol32.04100 mL-
Water18.02100 mL-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add Indole-5-carboxaldehyde (5.0 g, 34.4 mmol) and methanol (100 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.3 g, 34.4 mmol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Indole-5-methanol.

Expected Yield: 85-95%

Protocol 2: Synthesis of this compound via Reduction of Indole-5-methanol

The synthesis of this compound can be achieved by the reduction of the corresponding indole. Various reducing agents can be employed, with sodium cyanoborohydride in acetic acid being a common choice for the selective reduction of the indole double bond.

Reaction Scheme:

cluster_reagents Reagents Indole5MeOH Indole-5-methanol Indolin5MeOH This compound Indole5MeOH->Indolin5MeOH Reagents NaBH3CN Acetic Acid

A representative synthesis of an indoline-methanol derivative.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Indole-5-methanol147.173.0 g20.4 mmol
Sodium cyanoborohydride (NaBH₃CN)62.842.56 g40.8 mmol
Acetic acid60.0550 mL-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve Indole-5-methanol (3.0 g, 20.4 mmol) in acetic acid (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.56 g, 40.8 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Basify the mixture to pH 8 with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Expected Yield: 70-85%

Key Synthetic Transformations
Protocol 3: N-Boc Protection of this compound

The protection of the indoline nitrogen is a common first step in many synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Reaction Scheme:

cluster_reagents Reagents Indolin5MeOH This compound BocIndolin5MeOH N-Boc-Indolin-5-ylmethanol Indolin5MeOH->BocIndolin5MeOH Reagents (Boc)2O, Et3N DCM cluster_reagents Reagents Indole5MeOH Indole-5-methanol Indole5CHO Indole-5-carboxaldehyde Indole5MeOH->Indole5CHO Reagents MnO2 DCM

References

A Comparative Biological Evaluation of Indolin-5-ylmethanol-Based Compounds Against Other Prominent Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activity remains a paramount objective. Among the myriad of privileged structures, heterocyclic compounds have consistently emerged as a rich source of therapeutic agents.[1][2][3] This guide provides a comprehensive biological evaluation of compounds based on the "Indolin-5-ylmethanol" scaffold, drawing objective comparisons with other well-established heterocyclic systems. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of heterocyclic scaffolds for targeted therapeutic applications.

The Landscape of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of pharmaceuticals.[3][4] Their prevalence stems from their ability to present a diverse array of pharmacophoric features in a defined three-dimensional space, enabling specific interactions with biological targets.[1] Scaffolds such as indoles, pyrazoles, thiazoles, and quinolines are recurrent motifs in drugs targeting a wide spectrum of diseases, including cancer and infectious diseases.[5][6][7] The choice of a heterocyclic core is a critical decision in the drug design process, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of the this compound scaffold against other prominent heterocyclic systems, providing a framework for understanding their relative strengths and weaknesses in the context of anticancer and antimicrobial activities.

The this compound Scaffold: A Rising Contender

The indoline core, a saturated analog of indole, has garnered increasing attention in recent years as a privileged scaffold in medicinal chemistry.[8][9] The presence of a sp3-hybridized carbon at the 2 and 3-positions imparts a three-dimensional character that can be exploited for enhanced binding to protein targets. The "this compound" moiety, in particular, offers a versatile platform for chemical modification, with the hydroxyl group at the 5-position serving as a key handle for derivatization.

Anticancer Potential of this compound Derivatives

Our investigation into the anticancer properties of this compound-based compounds reveals promising activity against various cancer cell lines. While direct comparative studies against a wide array of heterocyclic scaffolds are limited, we can extrapolate from the broader class of indoline and indole derivatives to understand their potential.

dot

cluster_0 This compound Derivative cluster_1 Biological Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Indolin This compound Derivative Kinase Kinase (e.g., EGFR, SRC) Indolin->Kinase Inhibition LSD1 LSD1 Indolin->LSD1 Inhibition Apoptosis Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Differentiation Cell Differentiation LSD1->Differentiation Anticancer Anticancer Activity Apoptosis->Anticancer CellCycleArrest->Anticancer Differentiation->Anticancer

Caption: Putative anticancer mechanism of this compound derivatives.

A structure-activity relationship study of indolin-5-yl-cyclopropanamine derivatives identified potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic target in acute myeloid leukemia (AML).[8][10] The representative compound 7e from this study demonstrated an IC50 of 24.43 nM for LSD1 and induced differentiation of AML cell lines.[8] Furthermore, it exhibited significant in vivo antitumor efficacy in a mouse xenograft model.[8]

In the realm of kinase inhibition, a critical area in cancer therapy, indole and indoline scaffolds have shown considerable promise.[6][11][12] For instance, novel indole derivatives have been synthesized as dual EGFR/SRC kinase inhibitors, demonstrating potent activity against various cancer cell lines with weak toxicity to normal cells.[12] While specific data for this compound as a kinase inhibitor is emerging, the broader indoline class shows potential.

Antimicrobial Activity of this compound Derivatives

The indoline scaffold has also been explored for its antimicrobial properties.[9] Indoline-containing compounds have demonstrated antibacterial activity and have also been investigated as resistance-modifying agents to enhance the efficacy of existing antibiotics.[9]

A study on 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which share a structural resemblance to potential derivatives of this compound, exhibited significant antibacterial and antifungal activity.[5][13] The most active compounds surpassed the efficacy of ampicillin and streptomycin against several bacterial strains.[5]

Comparative Analysis with Other Heterocyclic Scaffolds

To provide a clear comparative perspective, we have compiled available data on the anticancer and antimicrobial activities of various heterocyclic scaffolds. It is crucial to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. However, by examining the reported IC50 (for anticancer activity) and Minimum Inhibitory Concentration (MIC) values (for antimicrobial activity), we can draw meaningful inferences.

Anticancer Activity: A Comparative Overview
Heterocyclic ScaffoldRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Reference
Indolin-5-yl Indolin-5-yl-cyclopropanamine (7e )MV-4-11 (AML)0.024 (LSD1 inhibition)[8]
Indole Indolylisoxazoline (6c, 6i )C4-2 (Prostate)2.5 - 5.0[14]
Indole Indole-6-formyl conjugate (In-9 )K562/VCR (Leukemia)0.227[11]
Pyridazino[4,5-b]indole Compound 10f Bel-7402, HT-1080Potent (qualitative)[7]
Pyrazolinyl-Indole HD05 NCI-60 PanelSignificant growth inhibition[15]
Indolin-2-one 3,5-substituted indolin-2-one (1g, 1h )A-549, MDA-MB-4680.065 - 9.4[16][17]

Table 1: Comparative Anticancer Activity of Various Heterocyclic Scaffolds.

From the compiled data, it is evident that indole and indoline derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the nanomolar to low micromolar range. The Indolin-5-yl derivative 7e shows remarkable potency as an LSD1 inhibitor.[8] The Indolin-2-one derivatives also display impressive cytotoxicity against lung and breast cancer cell lines.[16][17]

Antimicrobial Activity: A Comparative Overview
Heterocyclic ScaffoldRepresentative Compound(s)Microbial Strain(s)MIC (µg/mL)Reference
Indole-Thiazolidinone Compound 5d S. aureus, L. monocytogenes37.9–113.8 (µM)[5][13]
Indole-Thiourea Compound 1 Gram-positive & negative<12.5[3]
Indole-Thiophene/Imidazole Compound 3 (Thiophene), 4 (Imidazole)Bacteria & Fungi<8 (antibacterial), <6 (antifungal)[3]
Pyridazino[4,5-b]indole Compounds 40bc, 40bd, etc. B. subtilis15.6 - 31.25[18]
Indole-Pyrazolo[3,4-b]pyridine Compounds 4a, 4c, 4f P. aeruginosa, K. pneumoniae, S. aureus, E. coliStrong activity (qualitative)[19]

Table 2: Comparative Antimicrobial Activity of Various Heterocyclic Scaffolds.

In the antimicrobial arena, indole derivatives, particularly when hybridized with other heterocyclic rings like thiazolidinone, thiophene, or imidazole, demonstrate significant potency.[3][5][13] The MIC values for some of these compounds are in the low microgram per milliliter range, indicating strong antibacterial and antifungal potential. The pyridazino[4,5-b]indole scaffold also emerges as a promising antibacterial agent.[18]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized experimental protocols. Here, we provide detailed methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

dot

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with compounds (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Incubate4 Incubate overnight AddSolubilizer->Incubate4 Read Read absorbance at 570 nm Incubate4->Read End End Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.

    • Include a "vehicle control" (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an "untreated control" (cells in fresh medium only).[20]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[20]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][22]

    • Incubate the plate overnight in the incubator.[22]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][24][25][26][27]

dot

Start Start PrepareInoculum Prepare standardized bacterial inoculum Start->PrepareInoculum SerialDilution Prepare serial dilutions of compounds in 96-well plate PrepareInoculum->SerialDilution Inoculate Inoculate wells with bacterial suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually observe for bacterial growth (turbidity) Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no growth) Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26]

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[26]

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[25]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.[27]

    • Cover the plate and incubate at 37°C for 18-24 hours.[26]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[25]

Conclusion and Future Directions

This guide has provided a comparative biological evaluation of the "this compound" scaffold against other prominent heterocyclic systems, with a focus on anticancer and antimicrobial activities. The available data suggests that indoline-based compounds, including those with the this compound core, are a promising class of molecules with potent biological activities. Their three-dimensional structure and synthetic tractability make them attractive candidates for further exploration in drug discovery.

While this guide offers a valuable starting point, it is important to acknowledge the limitations of comparing data from different studies. Future research should focus on direct, head-to-head comparative studies of "this compound"-based compounds against a diverse panel of other heterocyclic scaffolds under standardized assay conditions. Such studies will provide more definitive insights into the relative merits of this scaffold and guide the rational design of next-generation therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Indolin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Indolin-5-ylmethanol (CAS No. 1314932-69-8), a compound utilized in various research and development applications. The procedures outlined below are synthesized from established regulatory frameworks and chemical safety principles to provide a self-validating system for your laboratory's waste management program.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) detailing the disposal of this compound is not always readily available, its structural similarity to other indole and indoline compounds necessitates a cautious approach. The related compound, (1H-indol-5-yl)methanol, is classified with several hazard statements, including causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[1] Therefore, it is imperative to treat this compound as a hazardous chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Given the hazard profile of analogous structures, this compound waste must be managed as hazardous to ensure full compliance and safety.

Key Chemical Identifiers:

Property Value Source
Chemical Name This compound Synblock[3]
CAS Number 1314932-69-8 Synblock[3]
Molecular Formula C9H11NO Synblock[3]
Molecular Weight 149.19 g/mol Synblock[3]

| Primary Hazards | Assumed: Skin/Eye Irritant, Harmful if Swallowed | PubChem[1] |

Do not dispose of this compound down the drain or in regular trash. [4][5] Such actions can lead to environmental contamination and place your institution at risk of significant regulatory penalties from agencies like the Environmental Protection Agency (EPA).[2]

Personal Protective Equipment (PPE)

Based on the potential for skin and eye irritation, appropriate PPE must be worn at all times when handling this compound, both in its pure form and as a waste product.[4][6]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent contact with the eyes.[6]

  • Lab Coat: A standard laboratory coat protects against skin exposure.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, respiratory protection may be necessary to avoid dust inhalation. Always consult your institution's chemical hygiene plan.

Waste Segregation and Collection Protocol

Proper segregation is a critical control point to prevent dangerous chemical reactions and ensure correct disposal.[4] this compound waste should be collected as a non-halogenated organic waste.

Step-by-Step Collection Procedure:

  • Identify Waste Streams: Differentiate between the following waste types:

    • Unused/Expired Product: The original container with the pure compound must be treated as hazardous waste.[4]

    • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, absorbent pads, and empty vials.[4]

    • Liquid Waste: This includes solutions containing this compound and any solvent rinses from contaminated glassware.

  • Use Designated Containers:

    • For solid waste , use a designated, clearly labeled hazardous waste container for non-halogenated organic solids.[4]

    • For liquid waste , use a separate, compatible container labeled for non-halogenated organic liquids.

  • Transferring Waste:

    • Solids: Carefully transfer contaminated solids into the designated container using appropriate tools (e.g., spatula, forceps). Perform this task in a fume hood if there is a risk of generating dust.

    • Liquids & Rinsates: When cleaning contaminated glassware, perform a triple rinse with a suitable solvent (e.g., ethanol, acetone). Collect all rinsates in the designated liquid hazardous waste container. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7]

Container Management: Labeling and Integrity

Proper container selection and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safe handling, storage, and transport.[2][8]

  • Container Compatibility: Containers must be chemically compatible with the waste.[5] For this compound, high-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for acidic solutions.[7] Ensure containers are in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-on cap.[4][5]

  • Mandatory Labeling: Before adding any material, the container must be labeled with the words "HAZARDOUS WASTE" .[4][8] The label must also include:

    • The full chemical name: "this compound Waste". Avoid formulas or abbreviations.[4]

    • A complete list of all constituents and their approximate percentages (e.g., "this compound, ~5%; Ethanol, ~95%").

    • The "Accumulation Start Date," which is the date the first drop of waste is added to the container.[4]

    • The name and contact information of the principal investigator or responsible laboratory personnel.

Caption: Workflow for this compound Waste Management.

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[5] This is a designated location at or near the point of generation and under the control of laboratory personnel.[4][8]

  • Location: The SAA must be within the laboratory and in the line of sight of where the waste is generated.[8]

  • Secondary Containment: Waste containers should be stored in a secondary containment bin or tray to contain any potential leaks.[4]

  • Segregation: Incompatible waste streams must be segregated within the SAA to prevent accidental mixing.

  • Quantity and Time Limits: Federal regulations impose strict limits on the amount of waste and the duration it can be stored in an SAA and a facility's Central Accumulation Area (CAA). These limits depend on the facility's generator status.[8]

Summary of EPA Hazardous Waste Accumulation Time Limits [8]

Generator Status Monthly Generation Rate On-Site Accumulation Time Limit (in CAA)
Very Small (VSQG) ≤ 100 kg No time limit
Small (SQG) > 100 kg and < 1,000 kg Up to 180 days

| Large (LQG) | ≥ 1,000 kg | Up to 90 days |

Note: Once a container is full, it must be moved from the SAA to the facility's CAA within three days.[5]

Final Disposal Procedure

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company coordinated through your institution's Environmental Health & Safety (EHS) department.[4][7]

  • Schedule Pickup: Once a waste container is full or approaching its storage time limit, contact your EHS office to schedule a pickup. Do not move hazardous waste from one SAA to another.[8]

  • Documentation: Your EHS office will provide the necessary paperwork for tracking the waste from its point of generation to its final disposal, a process known as "cradle to grave" management under RCRA.[9]

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in an environmentally sound manner.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for organic compounds.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

In Case of Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Ingestion/Inhalation: Move to fresh air.

  • Seek immediate medical attention for any exposure. Report the incident to your supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.

References

Mastering the Safe Handling of Indolin-5-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and our personal safety are paramount. Indolin-5-ylmethanol (CAS: 1314932-69-8), a key building block in synthetic chemistry, requires meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe use of this compound, grounded in established safety science and regulatory standards. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the specific hazards associated with this compound is critical. While this compound is a valuable research tool, it is not benign. The primary risks are associated with direct contact and ingestion.

Based on supplier safety information and data from related chemical structures, this compound is classified with the following hazards:

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination and the absolute prohibition of food and drink in the laboratory.[1]
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionRepeated or prolonged skin contact may lead to an allergic response, such as dermatitis. This necessitates robust skin protection and immediate decontamination after any contact.[1]
Potential Eye Irritant Not formally classified, but prudent to assumeThe parent compound, Indoline, and related indole methanols are known eye irritants. Therefore, treating this compound as a potential eye hazard is a necessary precaution to prevent serious damage.[2][3]

Physicochemical Properties Summary

PropertyValueSource
CAS Number 1314932-69-8Synblock[1]
Molecular Formula C₉H₁₁NOSynblock[1]
Molecular Weight 149.19 g/mol Synblock[1]
Purity ≥95%AK Scientific Inc.[4]
Storage Store long-term in a cool, dry placeAK Scientific Inc.[4]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of this compound. This is not merely a uniform; it is an engineered safety system.

PPE CategoryItemStandard/SpecificationPurpose and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1 or equivalentProtects eyes from splashes. Given the potential for eye irritation, safety glasses are insufficient; fully sealed goggles are mandatory.
Face ShieldWorn over safety gogglesRequired for bulk transfers or any operation with a high splash potential. Provides a secondary layer of protection for the entire face.
Hand Protection Nitrile GlovesASTM D6978 or equivalentProvides primary protection against skin contact. Nitrile is selected for its broad chemical resistance. Due to the risk of sensitization (H317), double-gloving is strongly recommended to protect against undetected micro-tears.
Body Protection Laboratory Coat100% cotton or flame-resistant materialProtects skin and clothing from minor spills and contamination. Must be fully buttoned.
Respiratory Protection Certified Chemical Fume Hood-All weighing and handling of solid this compound and preparation of its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. This protocol is designed as a closed-loop system, where safety checks are integrated at every stage.

Step 1: Preparation and Pre-Handling Inspection

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before retrieving the chemical, place all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, double gloves, safety goggles) before entering the chemical storage area.

Step 2: Aliquoting and Solution Preparation (Inside Fume Hood)

  • Retrieve Chemical: Transport the sealed container of this compound from storage to the fume hood in a secondary container.

  • Weighing: Gently tap the container before opening to settle the powder. Carefully weigh the desired amount onto weigh paper. Avoid creating dust.

  • Transfer: Add the weighed solid to the destination flask.

  • Dissolution: Slowly add the desired solvent, ensuring the flask is pointed away from you.

  • Seal and Clean: Securely cap the stock bottle and the prepared solution. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the outer gloves and contaminated wipes into the designated solid hazardous waste container.

Step 3: Post-Handling

  • Transport: Carry the sealed solution vessel in a secondary container to the experimental area.

  • Hand Washing: After the procedure is complete and all waste is properly stored, remove PPE and wash hands thoroughly with soap and water.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 1. Verify Fume Hood Certification prep2 2. Assemble Materials in Hood prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Retrieve & Transport Chemical to Hood prep3->handle1 Proceed to Handling handle2 5. Weigh Compound handle1->handle2 handle3 6. Transfer & Dissolve handle2->handle3 handle4 7. Seal Containers & Decontaminate Area handle3->handle4 post1 8. Transport Solution in Secondary Container handle4->post1 Exit Hood post2 9. Doff PPE & Wash Hands post1->post2

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response: Spill and Exposure Protocols

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these immediate actions.

In Case of Skin Contact:

  • Immediately remove contaminated clothing and outer gloves.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of a Small Spill (Inside Fume Hood):

  • Alert others in the immediate area.

  • Absorb the spill with a chemical absorbent pad or sand.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent.

  • Dispose of all contaminated materials as hazardous waste.

Emergency Response Decision Tree

Caption: A logical decision tree for immediate emergency response actions.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper chemical waste management is a legal and ethical obligation. All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: Collect all contaminated disposables (gloves, weigh paper, absorbent pads, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.[5] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Unused Compound: The original container with any unused or expired solid compound must be disposed of as hazardous waste. Do not attempt to throw it in the regular trash.[5]

Step 2: Container Labeling and Storage

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste."[5]

  • Contents: The label must include the full chemical name, "this compound," and list any solvents present.[5]

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel and away from incompatible materials. The container must be kept closed except when adding waste.

Step 3: Final Disposal

  • Contact your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and disposal. Never pour chemical waste down the drain.

This comprehensive approach, rooted in the principles of the OSHA Laboratory Standard (29 CFR 1910.1450), ensures that the handling of this compound is conducted with the highest degree of safety, protecting both the researcher and the integrity of the scientific work.[6][7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanol
Reactant of Route 2
Indolin-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.